Desmospray
Description
Properties
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVJHOYXJGGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68N14O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Desmopressin on V2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmopressin (B549326) (dDAVP), a synthetic analogue of the endogenous hormone arginine vasopressin (AVP), serves as a potent and selective agonist for the vasopressin V2 receptor (V2R).[1] Its clinical utility in managing conditions such as central diabetes insipidus and certain bleeding disorders stems from a well-defined mechanism of action centered on the V2R.[2][3] This document provides a comprehensive technical overview of this mechanism, detailing the molecular signaling cascade, associated quantitative parameters, key experimental methodologies for its study, and visual representations of the involved pathways. Desmopressin's selectivity for the V2R over the V1a receptor minimizes the pressor effects associated with native vasopressin, enhancing its therapeutic profile.[4][5]
V2 Receptor Binding and Activation
Desmopressin is a synthetic peptide modified to increase its metabolic stability and selectivity for the V2R.[1] The V2R is a Class A G protein-coupled receptor (GPCR) primarily expressed on the basolateral membrane of principal cells in the renal collecting ducts and thick ascending limb.[6][7]
Upon binding, desmopressin induces a conformational change in the V2R, facilitating its primary interaction with the heterotrimeric Gs protein.[8][9] This interaction promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of downstream effectors.[9] While Gs is the canonical pathway, studies have shown the V2R is promiscuous and can also engage with other G protein families, including Gi/o and G12/13, and recruit β-arrestins, which can lead to G protein-independent signaling, such as the activation of the ERK pathway.[10][11]
Core Signaling Cascade: From cAMP to Aquaporin-2 Translocation
The activation of the V2R by desmopressin initiates a well-characterized signaling cascade that culminates in increased water reabsorption in the kidneys.[5]
-
Adenylyl Cyclase Activation & cAMP Production : The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7][8] This results in a rapid and significant increase in intracellular cAMP concentration.[12]
-
Protein Kinase A (PKA) Activation : cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.[5][13]
-
Aquaporin-2 (AQP2) Phosphorylation : Activated PKA phosphorylates various intracellular proteins, with a critical target being the aquaporin-2 (AQP2) water channel.[14][15] PKA-mediated phosphorylation occurs predominantly at the Serine-256 residue in the C-terminal tail of the AQP2 protein.[14] This phosphorylation is a crucial step for the subsequent trafficking of AQP2.
-
Vesicle Translocation and Membrane Fusion : In the basal state, AQP2 is located in intracellular storage vesicles.[16] Phosphorylation of AQP2 at S256 initiates the translocation of these vesicles along the cytoskeleton to the apical plasma membrane of the collecting duct cells.[14][17] This process involves a complex interplay of proteins, including the SNARE machinery (e.g., VAMP2, SNAP23), to facilitate vesicle docking and fusion with the membrane.[18]
-
Increased Water Permeability : The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water.[1][19] This allows for the passive reabsorption of water from the tubular fluid into the cell, down the osmotic gradient established by the renal medulla, thereby concentrating the urine.[20]
Beyond the primary PKA pathway, calcium signaling has been implicated. Vasopressin can induce intracellular calcium release from ryanodine-sensitive stores, a process essential for AQP2 trafficking via a calmodulin-dependent mechanism.[21]
Quantitative Data on Desmopressin-V2R Interaction
The interaction of desmopressin with the V2R and its downstream effects have been quantified in various studies. The following tables summarize key affinity and potency data.
| Parameter | Receptor | Value | Species/System | Reference |
| EC50 | V2 | 23.9 nM | Not Specified | |
| V1b | 11.4 nM | Not Specified | ||
| V2 | 0.05 nM | Human (cAMP production) | [22] | |
| Ki | V2 | 65.9 nM | Not Specified | |
| V1b | 5.84 nM | Not Specified |
Table 1: Receptor Binding and Functional Potency of Desmopressin. EC50 (half maximal effective concentration) reflects the concentration required to elicit 50% of the maximal response. Ki (inhibition constant) indicates the binding affinity of the ligand to the receptor.
| Parameter | Dose | Effect | Context | Reference |
| Intravenous Dose | 0.3 µg/kg | 3- to 6-fold increase in VWF and Factor VIII | Hemostatic effect | [20] |
| Intravenous Dose | 0.25 - 2.0 µg/kg | Management of bleeding | Rectal Cancer Patients | [23] |
| Intravenous Dose | 2 µg/kg | Reduced ascites and tumor nodules | Mouse Colon Cancer Model | [24] |
Table 2: In Vivo Effective Doses of Desmopressin. Doses and effects observed in clinical and preclinical studies for hemostatic and anti-tumor applications, which are also mediated by V2 receptors on endothelial cells.
Detailed Experimental Protocols
The study of desmopressin's mechanism of action relies on several key experimental techniques. Below are generalized protocols based on methodologies cited in the literature.
Protocol 1: Immunofluorescence Assay for AQP2 Translocation
This protocol is used to visually determine the subcellular localization of AQP2 in response to desmopressin stimulation.
-
Cell Culture/Tissue Preparation : Culture renal collecting duct cells (e.g., MDCK or IMCD-3 cells) on permeable supports until a polarized monolayer is formed.[25] Alternatively, prepare thin cryosections of kidney tissue.[14]
-
Stimulation : Treat the cells or tissue slices with a specific concentration of desmopressin (e.g., 1-10 nM) for a defined period (e.g., 15-30 minutes) at 37°C. A control group should be treated with vehicle alone.[26]
-
Fixation : Wash the samples with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Quench the fixation with ammonium (B1175870) chloride or glycine (B1666218), then permeabilize the cell membranes with a detergent like 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.
-
Blocking : Incubate samples in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 5% normal goat serum) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate with a primary antibody specific for AQP2 overnight at 4°C.
-
Secondary Antibody Incubation : Wash samples extensively and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging : Wash samples again, mount with an anti-fade mounting medium, and visualize using confocal laser scanning microscopy.[14] Apical membrane localization of AQP2 in desmopressin-treated samples, compared to the vesicular/cytoplasmic staining in control samples, indicates successful translocation.
Protocol 2: Cell Surface Biotinylation for Quantifying AQP2 Insertion
This biochemical assay quantifies the amount of AQP2 present at the cell surface.
-
Cell Culture and Stimulation : Grow polarized renal epithelial cells on permeable supports and stimulate with desmopressin as described in Protocol 1.
-
Biotinylation : Place the cells on ice to halt membrane trafficking. Wash with ice-cold PBS. Add a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to the apical chamber and incubate for 30 minutes on ice.
-
Quenching : Quench the reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris) to inactivate any remaining biotin (B1667282) reagent.
-
Cell Lysis : Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown : Centrifuge the lysate to pellet debris. Incubate the supernatant with streptavidin-agarose beads for several hours or overnight at 4°C to capture biotinylated (i.e., cell surface) proteins.
-
Elution and Immunoblotting : Wash the beads extensively to remove non-bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform an immunoblot analysis using a primary antibody against AQP2. The band intensity corresponds to the amount of AQP2 at the apical surface, which can be quantified by densitometry.[25]
Visualizations of Signaling and Experimental Pathways
Diagram 1: Desmopressin-V2R Core Signaling Cascade
Caption: Core signaling pathway of desmopressin at the V2 receptor in renal principal cells.
Diagram 2: Experimental Workflow for AQP2 Translocation Assay
Caption: Workflow for immunofluorescence analysis of AQP2 translocation.
Diagram 3: Logical Flow of Desmopressin's Antidiuretic Action
Caption: Logical progression from receptor binding to physiological antidiuretic effect.
References
- 1. Desmopressin | C46H64N14O12S2 | CID 5311065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular basis of V2 vasopressin receptor/Gs coupling selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. google.com [google.com]
- 13. ahajournals.org [ahajournals.org]
- 14. A Protein Kinase A–Independent Pathway Controlling Aquaporin 2 Trafficking as a Possible Cause for the Syndrome of Inappropriate Antidiuresis Associated with Polycystic Kidney Disease 1 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trafficking mechanism of water channel aquaporin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aquaporin-2 - Wikipedia [en.wikipedia.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]
- 19. Desmopressin - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. Regulation of aquaporin-2 trafficking by vasopressin in the renal collecting duct. Roles of ryanodine-sensitive Ca2+ stores and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. Administration of the vasopressin analog desmopressin for the management of bleeding in rectal cancer patients: results of a phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Desmopressin Acetate: A Molecular and Functional Deep Dive for Drug Development Professionals
An In-depth Technical Guide
Introduction
Desmopressin (B549326) acetate, a synthetic analogue of the natural human hormone arginine vasopressin (AVP), represents a significant therapeutic advancement in the management of a range of conditions, primarily central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like mild hemophilia A and von Willebrand's disease.[1][2] Its clinical utility stems from a refined molecular structure that confers a highly selective pharmacological profile, maximizing desired therapeutic effects while minimizing the adverse pressor activities associated with its parent hormone. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and functional characteristics of desmopressin acetate, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Characteristics
Desmopressin, also known as 1-deamino-8-D-arginine vasopressin (DDAVP), is a cyclic nonapeptide. Its structure is purposefully modified from that of native AVP to enhance its therapeutic index.
Structural Modifications from Arginine Vasopressin:
Two key modifications distinguish desmopressin from AVP:
-
Deamination of Cysteine at Position 1: The amino group of the N-terminal cysteine residue is removed. This alteration makes the molecule resistant to degradation by aminopeptidases, thereby significantly prolonging its plasma half-life compared to AVP.[3]
-
Substitution of L-Arginine with D-Arginine at Position 8: The naturally occurring L-isomer of arginine at position 8 is replaced with the D-isomer. This change dramatically reduces the molecule's affinity for the vasopressin V1a receptor, which mediates vasoconstriction, thus diminishing its pressor effects.[3]
The amino acid sequence of desmopressin is Mpr-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂, where Mpr is β-mercaptopropionic acid, and a disulfide bond exists between the cysteine residues at positions 1 (as Mpr) and 6.[4]
| Characteristic | Desmopressin Acetate |
| Molecular Formula | C48H68N14O14S2[4][5][6] |
| Molecular Weight | 1129.27 g/mol [5][6] |
| CAS Number | 62288-83-9[5][6] |
| Amino Acid Sequence | Mpr-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂[4] |
Mechanism of Action and Function
Desmopressin's therapeutic effects are mediated through its selective agonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[5] This selective action underpins its two primary functions: antidiuresis and promotion of hemostasis.
Antidiuretic Function
The primary and most well-understood function of desmopressin is its antidiuretic effect, which is crucial for the treatment of central diabetes insipidus. This action is mediated by V2 receptors located on the basolateral membrane of the principal cells of the renal collecting ducts.[7]
The signaling pathway is as follows:
-
V2 Receptor Binding: Desmopressin binds to the V2 receptor.
-
G-Protein Activation: This binding activates the associated Gs protein, leading to the stimulation of adenylyl cyclase.[8]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[8]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[8]
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates serine residues on the aquaporin-2 (AQP2) water channels.[8] This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane.
-
Water Reabsorption: The increased number of AQP2 channels in the apical membrane enhances the reabsorption of water from the tubular fluid back into the circulation.[7]
This cascade results in a decrease in urine volume and an increase in urine osmolality.
Hemostatic Function
Desmopressin is also utilized to manage mild to moderate bleeding disorders by promoting hemostasis. This effect is also mediated through the V2 receptor, but in this case, on endothelial cells.
The mechanism involves:
-
Endothelial V2 Receptor Binding: Desmopressin binds to V2 receptors on vascular endothelial cells.
-
Release of Hemostatic Factors: This interaction triggers the release of von Willebrand factor (vWF) and coagulation factor VIII from their storage sites in the Weibel-Palade bodies of endothelial cells.[9]
-
Enhanced Coagulation: The increased plasma concentrations of vWF and factor VIII enhance platelet adhesion to injured blood vessels and accelerate the intrinsic coagulation cascade, respectively, leading to improved clot formation.[9]
Quantitative Pharmacological Data
The therapeutic efficacy and safety profile of desmopressin are directly related to its receptor binding affinity and pharmacokinetic properties.
Receptor Binding Affinity and Functional Activity
Desmopressin's high selectivity for the V2 receptor over the V1a and V1b receptors is a cornerstone of its clinical utility, minimizing the vasopressor effects seen with vasopressin.
| Parameter | V1a Receptor | V1b Receptor | V2 Receptor | Reference |
| Ki (nM) | Negligible affinity | 5.84 | 65.9 | [10] |
| EC50 (nM) | - | 11.4 | 23.9 | [10] |
| ADH:Vasopressor Ratio | - | - | 2000-4000:1 (compared to vasopressin) | [6] |
Pharmacokinetic and Pharmacodynamic Properties
The route of administration significantly impacts the pharmacokinetic profile of desmopressin acetate.
| Parameter | Oral | Intranasal | Intravenous | Reference |
| Bioavailability | 0.16% | 3.3-4.1% | 100% | [6] |
| Time to Peak Plasma Conc. (Tmax) | ~1.1 hours | 15-45 minutes | Not Applicable | [6] |
| Plasma Half-life (t½) | ~2.8 hours (in normal renal function) | 3-4 hours | 1.5-3 hours | [6] |
| Onset of Antidiuretic Effect | ~1 hour | < 30 minutes | Immediate | [7] |
| Duration of Antidiuretic Effect | Up to 12 hours | 6-24 hours | 6-24 hours | [7] |
Experimental Protocols
The characterization of desmopressin's pharmacological properties relies on a suite of standardized in vitro and in vivo assays.
Radioligand Receptor Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of desmopressin for vasopressin receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the vasopressin receptor subtype of interest (V1a, V1b, or V2) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled desmopressin.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of desmopressin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of desmopressin to activate the V2 receptor and stimulate the production of cAMP.
Methodology:
-
Cell Culture and Treatment: Cells expressing the V2 receptor are cultured and then treated with varying concentrations of desmopressin.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the desmopressin concentration. The EC50 value, representing the concentration of desmopressin that produces 50% of the maximal response, is determined from this curve.
Conclusion
Desmopressin acetate's tailored molecular design translates into a highly specific and effective therapeutic agent. Its selective agonism at the V2 receptor, coupled with a favorable pharmacokinetic profile, allows for potent antidiuretic and hemostatic effects with minimal cardiovascular side effects. A thorough understanding of its molecular structure, signaling pathways, and quantitative pharmacology is essential for the continued development and optimization of vasopressin receptor-targeted therapies. The experimental protocols outlined provide a framework for the preclinical and clinical evaluation of novel analogues and formulations in this important class of drugs.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Desmopressin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Vasopressin V2 (SR121463A) and V1a (SR49059) receptor antagonists both inhibit desmopressin vasorelaxing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. litfl.com [litfl.com]
- 6. Vasopressin V2 (SR121463A) and V1a (SR49059) receptor antagonists both inhibit desmopressin vasorelaxing activity. | BioGRID [thebiogrid.org]
- 7. Desmopressin - Wikipedia [en.wikipedia.org]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmopressin Signaling in Renal Collecting Duct Cells: A Technical Guide
Introduction
Desmopressin (B549326), a synthetic analogue of the antidiuretic hormone vasopressin, is a critical regulator of water homeostasis in the body.[1][2] It exerts its primary effect on the principal cells of the renal collecting ducts to increase water reabsorption, thereby concentrating urine and reducing its volume.[3][4] This action is mediated by a precise and well-characterized signaling pathway initiated by the binding of desmopressin to the vasopressin V2 receptor (V2R).[3][5] Understanding the molecular intricacies of this pathway is paramount for researchers in nephrology, endocrinology, and for professionals in drug development targeting renal water balance disorders. This technical guide provides an in-depth exploration of the desmopressin signaling cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for a scientific audience.
The Core Signaling Pathway: From Receptor to Water Channel Translocation
The canonical desmopressin signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade. The entire process can be delineated into several key steps, culminating in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[1][6]
-
Receptor Binding and G-Protein Activation: Desmopressin selectively binds to the V2 receptor, a Gs-protein coupled receptor located on the basolateral membrane of the collecting duct's principal cells.[3][5] This binding event induces a conformational change in the V2R, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein then releases its α-subunit (Gαs), which is bound to GTP.
-
cAMP Production: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[1][7] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[4][8] This results in a rapid increase in intracellular cAMP concentration.[3]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits.[9] This dissociation unleashes the active PKA catalytic subunits, which are now free to phosphorylate downstream target proteins.[9][10]
-
Aquaporin-2 (AQP2) Phosphorylation: The primary target of activated PKA in this pathway is the AQP2 water channel.[6][11] PKA phosphorylates AQP2 at several serine residues within its C-terminal tail, most notably Serine 256 (S256).[6][11] Phosphorylation at other sites, including S264 and S269, also plays a role in modulating AQP2 trafficking and retention at the membrane.[11][12]
-
AQP2 Translocation and Membrane Fusion: Phosphorylation of AQP2 is the critical signal that triggers the translocation of AQP2-bearing intracellular vesicles from a subapical pool to the apical plasma membrane.[6][11] These vesicles then fuse with the membrane, inserting AQP2 water channels into the cell surface.[10][11] This process dramatically increases the water permeability of the apical membrane, allowing for the reabsorption of water from the tubular fluid back into the bloodstream along the osmotic gradient.[1][3]
Quantitative Data on Desmopressin-Mediated Effects
The cellular response to desmopressin has been quantified in various experimental models. These data are crucial for understanding the efficiency and dynamics of the signaling pathway.
| Parameter Measured | Experimental System | Treatment | Result | Citation(s) |
| PKA Inhibition | IMCD-3 Cells | AVP + PKA Inhibitors (H89, Rp-cAMPS, or m-PKI) | AVP-induced TRPC3 translocation blocked by 95.2 ± 1.0% | [13] |
| AQP2 Apical Localization | Rat Kidney | dDAVP Injection | Apical AQP2 increased from 11% to 25% of total AQP2 | [11] |
| AQP2 Apical Localization | mpkCCD Cells | dDAVP | Apical AQP2 increased from ~28% to ~67% of total AQP2 | [12] |
| Phosphorylated AQP2 | mpkCCD Cells | dDAVP | 73% of all S269 phosphorylated AQP2 was in the apical membrane | [12] |
| AQP2 Protein Stability | mpkCCD Cells | Vasopressin | AQP2 protein half-life increased from 9 to 14 hours | [11] |
| AQP2 Protein Synthesis | mpkCCD Cells | dDAVP (24h) | AQP2 translation rate increased by >10-fold | [14] |
Experimental Protocols for Pathway Analysis
Investigating the desmopressin signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of AQP2 Phosphorylation by Western Blot
This protocol is used to detect and quantify the phosphorylation state of AQP2 at specific residues (e.g., Ser256) following stimulation with desmopressin.
Methodology:
-
Cell Culture and Treatment: Culture renal collecting duct cells (e.g., mpkCCD or LLC-PK1 cells expressing AQP2) to ~90% confluency. Treat cells with desmopressin (e.g., 1 nM dDAVP) or vehicle control for a specified time (e.g., 15-30 minutes).[15]
-
Cell Lysis: Immediately wash cells with ice-cold PBS. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated AQP2 residue of interest (e.g., anti-phospho-Ser256-AQP2) diluted in 5% BSA/TBST.[15][16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[16]
-
Stripping and Reprobing: To normalize for total AQP2, the membrane can be stripped of antibodies and reprobed with an antibody against total AQP2.[15]
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying intracellular cAMP, a key second messenger in the pathway.
Methodology:
-
Cell Seeding and Stimulation: Seed cells in a multi-well plate (e.g., 96-well). Prior to stimulation, you may pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation. Stimulate cells with desmopressin or other compounds (e.g., forskolin (B1673556) as a positive control) for a short duration (e.g., 10-15 minutes).[17]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit. This step releases the intracellular cAMP.[18]
-
Assay Procedure (Competitive ELISA Principle):
-
Incubation and Washing: Incubate the plate to allow the competitive binding to reach equilibrium. Wash the wells to remove unbound reagents.
-
Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The HRP enzyme on the bound HRP-cAMP conjugate will convert the substrate, producing a color.[18]
-
Stopping the Reaction: Add a stop solution (e.g., dilute acid) to halt the color development.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Generate a standard curve using known concentrations of cAMP. The absorbance signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration in the cell lysates by interpolating from the standard curve.[18][19]
Protocol 3: Assessment of PKA Kinase Activity
This assay measures the enzymatic activity of PKA in cell lysates, confirming the activation of the kinase downstream of cAMP production.
Methodology:
-
Sample Preparation: Prepare cell lysates from control and desmopressin-stimulated cells as described previously.
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a specific PKA substrate peptide (e.g., Kemptide).[20] This can be detected radioactively or via an ELISA-based format.[9][20]
-
Radioactive Assay Protocol:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the cell lysate (enzyme source).[21]
-
Initiate the reaction by adding an ATP cocktail containing [γ-32P]ATP.[20]
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[20]
-
Stop the reaction (e.g., by adding acid).[21]
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated peptide will bind to the paper, while the free [γ-32P]ATP will not.[20]
-
Wash the paper extensively with phosphoric acid to remove unincorporated radioactivity.[20]
-
Quantify the radioactivity on the paper using a scintillation counter. The counts per minute (CPM) are directly proportional to PKA activity.[20]
-
-
ELISA-Based Assay Protocol:
-
A microplate is pre-coated with the PKA substrate peptide.[22]
-
Add cell lysates and ATP to the wells and incubate to allow phosphorylation.[9]
-
Wash the wells, then add a primary antibody that specifically recognizes the phosphorylated form of the substrate.[22]
-
Add an HRP-conjugated secondary antibody, wash, and add TMB substrate for color development.[9][22]
-
Read the absorbance, which is directly proportional to PKA activity.
-
References
- 1. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arborassays.com [arborassays.com]
- 10. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteomics and AQP2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desmopressin In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of desmopressin (B549326), a synthetic analogue of the natural antidiuretic hormone vasopressin. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin or DDAVP) is a cornerstone in the management of central diabetes insipidus and certain bleeding disorders.[1] Its therapeutic efficacy is a direct consequence of its unique pharmacokinetic and pharmacodynamic profiles, which are characterized by enhanced antidiuretic potency and a prolonged duration of action compared to endogenous vasopressin.[1] This guide delves into the in vivo behavior of desmopressin, providing a detailed resource for professionals in the field of drug development and clinical research.
Pharmacokinetics: The Journey of Desmopressin in the Body
The clinical utility of desmopressin is significantly influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. These parameters vary considerably with the route of administration.
Absorption and Bioavailability
Desmopressin can be administered via several routes, each with a distinct bioavailability profile. Oral administration is convenient but is marked by low bioavailability due to degradation in the gastrointestinal tract.[2] Intravenous, subcutaneous, and intranasal routes offer higher and more predictable systemic exposure.
Table 1: Bioavailability of Desmopressin by Route of Administration
| Route of Administration | Bioavailability (%) | Reference(s) |
| Intravenous (IV) | 100 (Reference) | [2] |
| Subcutaneous (SC) | 85 | [3] |
| Intranasal (IN) | 3.3 - 4.1 | [2][3] |
| Oral (Tablet) | 0.16 | [2][3] |
| Oral (Orally Disintegrating Tablet - ODT) | ~0.25 | [4] |
Distribution
Following absorption, desmopressin is distributed throughout the body. The volume of distribution (Vd) is relatively small, suggesting limited tissue penetration.[3]
Table 2: Key Pharmacokinetic Parameters of Desmopressin
| Parameter | Value | Route of Administration | Subject Population | Reference(s) |
| Cmax (Peak Plasma Concentration) | 6.2 - 6.6 pg/mL | Oral (0.2 mg) | Healthy men (55-70 years) | [5] |
| Tmax (Time to Peak Plasma Concentration) | 1.5 h | Oral (0.2 mg) | Healthy men (55-70 years) | [5] |
| 15 - 45 min | Intranasal | Not Specified | [3] | |
| 50 - 55 min | Oral | Not Specified | [3] | |
| AUC (Area Under the Curve) | 302 pgh/mL (night) | IV (2 µg) | Healthy men (55-70 years) | [5] |
| 281 pgh/mL (day) | IV (2 µg) | Healthy men (55-70 years) | [5] | |
| Terminal Half-life (t½) | 3.1 h (night) | IV (2 µg) | Healthy men (55-70 years) | [5] |
| 2.8 h (day) | IV (2 µg) | Healthy men (55-70 years) | [5] | |
| 3 - 4 h | Intranasal | Not Specified | [3] | |
| 1.5 - 3 h | IV | Not Specified | [3] | |
| 2.8 - 8.7 h | IV (2 µg) | Patients with varying degrees of renal impairment | [6] | |
| Volume of Distribution (Vd) | 26.5 L | Not Specified | Not Specified | [3] |
| Clearance | 7.6 L/h | Not Specified | Not Specified | [3] |
Metabolism and Excretion
Desmopressin undergoes minimal hepatic metabolism.[3][7] In vitro studies using human liver microsomes have shown no significant metabolism by the cytochrome P450 system.[7] The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.[3][7] Renal impairment can, therefore, significantly prolong the half-life of desmopressin.[6]
Pharmacodynamics: The Action of Desmopressin in the Body
Desmopressin exerts its effects primarily through selective agonism of the vasopressin V2 receptor.[8] This interaction triggers a cascade of intracellular events leading to its characteristic antidiuretic and hemostatic effects.
Mechanism of Action and Signaling Pathway
The principal pharmacodynamic effect of desmopressin is the reduction of urine output. This is achieved through its action on the renal collecting ducts.[9]
In addition to its antidiuretic effects, desmopressin can also promote hemostasis by stimulating the release of von Willebrand factor (vWF) and factor VIII from endothelial cells, also via a V2 receptor-mediated mechanism.[10][11]
Dose-Response Relationship and Duration of Action
The antidiuretic effect of desmopressin is dose-dependent.[12] Higher doses generally lead to a more pronounced and prolonged reduction in urine output. The duration of action can vary but typically ranges from 8 to 12 hours.[13]
Table 3: Dose-Dependent Duration of Antidiuretic Action of Intravenous Desmopressin in Patients with Central Diabetes Insipidus
| IV Desmopressin Dose | Duration of Action (hours) | Reference(s) |
| 125 ng | 4 | [12] |
| 250 ng | 8 | [12] |
| 500 ng | 11 | [12] |
Experimental Protocols for In Vivo Assessment
The characterization of desmopressin's PK and PD profiles relies on well-defined experimental protocols. Below are summaries of typical methodologies employed in clinical studies.
Pharmacokinetic Study Protocol
A common design for assessing the pharmacokinetics of desmopressin is a randomized, crossover study in healthy volunteers or a specific patient population.
Methodology Example: Oral vs. Intravenous Desmopressin Study [5]
-
Study Design: Open, randomized, four-way crossover design.
-
Subjects: Healthy men aged 55-70 years.
-
Treatments:
-
0.2 mg desmopressin orally (daytime and nighttime)
-
2 µg desmopressin intravenously (daytime and nighttime)
-
-
Washout Period: At least 2 days between sessions.
-
Sampling:
-
Blood samples were taken at predetermined time points up to 12 hours post-dose for pharmacokinetic analysis.
-
Urine was collected at predetermined intervals for volume and osmolality measurements for pharmacodynamic assessment.
-
-
Analysis: Pharmacokinetic parameters were determined using a two-compartmental model, and bioavailability was calculated from the Area Under the Curve (AUC).
Pharmacodynamic Study Protocol
Pharmacodynamic studies often focus on quantifying the antidiuretic or hemostatic effects of desmopressin.
Methodology Example: Antidiuretic Response Study [14]
-
Study Design: Investigator-blind, randomized, parallel-group study.
-
Subjects: Healthy, overhydrated, non-smoking male subjects.
-
Treatments: Intravenous infusion of placebo or various doses of desmopressin (30, 60, 125, 250, and 500 ng) over 2 hours.
-
Procedures:
-
Subjects were overhydrated before dosing to achieve a high baseline urine output.
-
Urine was collected every 15 minutes, and the volume was replaced with an equal volume of water orally.
-
-
Endpoints:
-
Plasma desmopressin concentration.
-
Urine osmolality.
-
-
Analysis: The relationship between plasma desmopressin concentration and urine osmolality was evaluated using an indirect-response model to account for the temporal delay between pharmacokinetics and pharmacodynamics.
Relationship between Pharmacokinetics and Pharmacodynamics
A key characteristic of desmopressin is the temporal delay between its plasma concentration and its pharmacodynamic effect.[14] The peak plasma concentration does not coincide with the maximal antidiuretic response, indicating that intracellular processes mediate the drug's action. This relationship can be visualized as follows:
Conclusion
The in vivo pharmacokinetics and pharmacodynamics of desmopressin are well-characterized, providing a solid foundation for its clinical use. Its low oral bioavailability necessitates alternative routes of administration for predictable and rapid effects. The V2 receptor-mediated mechanism of action is well-understood, and the dose-dependent antidiuretic effect allows for tailored therapeutic regimens. The temporal delay between plasma concentration and physiological response is a crucial consideration in both clinical practice and future drug development efforts. This guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and clinicians in their work with this important therapeutic agent.
References
- 1. Desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MODERN APPROACH IN TREATMENT OF μ DIABETES INSIPIDUS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. aapharma.ca [aapharma.ca]
- 8. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Desmopressin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 11. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desmopressin duration of antidiuretic action in patients with central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to Desmopressin Binding Affinity for Vasopressin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of desmopressin (B549326) for the vasopressin receptor subtypes V1a, V1b, and V2. It includes quantitative data, detailed experimental protocols for assessing receptor binding and function, and diagrams of the associated signaling pathways and experimental workflows.
Quantitative Data: Desmopressin Binding Affinity and Functional Activity
Desmopressin is a synthetic analogue of the human antidiuretic hormone, arginine vasopressin (AVP). Its structure has been modified to increase its affinity and selectivity for the vasopressin V2 receptor, thereby enhancing its antidiuretic effects while minimizing its pressor effects, which are mediated by the V1a receptor. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of desmopressin for the human vasopressin receptor subtypes.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Desmopressin | V1a | 62.4 | [1] |
| Desmopressin | V1b | 5.84 | [2] |
| Desmopressin | V2 | 65.9 | [2] |
Note: Ki values can vary between studies depending on the specific assay conditions, radioligand used, and cell types.
| Ligand | Receptor Subtype | Functional Potency (EC50, nM) | Assay Type | Reference |
| Desmopressin | V1b | 11.4 | Inositol (B14025) Phosphate Turnover | [2] |
| Desmopressin | V2 | 23.9 | cAMP Accumulation | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of desmopressin at vasopressin receptors.
Radioligand Binding Assay (Competitive Binding)
This protocol is used to determine the binding affinity (Ki) of desmopressin for vasopressin receptor subtypes by measuring its ability to compete with a radiolabeled ligand.
2.1.1. Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2) in an appropriate growth medium.
-
Cell Harvest: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Store the membrane preparations at -80°C.
2.1.2. Competitive Binding Assay Procedure
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer for total binding.
-
50 µL of a high concentration of unlabeled arginine vasopressin (e.g., 1 µM) for non-specific binding.
-
50 µL of serially diluted desmopressin (or other competing ligand).
-
-
Radioligand Addition: Add 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) to all wells. The concentration of the radioligand should be at or below its dissociation constant (Kd).
-
Membrane Addition: Add 100 µL of the prepared membrane suspension to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled AVP) from the total binding.
-
Plot the percentage of specific binding against the log concentration of desmopressin.
-
Determine the IC50 value (the concentration of desmopressin that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays
2.2.1. V2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of desmopressin to stimulate the production of cyclic AMP (cAMP) via the Gs-coupled V2 receptor.
-
Cell Culture: Seed cells expressing the human V2 receptor into a 96-well plate and allow them to attach overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Compound Addition: Add varying concentrations of desmopressin to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of desmopressin and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2.2.2. V1a and V1b Receptor Functional Assay (Inositol Phosphate Accumulation)
This assay measures the ability of desmopressin to stimulate the production of inositol phosphates (IPs), primarily inositol monophosphate (IP1), as a result of Gq-protein activation by the V1a and V1b receptors.
-
Cell Culture: Plate cells expressing the human V1a or V1b receptor in a suitable multi-well plate.
-
Cell Stimulation: Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Compound Addition: Add different concentrations of desmopressin to the wells.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a competitive immunoassay kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: Plot the HTRF signal (inversely proportional to IP1 concentration) against the log concentration of desmopressin. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the vasopressin receptor subtypes and the general workflows for the experimental protocols described above.
Signaling Pathways
References
The Physiological Effects of Desmopressin on Water Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, dDAVP) is a synthetic analogue of the endogenous antidiuretic hormone arginine vasopressin (AVP). Its high selectivity for the vasopressin V2 receptor makes it a cornerstone in the management of disorders of water balance, most notably central diabetes insipidus and nocturnal enuresis. This technical guide provides an in-depth exploration of the physiological mechanisms by which desmopressin regulates water homeostasis. It details the molecular signaling cascades, summarizes key quantitative physiological responses, and outlines comprehensive experimental protocols for the study of its effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of renal physiology, endocrinology, and pharmaceutical development.
Introduction
Water homeostasis is a fundamental physiological process tightly regulated to maintain a stable internal environment. The peptide hormone arginine vasopressin (AVP) plays a pivotal role in this process by controlling the reabsorption of water in the kidneys. Desmopressin, a synthetic structural analogue of AVP, was developed to exhibit a more potent and prolonged antidiuretic effect with minimal vasopressor activity.[1] This selectivity for the V2 receptor, which is primarily expressed in the principal cells of the kidney's collecting ducts, underpins its therapeutic utility.[2][3] Understanding the intricate physiological and molecular responses to desmopressin is crucial for its effective clinical application and for the development of novel therapeutics targeting the vasopressin system.
Molecular Mechanism of Action: The V2 Receptor Signaling Pathway
The antidiuretic effect of desmopressin is initiated by its binding to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the principal cells of the renal collecting ducts.[1][2] This interaction triggers a cascade of intracellular events culminating in increased water permeability of the apical membrane.
The key steps in the V2 receptor signaling pathway are as follows:
-
Receptor Binding and G-protein Activation: Desmopressin binds to the V2 receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein.[1]
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][4]
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates serine residues on aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles.[5][6] Specifically, phosphorylation of serine 256 is a critical step for the translocation of AQP2 to the apical plasma membrane.[4][6]
-
Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water.[3][5] This allows for the reabsorption of water from the tubular fluid into the bloodstream, driven by the osmotic gradient between the collecting duct lumen and the hypertonic renal medulla.[5]
References
- 1. Desmopressin for nocturnal enuresis: urinary osmolality and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Table 2. [Summary of the Indirect Water Deprivation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of Urinary Aquaporin 2 and Plasma Copeptin as Biomarkers of Effectiveness of Desmopressin Acetate for the Treatment of Monosymptomatic Nocturnal Enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Extrarenal Effects of Desmopressin on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted extrarenal effects of desmopressin (B549326) (DDAVP), a synthetic analogue of the hormone vasopressin, with a specific focus on its interaction with endothelial cells. Beyond its well-established antidiuretic role in the kidneys, desmopressin exerts significant influence on the vascular endothelium, mediating hemostatic and vasodilatory responses. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies relevant to understanding these extrarenal actions.
Core Mechanism of Action: The V2 Receptor and Beyond
Desmopressin's primary extrarenal effects on endothelial cells are initiated by its binding to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor.[1] This interaction triggers a cascade of intracellular events, the most prominent being the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] This cAMP-dependent signaling is central to many of desmopressin's downstream effects.[2][3][5]
The activation of this pathway leads to the exocytosis of von Willebrand factor (vWF) and tissue plasminogen activator (t-PA) from their storage sites within the Weibel-Palade bodies of endothelial cells.[2][3][5] Desmopressin administration has been shown to increase circulating vWF and factor VIII levels by three- to six-fold within 30 to 90 minutes.[6] Concurrently, desmopressin stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), contributing to its vasodilatory properties.[5][7][8][9][10][11][12]
Recent evidence also suggests that desmopressin can induce the expression of P-selectin on the endothelial cell surface, a key molecule in mediating leukocyte rolling and adhesion.[13][14] Furthermore, some studies indicate that desmopressin may enhance platelet adhesion to the extracellular matrix of endothelial cells by increasing the expression of tissue factor.[15]
Quantitative Data on Desmopressin's Endothelial Effects
The following tables summarize the key quantitative data from various studies investigating the effects of desmopressin on endothelial cells and related hemostatic parameters.
| Parameter | Desmopressin Dose | Fold/Percent Increase | Time to Peak Effect | Species/Model | Citation |
| Circulating vWF | 0.3 µg/kg IV | 3- to 6-fold | 30-90 minutes | Human | [6] |
| Circulating Factor VIII | 0.3 µg/kg IV | 3- to 6-fold | 30-90 minutes | Human | [6] |
| t-PA Activity | 0.3 µg/kg IV | 10-fold | 30-45 minutes | Human | [16] |
| Plasma Norepinephrine (B1679862) | 0.3 µg/kg IV | 2-fold | 30-45 minutes | Human | [16] |
| vWF:Ag | 0.3 µg/kg IV | ~4.2-fold (median) | 60 minutes | Human (Type 1 VWD) | [17][18][19] |
| vWF:RCo | 0.3 µg/kg IV | ~2.6-fold (median) | 60 minutes | Human (Type 1 VWD) | [17] |
| Factor VIII | 0.3 µg/kg IV | ~3.1-fold (median) | 60 minutes | Human (Type 1 VWD) | [17] |
| vWF:Act | 0.3 mcg/kg IV | 452% | Not specified | Human (Type 1 VWD) | [20] |
| Platelet Deposition on ECM | 5 ng/ml | Significantly increased | Not applicable | In vitro (HUVEC) | [15] |
| Platelet Deposition on ECM | 30 ng/ml | Significantly increased (p<0.01) | Not applicable | In vitro (HUVEC) | [15] |
| Procoagulant Activity of ECM | 30 ng/ml | Significantly increased (p<0.01) | Not applicable | In vitro (HUVEC) | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying the effects of desmopressin on endothelial cells.
Caption: Desmopressin signaling pathway in endothelial cells.
Caption: A typical in vitro experimental workflow.
Detailed Experimental Protocols
The following section outlines generalized methodologies for key experiments cited in the literature concerning desmopressin's effects on endothelial cells.
Endothelial Cell Culture
-
Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVECs) or Human Lung Microvascular Endothelial Cells (HLMVECs) are commonly used.[7][8][13][15]
-
Coating of Culture Vessels: Culture flasks or plates are coated with a gelatin-based solution to promote cell adhesion.[21]
-
Culture Medium: Cells are maintained in a suitable endothelial cell growth medium, supplemented with growth factors and serum.
-
Subculturing: Cells are passaged at approximately 90% confluence using standard cell culture techniques.[21]
Desmopressin Stimulation
-
Preparation of Desmopressin: Desmopressin is dissolved in an appropriate solvent (e.g., sterile water or saline) to create a stock solution.
-
Stimulation: Endothelial cell monolayers are washed with a serum-free medium and then incubated with varying concentrations of desmopressin (e.g., 0.1 to 1.0 µg/mL) for specified time periods.[13]
Measurement of vWF and t-PA Release
-
Sample Collection: The cell culture supernatant is collected after the desmopressin incubation period.
-
ELISA: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of vWF and t-PA in the supernatant, using specific antibodies against these proteins.
Western Blot Analysis for eNOS Phosphorylation
-
Cell Lysis: After desmopressin stimulation, endothelial cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated eNOS (at Ser1177) and total eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Nitric Oxide (NO) Production Assay
-
Sample Collection: The cell culture medium is collected after desmopressin treatment.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the medium is measured using the Griess reagent system. This involves a colorimetric reaction that can be quantified by measuring absorbance at a specific wavelength.[8]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from desmopressin-treated endothelial cells.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., NOS2, tissue factor) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR) with specific primers.[8][15]
Platelet Adhesion Assay
-
Preparation of Extracellular Matrix (ECM): Endothelial cells are cultured to produce an ECM, and then the cells are detached.
-
Perfusion: The ECM-coated surfaces are placed in a perfusion chamber and exposed to whole blood under controlled shear stress.
-
Quantification: The number of adherent platelets on the ECM is quantified using microscopy and image analysis.[15]
Conclusion
Desmopressin exerts a range of significant extrarenal effects on endothelial cells, primarily mediated through the V2 receptor and the subsequent cAMP signaling pathway. These effects, including the release of vWF and t-PA, production of nitric oxide, and modulation of adhesion molecule expression, are crucial for its hemostatic and vasodilatory actions. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research into the therapeutic potential and underlying mechanisms of desmopressin in vascular biology and drug development.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 5. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells [agris.fao.org]
- 12. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells [air.unipr.it]
- 13. Desmopressin induces endothelial P-selectin expression and leukocyte rolling in postcapillary venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Desmopressin stimulates parallel norepinephrine and tissue plasminogen activator release in normal subjects and patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of the relationship between desmopressin concentration and Von Willebrand factor in Von Willebrand disease type 1: A pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
history and development of desmopressin as a vasopressin analogue
An In-depth Technical Guide to the History and Development of Desmopressin (B549326)
Introduction: The Quest for a Selective Vasopressin Analogue
Arginine vasopressin (AVP), the endogenous antidiuretic hormone, is a critical regulator of water balance, blood pressure, and renal function. However, its therapeutic use is hampered by a short half-life and non-selective action on various vasopressin receptor subtypes, leading to both desired antidiuretic effects (via V2 receptors) and undesired vasopressor effects (via V1 receptors). This lack of selectivity spurred the development of a synthetic analogue that could offer a more targeted therapeutic profile. Desmopressin (1-deamino-8-D-arginine vasopressin, or DDAVP), developed in 1967, was the culmination of this research, representing a landmark achievement in peptide drug design.[1] Initially created to treat central diabetes insipidus, its unique properties soon led to its widespread use for other conditions, including nocturnal enuresis and certain bleeding disorders.[1][2] This guide provides a detailed technical overview of the history, chemical development, mechanism of action, and key experimental foundations of desmopressin.
From Vasopressin to Desmopressin: A History of Structural Refinement
The development of desmopressin was a result of systematic modifications to the native vasopressin molecule aimed at enhancing its antidiuretic activity while minimizing its pressor effects and increasing its resistance to enzymatic degradation.
-
1967: The molecule desmopressin is first synthesized, featuring two critical structural alterations from arginine vasopressin.[1]
-
1972: Desmopressin sees its initial clinical use, primarily for its potent antidiuretic effects.[3]
-
1977: In a pivotal study, desmopressin is first used to treat patients with hemophilia A and von Willebrand disease, demonstrating its hemostatic capabilities.[4][5]
-
1978: Desmopressin gains approval for medical use in the United States, solidifying its role in clinical practice.[6]
-
Post-1980s: The drug becomes a crucial non-transfusional treatment for patients with mild hemophilia and von Willebrand disease, particularly significant during the HIV crisis associated with contaminated blood products.[2][4]
Core Chemical Modifications
Desmopressin's enhanced therapeutic profile is a direct result of two key structural changes to the nine-amino-acid peptide vasopressin.[3][6]
-
Deamination at Position 1: The N-terminal cysteine's amino group is removed (replaced by 3-mercaptopropionic acid).[3] This modification significantly reduces the molecule's susceptibility to degradation by aminopeptidases, thereby prolonging its plasma half-life.[7]
-
Stereochemical Inversion at Position 8: The naturally occurring L-arginine is replaced with its stereoisomer, D-arginine.[3][6] This change dramatically reduces the molecule's affinity for the V1 vasopressor receptor, leading to a highly selective antidiuretic action.[8]
These modifications result in a compound with a greatly enhanced ratio of antidiuretic-to-vasopressor activity (approximately 2000-4000:1 for desmopressin versus 1:1 for vasopressin) and a longer duration of action.[6][7][9]
Mechanism of Action and Signaling Pathways
Desmopressin exerts its effects by selectively binding to and activating the vasopressin V2 receptor, a Gs-protein coupled receptor.[8][10]
Antidiuretic Effect in the Kidney
In the renal collecting ducts, V2 receptor activation initiates a signaling cascade that increases water reabsorption.[7][10]
-
Receptor Binding & G-Protein Activation: Desmopressin binds to the V2 receptor on the basolateral membrane of collecting duct cells.[8]
-
cAMP Production: The activated receptor stimulates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]
-
PKA Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[8]
-
Aquaporin-2 Translocation: PKA phosphorylates vesicles containing aquaporin-2 (AQP2) water channels.[8][11]
-
Increased Water Permeability: These phosphorylated vesicles are translocated and fuse with the apical membrane, inserting AQP2 channels. This dramatically increases the membrane's permeability to water, allowing for increased water reabsorption from the urine into the bloodstream.[6][8]
Hemostatic Effect in Endothelial Cells
Desmopressin's ability to treat bleeding disorders stems from its action on vascular endothelial cells, also mediated by the V2 receptor.[2][6]
-
V2 Receptor Activation: Desmopressin binds to V2 receptors on endothelial cells.[12]
-
cAMP-Mediated Signaling: This triggers a cAMP-dependent signaling cascade.[2]
-
Exocytosis from Weibel-Palade Bodies: The signaling pathway leads to the exocytosis of Weibel-Palade bodies, which are storage granules within endothelial cells.[2][12]
-
Release of Hemostatic Factors: This process releases significant quantities of von Willebrand factor (vWF) and Factor VIII (FVIII) into the circulation, temporarily increasing their plasma concentrations and enhancing blood clotting.[13][14]
Quantitative Pharmacological and Clinical Data
Table 1: Receptor Binding & Activity
| Parameter | Vasopressin | Desmopressin | Reference(s) |
| Primary Receptor Target(s) | V1, V2 | V2 | [10],[8] |
| V2 Receptor EC₅₀ | - | 23.9 nM | |
| V2 Receptor Kᵢ | - | 65.9 nM | |
| ADH:Vasopressor Ratio | 1:1 | 2000-4000:1 | [9] |
Table 2: Pharmacokinetic Properties of Desmopressin
| Parameter | Oral | Intranasal | Subcutaneous | Intravenous | Reference(s) |
| Bioavailability | 0.08 - 0.16% | 3.3 - 4.1% | ~85-94% | 100% | [9],[8],[3],[15] |
| Time to Peak Concentration (Tₘₐₓ) | 50 - 55 min | 15 - 45 min | - | - | [9] |
| Plasma Half-Life (t½) | 2 - 3.1 hours | 2.8 - 4.6 hours | 2.7 - 4.6 hours | 1.5 - 3.0 hours | [6],[9],[8],[3],[15] |
| Elimination | Primarily Renal | Primarily Renal | Primarily Renal | Primarily Renal | [9],[8] |
Table 3: Summary of Clinical Efficacy
| Indication | Dosage Regimen | Key Outcome(s) | Reference(s) |
| Central Diabetes Insipidus | 10-40 mcg (Intranasal) or 2-4 mcg (IV/SC) daily | Reduction in urine volume, increase in urine osmolality. | [16],[17] |
| Mild Hemophilia A / Type 1 vWD | 0.3 mcg/kg (IV infusion) | 3- to 5-fold increase in FVIII and vWF levels. Peak effect at ~60-90 min, lasting 8-12 hours. | [13],[18],[19],[20] |
| Nocturnal Enuresis | Varies by formulation | 2.2 fewer wet nights per week compared to placebo. | [6] |
Key Experimental Methodologies
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of desmopressin is typically achieved using an Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[21][22]
Protocol Overview:
-
Resin Preparation: A solid support resin (e.g., Rink amide resin) is selected and swelled in a suitable solvent like dichloromethane (B109758) (DCM) followed by dimethylformamide (DMF).[23]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for coupling.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated (e.g., using DIC/HOBT) and coupled to the resin. Completeness of the reaction is monitored (e.g., via a ninhydrin (B49086) test).[24]
-
Iterative Cycling: Steps 2 and 3 are repeated for each subsequent amino acid in the desmopressin sequence, building the peptide chain on the solid support.
-
Cleavage and Global Deprotection: Once the linear peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[21]
-
Disulfide Bond Formation: The linear peptide, now in solution, contains two free thiol groups. An oxidizing agent (e.g., iodine or potassium ferricyanide (B76249) in a buffered solution) is used to facilitate the intramolecular cyclization, forming the critical disulfide bridge.[21][23]
-
Purification: The crude cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure desmopressin acetate.[23]
Bioassay: The DDAVP Challenge Test
This clinical test is used to determine if a patient with a bleeding disorder will respond adequately to desmopressin treatment.[13]
Protocol:
-
Baseline Sampling: A baseline blood sample is drawn to measure the patient's endogenous levels of Factor VIII and vWF.
-
Drug Administration: Desmopressin is administered, typically as an intravenous infusion of 0.3 mcg/kg diluted in 50 mL of sterile saline, given over 15-30 minutes.[18][20]
-
Post-Infusion Monitoring: The patient's blood pressure and pulse are monitored during the infusion.
-
Post-Infusion Sampling: Additional blood samples are drawn at specific time points after the infusion is complete (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to measure the peak levels of FVIII and vWF and their subsequent decline.
-
Fluid Restriction: Patients are advised to restrict fluid intake for 18-24 hours following the test to prevent potential hyponatremia.[13]
-
Data Analysis: The increase in FVIII and vWF levels from baseline is calculated. A response is generally considered adequate if levels rise three- to five-fold, reaching a concentration sufficient for hemostasis.[18][25]
Analytical Method: HPLC-Fluorescence Assay for Quantification
A validated high-performance liquid chromatography (HPLC) method with fluorescence detection can be used for the precise quantification of desmopressin in pharmaceutical dosage forms like nasal sprays.[26]
Protocol:
-
Sample Preparation: The desmopressin sample is extracted from the nasal spray formulation.
-
Derivatization: Desmopressin does not have a native fluorophore. Therefore, a pre-column derivatization step is performed using an agent like Ortho-Phthalaldehyde (OPA) in the presence of a thiol to create a fluorescent derivative.[26] The reaction is optimized for pH, time, and temperature to ensure stable fluorophore formation.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C8 or C18 reverse-phase column. A mobile phase gradient (e.g., a mixture of acetonitrile, isopropyl alcohol, and 0.1% trifluoroacetic acid in water) is used to separate the desmopressin derivative from other components.[26]
-
Fluorescence Detection: The column eluent passes through a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-desmopressin derivative (e.g., emission measured at 450 nm).[26]
-
Quantification: A calibration curve is generated using known concentrations of a desmopressin standard. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve. The method's limit of detection, precision, and accuracy are established during validation.[26]
Conclusion
The development of desmopressin from its parent molecule, vasopressin, is a classic example of rational drug design. Through precise chemical modifications, scientists were able to create a highly selective V2 receptor agonist with a superior therapeutic index and prolonged duration of action. This transformed the management of central diabetes insipidus and provided a vital, non-blood-product-based treatment for patients with mild congenital bleeding disorders. The continued study of its signaling pathways and clinical applications underscores its enduring importance in medicine.
References
- 1. urotoday.com [urotoday.com]
- 2. The use of desmopressin in acquired haemophilia A: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmopressin | C46H64N14O12S2 | CID 5311065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www1.wfh.org [www1.wfh.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Desmopressin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. litfl.com [litfl.com]
- 10. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. droracle.ai [droracle.ai]
- 13. childrensmn.org [childrensmn.org]
- 14. gpnotebook.com [gpnotebook.com]
- 15. Pharmacokinetics and haematological effects of desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical experience with desmopressin: efficacy and safety in central diabetes insipidus and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of desmopressin orally disintegrating tablet in patients with central diabetes insipidus: results of a multicenter open-label dose-titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. imperial.nhs.uk [imperial.nhs.uk]
- 19. droracle.ai [droracle.ai]
- 20. products.sanofi.us [products.sanofi.us]
- 21. researchgate.net [researchgate.net]
- 22. CN112062813B - Synthesis method of desmopressin - Google Patents [patents.google.com]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. WO2011011342A9 - Synthesis of desmopressin - Google Patents [patents.google.com]
- 25. ashpublications.org [ashpublications.org]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Role of Desmopressin in Releasing von Willebrand Factor and Factor VIII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, DDAVP) induces the release of von Willebrand factor (VWF) and factor VIII (FVIII). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways, quantitative effects, and experimental methodologies relevant to this important hemostatic agent.
Core Mechanism of Action: Endothelial Cell Stimulation
Desmopressin, a synthetic analogue of the antidiuretic hormone vasopressin, exerts its primary hemostatic effect by stimulating the release of VWF and FVIII from their storage sites within vascular endothelial cells.[1][2] This action is crucial for its therapeutic use in patients with mild hemophilia A and certain types of von Willebrand disease (VWD).[3][4]
VWF is synthesized in endothelial cells and megakaryocytes.[5][6] Within endothelial cells, VWF is stored in specialized secretory organelles called Weibel-Palade bodies (WPBs).[7][8] These organelles contain ultra-large VWF multimers, which are particularly effective in mediating platelet adhesion and aggregation at sites of vascular injury.[7] Factor VIII, while primarily synthesized in sinusoidal endothelial cells of the liver, is also found within the WPBs, where it forms a complex with VWF.[9][10] This association is critical, as VWF acts as a carrier protein for FVIII in circulation, protecting it from premature degradation and prolonging its half-life.[10][11][12]
The release of VWF and FVIII is initiated by the binding of desmopressin to the vasopressin V2 receptor (V2R) on the surface of endothelial cells.[13][14] This interaction triggers a cascade of intracellular signaling events, as outlined below:
-
Receptor Binding and G-Protein Activation: Desmopressin selectively binds to the V2R, a G-protein coupled receptor. This binding event activates the associated stimulatory G protein (Gs).[15]
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[14][16]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[17][18]
-
Exocytosis of Weibel-Palade Bodies: Activated PKA phosphorylates various target proteins, initiating the trafficking and fusion of WPBs with the endothelial cell membrane. This process, known as exocytosis, results in the release of their contents, including VWF and FVIII, into the circulation.[2][19]
Diagram: Desmopressin Signaling Pathway in Endothelial Cells
References
- 1. Use of desmopressin in the treatment of hemophilia A: towards a golden jubilee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. childrensmn.org [childrensmn.org]
- 4. www1.wfh.org [www1.wfh.org]
- 5. The Manifold Cellular Functions of von Willebrand Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The secretion of von Willebrand factor from endothelial cells; an increasingly complicated story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Desmopressin in moderate hemophilia A patients: a treatment worth considering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The factor VIII/von Willebrand factor complex: basic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factor VIII and von Willebrand factor interaction: biological, clinical and therapeutic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular coevolution of coagulation factor VIII and von Willebrand factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of cAMP/PKA signaling cascade in vasopressin-induced trafficking of TRPC3 channels in principal cells of the collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How do you treat bleeding disorders with desmopressin? - PMC [pmc.ncbi.nlm.nih.gov]
Desmopressin's Impact on Aquaporin-2 Trafficking and Insertion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underpinning the action of desmopressin (B549326), a synthetic analog of the antidiuretic hormone vasopressin, on aquaporin-2 (AQP2) trafficking and its insertion into the apical membrane of renal principal cells. This process is fundamental to the regulation of water reabsorption in the kidneys and represents a key target for therapeutic intervention in water balance disorders.
Core Signaling Pathway: From Receptor to Channel Insertion
Desmopressin exerts its effects by initiating a well-defined signaling cascade upon binding to the vasopressin V2 receptor (V2R) on the basolateral membrane of collecting duct principal cells.[1][2][3] This G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), a key enzyme that orchestrates the subsequent events leading to AQP2 translocation.[1][2][3]
The primary target of PKA in this pathway is the AQP2 water channel itself. PKA-mediated phosphorylation of AQP2 at specific serine residues in its C-terminal tail is a critical prerequisite for the trafficking of AQP2-containing vesicles to the apical plasma membrane.[4] This phosphorylation event triggers a complex series of interactions with the cytoskeleton and other regulatory proteins, culminating in the fusion of these vesicles with the apical membrane and the insertion of AQP2 channels. This increases the water permeability of the membrane, allowing for water to be reabsorbed from the urine back into the bloodstream.[5]
Quantitative Data on Desmopressin-Induced AQP2 Phosphorylation and Translocation
The following tables summarize quantitative data from studies investigating the effects of desmopressin (dDAVP) on AQP2 phosphorylation and its abundance at the apical plasma membrane.
| Phosphorylation Site | Condition | % of Total AQP2 Phosphorylated | Fold Change | Reference |
| Ser256 | Control | 49% | - | [6] |
| dDAVP | 34% | 0.7 | [6] | |
| Control | 100 ± 21.5% (relative) | - | [7] | |
| dDAVP (10 min) | 237 ± 31.4% (relative) | 2.37 | [7] | |
| 7.2-fold increase | [8] | |||
| Ser261 | Control | 18% | - | [6] |
| dDAVP | 2% | 0.11 | [6] | |
| 2.5-fold decrease | [8] | |||
| Ser264 | Control | 1.9% | - | [6] |
| dDAVP | 3.4% | 1.8 | [6] | |
| Ser269 | Control | 3% | - | [6] |
| dDAVP | 26% | 8.7 | [6] | |
| 9-fold increase | [9] | |||
| pS256/pS261 (doubly phosphorylated) | 2.67-fold increase | [7] |
| Measurement | Condition | Value | Reference |
| Apical Membrane AQP2 | Without dDAVP | 11% of total AQP2 | [10] |
| With dDAVP | 25% of total AQP2 | [10] | |
| Vehicle | ~28% of total AQP2 | [11] | |
| dDAVP | ~64% of total AQP2 | [11] | |
| Apical Membrane pS269-AQP2 | ~79% of total pS269-AQP2 | [11] |
Key Post-Translational Modifications and Regulatory Processes
Beyond the initial phosphorylation events, the trafficking and membrane residency of AQP2 are finely tuned by other post-translational modifications and regulatory processes.
The Role of the Cytoskeleton
The actin cytoskeleton plays a crucial role in the movement of AQP2-containing vesicles. Desmopressin stimulation leads to the depolymerization of the cortical F-actin network, which is thought to act as a barrier, thereby facilitating the access of vesicles to the apical membrane.[4] This process is in part mediated by the RhoA signaling pathway.[4]
Endocytosis and Ubiquitination
The removal of AQP2 from the apical membrane is as critical as its insertion for maintaining water homeostasis. AQP2 is internalized via clathrin-mediated endocytosis.[2] Ubiquitination, the attachment of ubiquitin to substrate proteins, is a key signal for the endocytosis and subsequent lysosomal degradation of AQP2.[12][13] The primary site for AQP2 ubiquitination is the lysine (B10760008) residue at position 270 (K270).[12] Desmopressin treatment has been shown to decrease the ubiquitination of AQP2, thereby promoting its retention in the apical membrane.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study desmopressin's impact on AQP2 trafficking.
Cell Surface Biotinylation for Quantifying AQP2 Membrane Insertion
This technique is used to label and isolate proteins present on the cell surface, allowing for the quantification of AQP2 at the apical membrane.
Materials:
-
Renal epithelial cells (e.g., mpkCCD) grown on permeable supports
-
Desmopressin (dDAVP)
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., PBS with 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-AQP2 antibody
Procedure:
-
Treat cells with dDAVP or vehicle control for the desired time.
-
Place cells on ice and wash twice with ice-cold PBS (pH 8.0).
-
Apically incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C for 30 minutes with gentle agitation.
-
Quench the reaction by washing with quenching solution.
-
Lyse the cells with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-AQP2 antibody to quantify the amount of AQP2 at the cell surface.
Immunofluorescence Staining of Phosphorylated AQP2
This method allows for the visualization of the subcellular localization of total and phosphorylated AQP2.
Materials:
-
Renal epithelial cells grown on coverslips or permeable supports
-
dDAVP
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and/or serum)
-
Primary antibodies (e.g., rabbit anti-pS256-AQP2, mouse anti-total AQP2)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells with dDAVP or vehicle control.
-
Fix the cells with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies diluted in blocking solution.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI.
-
Wash with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of total and phosphorylated AQP2 using a fluorescence or confocal microscope.
Co-Immunoprecipitation to Identify AQP2-Interacting Proteins
This technique is used to isolate AQP2 and any proteins that are bound to it, allowing for the identification of protein-protein interactions involved in AQP2 trafficking.
Materials:
-
Renal epithelial cells
-
dDAVP
-
Co-IP lysis buffer (non-denaturing)
-
Anti-AQP2 antibody for immunoprecipitation
-
Control IgG
-
Protein A/G-agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against suspected interacting proteins
Procedure:
-
Treat cells with dDAVP or vehicle control.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G-agarose beads and a control IgG to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-AQP2 antibody.
-
Add protein A/G-agarose beads to capture the AQP2-antibody complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the AQP2 and its interacting proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Conclusion
The regulation of AQP2 trafficking by desmopressin is a multifaceted process involving a primary signaling cascade, a series of post-translational modifications, and dynamic interactions with the cellular machinery. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for a range of water balance disorders, from nephrogenic diabetes insipidus to the syndrome of inappropriate antidiuretic hormone secretion. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this vital physiological process.
References
- 1. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]
- 2. AQP2 trafficking in health and diseases: an updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Ubiquitination of Aquaporin-2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. Regulation of the water channel aquaporin-2 by cullin E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Central Nervous System Effects of Desmopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, DDAVP), a synthetic analogue of the endogenous hormone arginine vasopressin (AVP), has long been utilized for its potent antidiuretic and hemostatic properties.[1] Its primary mechanism of action involves high selectivity for the vasopressin V2 receptor, which is densely expressed in the renal collecting ducts and vascular endothelium.[2][3] While its peripheral effects are well-characterized, a growing body of evidence suggests that desmopressin also exerts significant effects on the central nervous system (CNS), particularly in the domains of cognition and memory.[1][4] This technical guide provides an in-depth exploration of the CNS effects of desmopressin, detailing its proposed mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for researchers in the field.
Mechanisms of Central Nervous System Action
The precise mechanisms by which desmopressin influences CNS function are still under investigation, particularly given conflicting reports regarding its ability to cross the blood-brain barrier (BBB).[5] However, several direct and indirect pathways have been proposed.
Direct V2 Receptor-Mediated Signaling in the CNS
Evidence suggests the presence of V2 receptor mRNA in the hippocampus, a brain region critical for learning and memory.[6] Activation of these neuronal V2 receptors by desmopressin is hypothesized to initiate a signaling cascade analogous to its peripheral mechanism. This involves the Gs alpha subunit of the G-protein coupled receptor, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB is a key regulator of gene expression involved in synaptic plasticity and long-term memory formation.
Indirect Neuromodulatory Effects
Desmopressin has been shown to influence the release of key neurotransmitters, suggesting an indirect mechanism for its cognitive effects. Studies have demonstrated that desmopressin administration can lead to an increase in plasma norepinephrine (B1679862) levels.[7] Noradrenergic pathways originating from the locus coeruleus play a crucial role in arousal, attention, and memory consolidation. Additionally, research in animal models indicates that desmopressin can increase central dopamine (B1211576) turnover, which may contribute to enhanced locomotor activity and potentially influence cognitive processes.[8][9]
Blood-Brain Barrier Permeability and Alternative Routes of Entry
The ability of desmopressin to cross the BBB remains a subject of debate. While some studies suggest it does not readily pass from the blood to the cerebrospinal fluid (CSF), its observed central effects, particularly after intranasal administration, point towards alternative mechanisms of CNS entry.[10] The intranasal route may allow for direct transport to the brain along the olfactory and trigeminal nerves, bypassing the BBB.[10][11] Furthermore, desmopressin may exert effects on the CNS through circumventricular organs, specialized brain regions that lack a typical BBB and are involved in sensing peripheral signals.[7][12]
Quantitative Data on Cognitive Effects
Several clinical studies have investigated the impact of desmopressin on cognitive function, with a primary focus on memory. The following tables summarize key quantitative findings from these studies.
| Table 1: Effects of Desmopressin on Memory in Patients Undergoing Electroconvulsive Therapy (ECT) | |||
| Study | Participant Group | Intervention | Key Findings |
| B. Sadeghi, et al. (2010)[4][13] | Patients with psychiatric disorders undergoing ECT (n=50) | Intranasal Desmopressin (60 µ g/day ) vs. Placebo | Desmopressin group showed a significant increase in Wechsler's Memory Scale scores from baseline (73.27 to 79.13), while the placebo group showed a decrease (80.15 to 72.60). (P < 0.0001) |
| Table 2: Effects of Desmopressin on Memory in Various Populations | |||
| Study | Participant Group | Intervention | Key Findings |
| Dons R, et al. (1989)[1] | Neurosurgical patient with chronic memory dysfunction | Intranasal Desmopressin vs. Placebo (double-blind, crossover) | Objective improvement in memory storage and recall observed with desmopressin treatment as measured by the Buschke Selective Reminding Test. |
| Jenkins JS, et al. (1982)[5][14] | Normal subjects and patients with memory disorders | Desmopressin | No beneficial effects on memory could be demonstrated in this study. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the investigation of desmopressin's CNS effects.
Protocol 1: Assessment of Memory using the Wechsler Memory Scale (WMS)
Objective: To evaluate the effect of desmopressin on various aspects of memory.
Materials:
-
Wechsler Memory Scale (WMS) test kit.
-
Quiet testing environment.
-
Trained administrator.
Procedure (as adapted from Sadeghi, et al., 2010): [4]
-
Participant Selection: Recruit participants based on the study's inclusion and exclusion criteria (e.g., patients undergoing ECT).
-
Baseline Assessment: Administer the full WMS to each participant before the initiation of treatment to establish a baseline memory score.
-
Intervention: Administer intranasal desmopressin (e.g., 60 µg daily in divided doses) or a matching placebo for the duration of the study period.
-
Follow-up Assessments: Re-administer the WMS at predetermined intervals during and after the treatment period (e.g., after the third and sixth ECT sessions).
-
Scoring and Analysis: Score the WMS according to the standardized manual. Analyze the data using appropriate statistical methods (e.g., t-test, paired t-test) to compare changes in memory scores between the desmopressin and placebo groups.
Protocol 2: Assessment of Memory using the Buschke Selective Reminding Test (SRT)
Objective: To assess verbal learning and memory, particularly long-term storage and retrieval.
Materials:
-
A list of 12 unrelated words.
-
Quiet testing environment.
Procedure (as described by Dons R, et al., 1989): [1]
-
Initial Presentation: Read the list of 12 words to the participant at a steady pace.
-
Initial Recall: Ask the participant to recall as many words as possible from the list in any order.
-
Selective Reminding: On subsequent trials, only remind the participant of the words they failed to recall on the previous trial.
-
Repeated Recall: After each selective reminding, ask the participant to recall the entire list of 12 words.
-
Continue Trials: Repeat the selective reminding and recall process for a set number of trials or until the participant successfully recalls all 12 words on consecutive trials.
-
Delayed Recall: After a delay period (e.g., 30 minutes), ask the participant to recall as many of the 12 words as possible without any reminders.
-
Scoring: Score the test based on the number of words recalled on each trial, the number of reminders needed, and the number of words recalled after the delay.
Protocol 3: Animal Model of Memory Assessment - Passive Avoidance Test
Objective: To evaluate the effect of desmopressin on fear-motivated learning and memory in rodents.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment for delivering a mild foot shock).
-
Desmopressin solution for injection.
-
Rodent subjects (e.g., rats or mice).
Procedure:
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a brief habituation period, open the door to the dark compartment.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
Record the latency to enter the dark compartment.
-
-
Intervention: Immediately after the acquisition trial, administer desmopressin or a vehicle control (e.g., saline) to the animals via the desired route (e.g., subcutaneous or intracerebroventricular injection).
-
Retention Trial: 24 hours after the acquisition trial, place the animal back in the light compartment and open the door to the dark compartment.
-
Measurement: Record the latency to enter the dark compartment. A longer latency is interpreted as better retention of the aversive memory.
-
Analysis: Compare the step-through latencies between the desmopressin-treated and control groups using appropriate statistical tests.
Conclusion and Future Directions
The investigation into the central nervous system effects of desmopressin is a promising area of research with potential implications for the development of novel cognitive enhancers. While evidence suggests a positive impact on memory, the underlying mechanisms are not yet fully elucidated. Future research should focus on several key areas:
-
Clarifying BBB Permeability: Definitive studies are needed to determine the extent to which desmopressin crosses the BBB and to fully characterize the mechanisms of intranasal delivery to the CNS.
-
Elucidating Neuronal Signaling: Further investigation into the downstream targets of the V2 receptor-cAMP-PKA pathway in neurons is required to understand how this signaling cascade translates into changes in synaptic plasticity and cognitive function.
-
Comprehensive Clinical Trials: Larger, well-controlled clinical trials with standardized cognitive assessment batteries are necessary to confirm the efficacy of desmopressin as a cognitive enhancer in various populations.
-
Exploring Neurotransmitter Interactions: The interplay between desmopressin and various neurotransmitter systems, including the noradrenergic and dopaminergic systems, warrants further exploration to understand its multifaceted effects on the CNS.
By addressing these research questions, a clearer understanding of desmopressin's role in the CNS will emerge, potentially paving the way for new therapeutic strategies for cognitive disorders.
References
- 1. Assessment of desmopressin-enhanced cognitive function in a neurosurgical patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Passive avoidance behavior, vasopressin and the immune system. A link between avoidance latency and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissection method affects electrophysiological properties of hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of desmopressin (DDAVP) on memory impairment following electroconvulsive therapy (ECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnnp.bmj.com [jnnp.bmj.com]
- 6. Evidence for the existence of vasopressin V2 receptor mRNA in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin and sensory circumventricular organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmopressin and vasopressin increase locomotor activity in the rat via a central mechanism: implications for nocturnal enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. Intranasal Treatment of Central Nervous System Dysfunction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Intranasal delivery to the central nervous system: mechanisms and experimental considerations. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Effects of desmopressin (DDAVP) on memory impairment following electroconvulsive therapy (ECT) | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 14. Effect of desmopressin on normal and impaired memory - PubMed [pubmed.ncbi.nlm.nih.gov]
desmopressin's selectivity for V2 receptors over V1a receptors
For Immediate Release
This technical guide provides an in-depth analysis of desmopressin's selectivity for the vasopressin V2 receptor over the V1a receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
Desmopressin (B549326), a synthetic analogue of the human hormone arginine vasopressin (AVP), is a cornerstone in the treatment of various conditions, including central diabetes insipidus and certain bleeding disorders.[1] Its therapeutic efficacy is rooted in its remarkable selectivity for the vasopressin V2 receptor, thereby minimizing the V1a receptor-mediated effects such as vasoconstriction. This guide delves into the molecular interactions and functional consequences of this selectivity, providing a comprehensive resource for the scientific community.
Quantitative Analysis of Receptor Binding and Functional Potency
The selectivity of desmopressin for the V2 receptor is quantitatively demonstrated through binding affinity (Ki) and functional potency (EC50) data. The following tables summarize these key parameters for desmopressin and the endogenous ligand, arginine vasopressin (AVP).
Table 1: Binding Affinity (Ki) of Ligands at Human Vasopressin V1a and V2 Receptors [2]
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4 | ~0.85 |
| Desmopressin | 62.4 | 65.9 |
Table 2: Functional Potency (EC50) of Ligands at Human Vasopressin V1a and V2 Receptors
| Compound | V1a Receptor (EC50, nM) | V2 Receptor (EC50, nM) |
| Arginine Vasopressin (AVP) | 2.1 | 2.22[3] |
| Desmopressin | - | 23.9 |
The data clearly indicates that while the endogenous hormone AVP binds to both V1a and V2 receptors with high affinity, desmopressin exhibits a significantly more selective profile in functional assays, with a potent agonistic effect on the V2 receptor and markedly reduced activity at the V1a receptor. The antidiuretic-to-vasopressor activity ratio for desmopressin is estimated to be 2000-4000 times that of vasopressin, further underscoring its V2 selectivity.
Signaling Pathways
The differential physiological effects of desmopressin are a direct consequence of the distinct signaling pathways coupled to the V1a and V2 receptors.
V1a Receptor Signaling
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4] Activation of the V1a receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to V1a-mediated effects such as vasoconstriction.
V2 Receptor Signaling
In contrast, the V2 receptor is coupled to the Gs family of G-proteins.[5] Upon agonist binding, the V2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of desmopressin, such as the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, resulting in increased water reabsorption.
Experimental Protocols
The determination of desmopressin's receptor selectivity relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for key assays.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of desmopressin for the V1a and V2 receptors.
Objective: To determine the inhibition constant (Ki) of desmopressin for the V1a and V2 vasopressin receptors.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing human V1a or V2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Test Compound: Desmopressin.
-
Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest via differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-AVP, and varying concentrations of unlabeled desmopressin.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the desmopressin concentration.
-
Determine the IC50 value (the concentration of desmopressin that inhibits 50% of the specific binding of [3H]-AVP) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation (for V2 Receptor)
This assay measures the functional consequence of V2 receptor activation by quantifying the production of the second messenger, cAMP.
Objective: To determine the functional potency (EC50) of desmopressin at the V2 receptor.
Materials:
-
Cells: Cells stably expressing the human V2 receptor.
-
Test Compound: Desmopressin.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed V2 receptor-expressing cells into a 96-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer.
-
Compound Addition: Add varying concentrations of desmopressin to the wells.
-
Incubation: Incubate for a specified time at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the desmopressin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Functional Assay: Intracellular Calcium Mobilization (for V1a Receptor)
This assay measures the increase in intracellular calcium concentration following V1a receptor activation.
Objective: To determine the functional potency (EC50) of a ligand at the V1a receptor.
Materials:
-
Cells: Cells stably expressing the human V1a receptor.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: HBSS or similar buffer.
-
Test Compound: Arginine Vasopressin (as a positive control) and desmopressin.
-
Fluorescence Plate Reader: Equipped with injectors.
Procedure:
-
Cell Seeding: Seed V1a receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Injection: Inject varying concentrations of the test compound into the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The data and methodologies presented in this technical guide provide a comprehensive overview of desmopressin's selectivity for the V2 receptor over the V1a receptor. This selectivity is the foundation of its clinical utility, allowing for targeted therapeutic effects while minimizing off-target activities. A thorough understanding of these principles is crucial for the continued development of novel and improved vasopressin receptor modulators.
References
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Study of V2 vasopressin receptor hormone binding site using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hemostatic Properties of Desmopressin for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the hemostatic effects of desmopressin (B549326) (1-deamino-8-D-arginine vasopressin or DDAVP). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this synthetic analog of the natural hormone vasopressin. This document delves into the molecular signaling pathways, presents quantitative data on its effects on hemostatic factors, and outlines detailed experimental protocols for its study.
Core Mechanism of Action: Endothelial V2 Receptor Activation
Desmopressin's primary hemostatic effect is mediated through its agonist activity on the vasopressin V2 receptor (V2R) located on vascular endothelial cells.[1][2] Unlike its natural counterpart, vasopressin, desmopressin exhibits high selectivity for the V2R with minimal activity on the V1a receptor, thereby avoiding significant pressor effects.[3]
Binding of desmopressin to the Gs-protein coupled V2R initiates an intracellular signaling cascade. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets. This phosphorylation cascade culminates in the exocytosis of Weibel-Palade bodies (WPBs), the storage organelles within endothelial cells.[2][3] The release of the contents of WPBs into the circulation is the central event in desmopressin's hemostatic action.
The primary components released from WPBs are von Willebrand factor (vWF) and Factor VIII (FVIII).[3][5] vWF is a large multimeric glycoprotein (B1211001) crucial for primary hemostasis, as it mediates platelet adhesion to the subendothelium at sites of vascular injury. Factor VIII is a critical cofactor in the intrinsic pathway of the coagulation cascade. In circulation, FVIII is bound to and stabilized by vWF, which protects it from premature degradation.[6] The concomitant release of vWF and FVIII leads to a rapid and transient increase in their plasma concentrations, thereby enhancing both primary and secondary hemostasis.[3][6]
Quantitative Effects on Hemostatic Factors
The administration of desmopressin leads to a predictable, albeit variable, increase in plasma levels of FVIII and vWF. The magnitude and duration of this response are influenced by the route of administration, dosage, and individual patient characteristics, including the underlying bleeding disorder.
Dose-Response and Route of Administration
Intravenous (IV) administration of desmopressin generally produces a more pronounced and rapid increase in FVIII and vWF compared to intranasal (IN) or subcutaneous (SC) routes.[7] A standard intravenous dose of 0.3 µg/kg is considered to elicit a maximal response for both FVIII and vWF release.[3]
| Table 1: Comparative Efficacy of Desmopressin Administration Routes on FVIII and vWF Levels | ||
| Route of Administration | Mean Fold Increase in Factor VIII:C | Mean Fold Increase in vWF:RCo |
| Intravenous (0.3 µg/kg) | 3.1 | 3.1 |
| Subcutaneous | 2.3 | 2.0 |
| Intranasal | 1.3 | 1.2 |
| Data adapted from a comparative study in healthy volunteers.[7] |
A study comparing high-concentration intranasal desmopressin (150 µg for patients ≤ 50 kg) with historical intravenous responses in pediatric patients with mild hemophilia A or mild to moderate type 1 von Willebrand disease found comparable increases in FVIII and vWF levels, suggesting it as a viable alternative to intravenous administration in this population.[8]
Time Course of Response
The increase in FVIII and vWF levels following intravenous desmopressin administration is rapid, with peak levels typically observed between 60 and 90 minutes post-infusion.[1][9] The half-life of the elevated FVIII and vWF levels is approximately 5 to 8 hours and 8 to 10 hours, respectively.[9]
| Table 2: Time Course of FVIII and vWF Levels After Intravenous Desmopressin (0.3 µg/kg) in Type 1 VWD Patients | |||
| Time Point | Median Factor VIII Level (IU/dL) | Median vWF:Ag Level (IU/dL) | Median vWF:RCo Level (IU/dL) |
| Baseline | 71 | 54 | 54 |
| 30 minutes | 175 | 111 | 127 |
| 60 minutes | 218 | 138 | 139 |
| 90 minutes | 212 | 134 | 130 |
| 120 minutes | - | - | - |
| Data from a retrospective analysis of 89 patients with Type 1 VWD.[1] |
Variability in Patient Response
The response to desmopressin can vary significantly among individuals. This variability is particularly evident in patients with different types of von Willebrand disease and varying severities of hemophilia A.
-
Von Willebrand Disease (VWD): Patients with Type 1 VWD, characterized by a quantitative deficiency of vWF, generally show a good response to desmopressin.[10] However, the response in Type 2 VWD, which involves qualitative defects in vWF, is more variable and often less robust.[10] A study on patients with severe type 1 and type 2 VWD found a biologic response in 27% of type 1 patients and 18% of type 2 patients.[10]
-
Hemophilia A: In patients with mild to moderate hemophilia A, desmopressin can transiently increase FVIII levels. A study of 169 patients with moderate hemophilia A (baseline FVIII 1-5 IU/dL) found that 40% achieved an adequate response (peak FVIII ≥ 30 IU/dL), with 15% showing an excellent response (peak FVIII ≥ 50 IU/dL).[11]
Experimental Protocols
To investigate the hemostatic properties of desmopressin, a series of standardized laboratory protocols are employed. These assays are crucial for determining a patient's responsiveness to the drug and for monitoring its therapeutic effects.
Desmopressin Challenge Test
The desmopressin challenge test is a fundamental procedure to assess an individual's capacity to release endogenous FVIII and vWF.
Methodology:
-
Patient Preparation: Ensure the patient is adequately hydrated and has not consumed medications that could interfere with the test for a specified period.
-
Baseline Sampling: Collect a blood sample in a 3.2% sodium citrate (B86180) (light blue-top) tube to measure baseline levels of FVIII activity, vWF antigen (vWF:Ag), and vWF ristocetin (B1679390) cofactor activity (vWF:RCo).
-
Desmopressin Administration: Infuse desmopressin intravenously at a dose of 0.3 µg/kg body weight, diluted in sterile physiological saline, over 15-30 minutes. Monitor blood pressure and pulse during the infusion.
-
Post-Infusion Sampling: Collect additional blood samples at 1 hour and 4 hours post-infusion to measure the peak and duration of the FVIII and vWF response.
-
Laboratory Analysis: Process blood samples to obtain platelet-poor plasma and perform assays for FVIII:C, vWF:Ag, and vWF:RCo.
Factor VIII Activity Assays
One-Stage Clotting Assay: This is the most common method for measuring FVIII activity. It is based on the ability of the patient's plasma to correct the clotting time of FVIII-deficient plasma in an activated partial thromboplastin (B12709170) time (aPTT) test.
Methodology:
-
Sample Preparation: Prepare serial dilutions of patient plasma and a reference plasma with known FVIII activity.
-
Assay Performance: Mix the diluted plasma with FVIII-deficient plasma and an aPTT reagent (containing a contact activator and phospholipid).
-
Clotting Time Measurement: After incubation, add calcium chloride to initiate clotting and measure the time to clot formation.
-
Calculation: Construct a standard curve by plotting the clotting times of the reference plasma dilutions against their known FVIII concentrations. Determine the FVIII activity of the patient sample by interpolating its clotting time on the standard curve.[12]
Von Willebrand Factor Assays
vWF Antigen (vWF:Ag) ELISA: This assay quantifies the total amount of vWF protein in the plasma.
Methodology:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human vWF.
-
Sample Incubation: Add diluted patient plasma and standards to the wells and incubate to allow vWF to bind to the capture antibody.
-
Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated detection antibody that also binds to vWF.
-
Substrate Reaction: Add a chromogenic substrate that develops color in the presence of HRP.
-
Measurement: Stop the reaction and measure the optical density at a specific wavelength. The concentration of vWF:Ag is determined from a standard curve.[13]
vWF Ristocetin Cofactor Activity (vWF:RCo): This functional assay measures the ability of vWF to bind to platelets in the presence of the antibiotic ristocetin.
Methodology:
-
Reagent Preparation: Use formalin-fixed or lyophilized platelets and a solution of ristocetin.
-
Platelet Agglutination: Mix patient plasma with the platelets and ristocetin. The vWF in the plasma will cause the platelets to agglutinate.
-
Measurement: The rate of agglutination is measured using a platelet aggregometer.
-
Calculation: The vWF:RCo activity is quantified by comparing the agglutination slope of the patient's plasma to that of a reference plasma with known activity.[5][14]
Platelet Function Analyzer (PFA-100)
The PFA-100 is an in vitro system that simulates primary hemostasis under high shear stress. It measures the time it takes for a platelet plug to form and occlude an aperture in a membrane coated with either collagen/epinephrine or collagen/ADP. This "closure time" can be used to assess platelet function and the efficacy of desmopressin therapy in improving it.[2][15]
Conclusion
Desmopressin remains a cornerstone in the management of certain bleeding disorders due to its well-defined mechanism of action on endothelial cells, leading to the release of crucial hemostatic factors. A thorough understanding of its pharmacology, coupled with standardized laboratory testing, is essential for its optimal and safe use in clinical and research settings. This guide provides a foundational resource for professionals seeking to explore and utilize the hemostatic properties of desmopressin. Further research into the variability of patient responses and the development of more precise predictive markers will continue to refine its therapeutic application.
References
- 1. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFA-100 monitoring of von Willebrand factor (VWF) responses to desmopressin (DDAVP) and factor VIII/VWF concentrate substitution in von Willebrand disease type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal and intravenous administration of desmopressin: effect on F VIII/vWF, pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ristocetin Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. elearning.wfh.org [elearning.wfh.org]
- 7. Comparative study of intranasal, subcutaneous and intravenous administration of desamino-D-arginine vasopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of high concentration intranasal and intravenous desmopressin in pediatric patients with mild hemophilia A or mild-to-moderate type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www1.wfh.org [www1.wfh.org]
- 10. Biologic response to desmopressin in patients with severe type 1 and type 2 von Willebrand disease: results of a multicenter European study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desmopressin in moderate hemophilia A patients: a treatment worth considering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Stage APTT-based Factor Assays [practical-haemostasis.com]
- 13. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 14. helena.com [helena.com]
- 15. Evaluation of the PFA-100 system for monitoring desmopressin therapy in patients with type 1 von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Antidiuretic Properties of Desmopressin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on the antidiuretic properties of desmopressin (B549326), a synthetic analogue of the natural antidiuretic hormone vasopressin. Desmopressin exhibits potent antidiuretic effects with minimal pressor activity, making it a cornerstone in the management of conditions characterized by polyuria, such as central diabetes insipidus. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: V2 Receptor-Mediated Antidiuresis
Desmopressin exerts its antidiuretic effect by selectively binding to and activating the vasopressin V2 receptors, which are predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts and distal convoluted tubules.[1][2] This targeted action initiates a well-defined signaling cascade, culminating in increased water reabsorption from the tubular fluid back into the bloodstream, thereby concentrating the urine and reducing its volume.[3][4]
The V2 receptor is a Gs-protein coupled receptor.[1] Upon agonist binding, it undergoes a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1][4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[3][4] PKA then phosphorylates key protein substrates, most notably the aquaporin-2 (AQP2) water channels and other regulatory proteins involved in their trafficking.[3][4] Phosphorylation of AQP2 at specific serine residues, such as Ser256 and Ser269, is a critical step that promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their subsequent fusion with the membrane.[1][4][5][6] The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the osmotic movement of water from the hypotonic tubular fluid into the hypertonic interstitium of the renal medulla.[3][7]
Quantitative Data on Desmopressin's Antidiuretic Properties
The following tables summarize key quantitative data from foundational research on desmopressin, providing insights into its receptor affinity, downstream signaling, and physiological effects.
Table 1: Receptor Binding and Activation
| Parameter | Value | Receptor/System | Reference |
| Ki | 65.9 nM | V2 Receptor | [7] |
| Ki | 5.84 nM | V1b Receptor | [7] |
| EC50 | 23.9 nM | V2 Receptor | [7] |
| EC50 | 11.4 nM | V1b Receptor | [7] |
Table 2: AQP2 Phosphorylation and Translocation in Response to dDAVP
| Parameter | Condition | Value | Cell Type/Model | Reference |
| pSer256-AQP2 Levels | dDAVP (10⁻⁹ M) for 10 min | 237 ± 31.4% of control | IMCD suspensions | [4] |
| pSer269-AQP2 | Control | 3% of total AQP2 | Rat IMCD cells | [1][6] |
| pSer269-AQP2 | dDAVP treatment | 26% of total AQP2 | Rat IMCD cells | [1][6] |
| Apical Membrane AQP2 | Control | 11% of total AQP2 | Rat kidney | [1][5] |
| Apical Membrane AQP2 | dDAVP injection | 25% of total AQP2 | Rat kidney | [1][5] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Administration Route | Value | Species/Condition | Reference |
| Oral Bioavailability | Oral | 0.16% | Human | [8] |
| Intranasal Bioavailability | Intranasal | 3.3-4.1% | Human | [8] |
| Subcutaneous Bioavailability | Subcutaneous | 85% | Human | [8] |
| Plasma Half-Life | Intravenous | 1.5-3 hours | Human | [8] |
| Plasma Half-Life | Intranasal | 3-4 hours | Human | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the antidiuretic properties of desmopressin.
Radioligand Binding Assay for V2 Receptor Affinity
This protocol is adapted from general radioligand binding assay principles to determine the binding affinity (Ki) of desmopressin for the V2 receptor.
Objective: To quantify the affinity of desmopressin for the vasopressin V2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human V2 receptor.
-
Radiolabeled ligand (e.g., [³H]-Arginine Vasopressin).
-
Unlabeled desmopressin.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the V2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension (typically 20-50 µg of protein).
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd).
-
Varying concentrations of unlabeled desmopressin (for competition binding) or buffer (for total binding).
-
A high concentration of a non-selective ligand (e.g., unlabeled vasopressin) to determine non-specific binding.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a vacuum filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of desmopressin. Determine the IC50 value (the concentration of desmopressin that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to desmopressin stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To measure the dose-dependent increase in intracellular cAMP production following desmopressin treatment in renal collecting duct cells.
Materials:
-
Cultured renal collecting duct cells (e.g., mpkCCD).
-
Desmopressin.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Cell lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture: Plate the renal cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
Stimulation: Treat the cells with varying concentrations of desmopressin for a defined time (e.g., 10-15 minutes). Include a vehicle control.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding a cell lysis buffer to release the intracellular cAMP.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP tracer and a substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in each sample by interpolating from the standard curve. Plot the cAMP concentration as a function of the desmopressin concentration to generate a dose-response curve and determine the EC50 value.
Immunofluorescence Staining for AQP2 Translocation
This protocol outlines the steps for visualizing the translocation of AQP2 to the apical membrane of renal cells upon desmopressin stimulation.
Objective: To qualitatively and semi-quantitatively assess the redistribution of AQP2 from intracellular vesicles to the plasma membrane.
Materials:
-
Cultured polarized renal epithelial cells (e.g., LLC-PK1 or mpkCCD cells grown on permeable supports).
-
Desmopressin.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against AQP2.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope (confocal microscope recommended).
Procedure:
-
Cell Treatment: Treat the polarized cells with desmopressin (e.g., 1 nM) for a specified time (e.g., 15-30 minutes) to induce AQP2 translocation. Include a vehicle-treated control group.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.
-
Blocking: Wash the cells and then block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AQP2 antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and then incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides using mounting medium, and image using a fluorescence microscope.
-
Analysis: Qualitatively assess the subcellular localization of AQP2. In control cells, AQP2 should appear predominantly in intracellular vesicles. In desmopressin-treated cells, AQP2 staining should be concentrated at the apical plasma membrane. Semi-quantitative analysis can be performed by measuring the fluorescence intensity at the apical membrane versus the cytoplasm.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: Desmopressin's V2 receptor signaling pathway.
Caption: Workflow for measuring intracellular cAMP.
Caption: Workflow for AQP2 immunofluorescence.
References
- 1. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of aquaporin-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desmopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 8. litfl.com [litfl.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploring Desmopressin's Potential in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmopressin (B549326) (dDAVP), a synthetic analog of the antidiuretic hormone vasopressin, has long been utilized for its hemostatic properties. However, a growing body of preclinical and early-phase clinical research has illuminated its potential as an anti-cancer agent. This technical guide provides an in-depth overview of desmopressin's mechanisms of action in oncology, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of desmopressin in oncology.
Core Mechanisms of Action
Desmopressin exerts its anti-cancer effects through a multi-faceted approach, primarily by targeting the vasopressin V2 receptor (V2R), which is expressed on both tumor and endothelial cells.[1][2][3][4][5] Its mechanisms of action can be broadly categorized into direct effects on cancer cells and indirect effects on the tumor microenvironment.
Direct Anti-Tumor Effects: V2R Signaling in Cancer Cells
The binding of desmopressin to V2R on cancer cells initiates a signaling cascade that leads to cytostatic and pro-apoptotic effects. This pathway is primarily mediated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which is associated with the inhibition of proliferative signaling pathways and cell cycle arrest.[2][6] This direct action has been observed to have a modest but significant antiproliferative effect on various cancer cell lines.[1][3][7]
Indirect Anti-Tumor Effects: Modulating the Tumor Microenvironment
Desmopressin's impact on the tumor microenvironment is multifaceted, primarily revolving around its anti-angiogenic and anti-metastatic properties.
1.2.1. Anti-Angiogenesis: Desmopressin has been shown to inhibit tumor angiogenesis.[8][9][10] One of the key mechanisms is the promotion of angiostatin production by tumor cells.[8][9][10] Desmopressin treatment can enhance the secretion of urokinase-type plasminogen activator (uPA) from cancer cells, which then proteolytically converts plasminogen into the potent anti-angiogenic factor, angiostatin.[8][9]
1.2.2. Anti-Metastatic Effects and von Willebrand Factor (vWF): A crucial aspect of desmopressin's anti-cancer activity is its ability to reduce metastasis.[7][11][12] By acting on V2 receptors on endothelial cells, desmopressin stimulates the release of von Willebrand Factor (vWF).[2][11] Elevated levels of vWF are believed to play a protective role against tumor cell dissemination.[13][14] vWF may induce apoptosis in circulating tumor cells and hinder their adhesion to the endothelium at potential metastatic sites.[1][5][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating desmopressin in oncology.
Table 1: Preclinical In Vitro Studies
| Cell Line | Cancer Type | Assay | Desmopressin Concentration | Observed Effect | Reference |
| Colo-205 | Human Colon Carcinoma | Proliferation Assay | 1 µg/ml | ~20% reduction in proliferation | [1] |
| CT-26 | Mouse Colon Carcinoma | Proliferation Assay | ≥100 ng/ml | Significant reduction in proliferation | [1] |
| F3II | Mouse Mammary Carcinoma | Proliferation Assay | Not specified | Antiproliferative effect observed | [11] |
| F3II | Mouse Mammary Carcinoma | Colony Formation Assay | IC50 of 700 nM | Inhibition of colony formation | [10] |
| MG-63 | Human Osteosarcoma | Cell Growth Assay | 0.1-10 µM | Dose-dependent inhibition of cell growth | [6] |
| MDA-MB-231 | Human Breast Carcinoma | Clonogenic Assay | IC50 of 1,130 nM for [V4Q5]dDAVP | Enhanced inhibitory effect compared to dDAVP | [4] |
Table 2: Preclinical In Vivo Studies
| Animal Model | Cancer Type | Desmopressin Dosage | Key Findings | Reference |
| Balb/c mice | Colon Carcinoma (CT-26) | 2 µg/kg (2 doses) | Reduced ascites and intestinal tumor nodules | [1][3] |
| Balb/c mice | Mammary Carcinoma (F3II) | 2 µg/kg with carmustine (B1668450) (20 mg/kg) | Prevented primary tumor infiltration of the skin | [11][15] |
| Balb/c mice | Mammary Carcinoma (F3II) | 2 µg/kg with paclitaxel (B517696) (25 mg/kg) | Significantly reduced lung metastasis | [11][15] |
| Balb/c mice | Mammary Carcinoma (F3II) | 1-2 µg/kg | ~70% reduction in experimental lung metastases | [7] |
| Balb/c mice | Mammary Carcinoma (F3II) | 2 µg/kg (weekly) or 0.3 µg/kg (thrice weekly) | Significantly reduced tumor volume and vascularization | [10] |
| Athymic mice | Osteosarcoma (MG-63 xenograft) | 12 µg/kg (thrice weekly) | 34% inhibition of tumor growth rate | [6] |
| Athymic mice | Breast Carcinoma (MDA-MB-231 xenograft) | 0.3 µg/kg (thrice weekly) of [V4Q5]dDAVP | Reduced tumor growth and angiogenesis | [16] |
Table 3: Clinical Trials
| Phase | Cancer Type | Desmopressin Dosage | Key Findings | Reference |
| Phase II | Breast Cancer | 0.5-2.0 µg/kg (total dose, pre- and post-operative) | Safe and well-tolerated; reduced intraoperative bleeding; increased plasma vWF; drop in circulating tumor cells | [5][17] |
| Phase I/II | Rectal Cancer | 0.25-2.0 µg/kg (daily for 2 days) | MTD of 0.5 µg/kg; hemostatic response in most patients; decreased tumor perfusion | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of desmopressin.
In Vitro Cell Proliferation (MTT) Assay
This assay assesses the effect of desmopressin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Colo-205, CT-26, F3II, MG-63)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Desmopressin stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of desmopressin in culture medium. Remove the existing medium from the wells and add 100 µL of the desmopressin solutions at various concentrations (e.g., 100 ng/mL to 10 µM). Include a vehicle control (medium without desmopressin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Clonogenic Assay
This assay evaluates the ability of single cancer cells to undergo unlimited division and form colonies, providing a measure of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., F3II, MDA-MB-231)
-
Complete culture medium
-
Desmopressin stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates with complete culture medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of desmopressin.
-
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO2, allowing colonies to form.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
In Vivo Xenograft Tumor Model
This model assesses the effect of desmopressin on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or BALB/c)
-
Cancer cell line (e.g., MG-63, MDA-MB-231, F3II)
-
Desmopressin solution for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Treatment: Randomize mice into treatment and control groups. Administer desmopressin intravenously or intraperitoneally at the desired dose and schedule (e.g., 12 µg/kg, three times per week). The control group receives vehicle injections.
-
Endpoint: Continue treatment and monitoring for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the desmopressin-treated and control groups.
Conclusion and Future Directions
The evidence presented in this technical guide strongly suggests that desmopressin holds significant promise as a repurposed drug in oncology. Its dual mechanism of action, targeting both cancer cells directly and the tumor microenvironment, makes it an attractive candidate for further investigation, particularly in combination with standard chemotherapeutic agents. The favorable safety profile of desmopressin, established through decades of clinical use for other indications, further supports its exploration in the oncologic setting.
Future research should focus on:
-
Elucidating the precise molecular interactions within the V2R signaling pathway in different cancer types.
-
Conducting larger, randomized clinical trials to validate the promising findings from early-phase studies.
-
Investigating the efficacy of desmopressin in a broader range of malignancies.
-
Exploring the potential of novel, more potent V2R agonists with enhanced anti-cancer properties.
This guide provides a solid foundation for researchers to design and execute robust preclinical and clinical studies to further unravel and harness the anti-cancer potential of desmopressin.
References
- 1. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Administration of the vasopressin analog desmopressin for the management of bleeding in rectal cancer patients: results of a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase II dose-escalation trial of perioperative desmopressin (1-desamino-8-d-arginine vasopressin) in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitumor effects of desmopressin in combination with chemotherapeutic agents in a mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Desmopressin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of desmopressin (B549326), a synthetic analog of the hormone vasopressin, in rodent models. Desmopressin is a selective agonist for the vasopressin V2 receptor and is widely used in research to study renal function, water balance, and related physiological processes.[1] The following protocols and data are intended to serve as a guide for researchers in designing and executing experiments involving desmopressin in rats and mice.
Mechanism of Action: V2 Receptor Signaling
Desmopressin primarily exerts its effects by binding to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor located on the basolateral membrane of renal collecting duct cells.[1][2] This binding event initiates a signaling cascade that ultimately leads to increased water reabsorption from the urine, resulting in a more concentrated urine and a decrease in urine volume.[1]
The key steps in the V2 receptor signaling pathway are as follows:
-
Ligand Binding: Desmopressin binds to the V2 receptor.
-
G-Protein Activation: The receptor-ligand complex activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.[3]
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates aquaporin-2 (AQP2) water channels, which are then translocated to the apical membrane of the collecting duct cells.[3]
-
Increased Water Permeability: The insertion of AQP2 channels into the apical membrane increases the permeability of the cell to water, allowing for greater water reabsorption from the tubular fluid back into the bloodstream.[1][3]
Experimental Protocols
The following are detailed protocols for various methods of desmopressin administration in rodent models.
General Experimental Workflow
A typical experimental workflow for a study involving desmopressin administration in rodents includes the following stages:
References
Application Note: In Vitro Assay for Measuring Desmopressin-Induced cAMP Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmopressin (B549326) (dDAVP), a synthetic analogue of the human antidiuretic hormone vasopressin, is a potent and selective agonist for the vasopressin V2 receptor (V2R).[1][2] The V2R is a Gs-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[1] Upon desmopressin binding, the V2R activates a signaling cascade that leads to the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The quantification of intracellular cAMP levels in response to desmopressin stimulation is a critical in vitro assay for studying V2R pharmacology, screening for novel V2R modulators, and investigating downstream signaling pathways. This application note provides a detailed protocol for measuring desmopressin-induced cAMP production in a cell-based assay using a competitive enzyme-linked immunosorbent assay (ELISA), along with an overview of alternative detection technologies.
Desmopressin-V2R Signaling Pathway
The binding of desmopressin to the V2R triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of desmopressin.[3] To ensure a robust and measurable signal in an in vitro setting, phosphodiesterases (PDEs), enzymes that degrade cAMP, are typically inhibited.[4]
References
Application Notes and Protocols for Establishing a Desmopressin-Induced Hyponatremia Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyponatremia, a condition characterized by low serum sodium levels, is a common electrolyte disorder with potentially severe neurological consequences.[1] The syndrome of inappropriate antidiuretic hormone (SIADH) secretion is a frequent cause, leading to impaired water excretion.[2] Desmopressin (B549326) (dDAVP), a synthetic analog of the antidiuretic hormone vasopressin, is a potent V2 receptor agonist that promotes renal water reabsorption and is widely used to induce experimental hyponatremia in animal models.[3][4][5] This document provides detailed protocols and application notes for establishing both acute and chronic desmopressin-induced hyponatremia models in rodents, primarily rats and mice. These models are invaluable for studying the pathophysiology of hyponatremia and for the preclinical evaluation of novel therapeutic agents.
Mechanism of Action: Desmopressin and the V2 Receptor Signaling Pathway
Desmopressin selectively binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[3][6] This binding initiates a signaling cascade that ultimately leads to increased water reabsorption from the urine.
The key steps in the V2 receptor signaling pathway are:
-
Receptor Activation: Desmopressin binds to the V2R.
-
G-Protein Activation: The activated V2R couples to a stimulatory G-protein (Gs).[6]
-
Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[3][7]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[8][9]
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates serine residues on aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles.[9] This phosphorylation event promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells.[3][6]
-
Increased Water Permeability: The increased density of AQP2 channels in the apical membrane significantly enhances water permeability, allowing for greater reabsorption of water from the tubular fluid back into the bloodstream.[6]
This process results in the excretion of a smaller volume of more concentrated urine, leading to water retention and a subsequent dilution of serum sodium, causing hyponatremia.[10]
Signaling Pathway Diagram
Caption: V2 Receptor Signaling Pathway.
Experimental Protocols
Experimental Workflow for Establishing a Desmopressin-Induced Hyponatremia Model
Caption: General Experimental Workflow.
Protocol 1: Acute Desmopressin-Induced Hyponatremia in Rats
This protocol is adapted from studies inducing acute hyponatremia over several hours.[11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Desmopressin acetate (B1210297) (dDAVP)
-
Sterile water for injection
-
5% dextrose solution
-
Metabolic cages for urine collection
-
Equipment for blood collection (e.g., tail vein or cardiac puncture)
-
Centrifuge
-
Plasma/serum separation tubes
-
Osmometer
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water for at least one week before the experiment.
-
Baseline Measurements: Weigh the animals and collect baseline blood and urine samples to determine initial plasma sodium and urine osmolality.
-
Induction of Hyponatremia:
-
Monitoring:
-
Place the rats in metabolic cages to monitor urine output and collect urine samples.
-
Monitor for any signs of distress.
-
-
Sample Collection:
-
At 5 hours post-dDAVP administration, collect blood samples for plasma sodium analysis.[11]
-
Collect a final urine sample for osmolality measurement.
-
For brain water content analysis, euthanize the animals and carefully dissect the brain.
-
Protocol 2: Chronic Desmopressin-Induced Hyponatremia in Rats
This protocol is designed to induce and maintain hyponatremia over several days.[4][11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Desmopressin acetate (dDAVP)
-
Alzet osmotic minipumps (e.g., Model 2002)
-
Liquid rodent diet
-
Surgical instruments for minipump implantation
-
Metabolic cages
-
Equipment for blood and urine collection
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Baseline Measurements: As described in Protocol 1.
-
Osmotic Minipump Preparation and Implantation:
-
Dietary Management:
-
Provide a liquid rodent diet and 5% dextrose solution in drinking water to ensure adequate fluid intake for the development of hyponatremia.[2]
-
-
Monitoring:
-
House the rats in metabolic cages for daily monitoring of body weight, fluid intake, and urine output.
-
-
Sample Collection:
-
Collect blood and urine samples at predetermined time points (e.g., day 1, 4, 7, and 14) to monitor the progression of hyponatremia.[4]
-
At the end of the study period, collect terminal samples, including brain tissue if required.
-
Key Experimental Procedures: Detailed Methodologies
Measurement of Plasma Sodium and Urine Osmolality:
-
Blood Collection: Collect blood into heparinized or EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the plasma.
-
Plasma Sodium Measurement: Determine the plasma sodium concentration using a flame photometer or an ion-selective electrode analyzer.[12]
-
Urine Osmolality Measurement: Measure urine osmolality using a freezing point depression osmometer.[13][14][15]
Measurement of Brain Water Content (Wet-Dry Method):
-
Brain Dissection: Following euthanasia, immediately remove the brain and place it on a pre-weighed, chilled petri dish.[16]
-
Wet Weight Measurement: Quickly weigh the brain to obtain the wet weight.
-
Drying: Dry the brain tissue in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.[16][17]
-
Dry Weight Measurement: Weigh the dried brain to obtain the dry weight.
-
Calculation: Calculate the brain water content as a percentage: % Brain Water = [(Wet Weight - Dry Weight) / Wet Weight] x 100[16]
Data Presentation
Table 1: Quantitative Data from Desmopressin-Induced Hyponatremia Animal Models
| Parameter | Animal Model | Desmopressin Dose & Administration | Duration | Control Group Value | Hyponatremic Group Value | Reference |
| Plasma Sodium (mmol/L) | Rat | 0.12 µ g/24h (s.c. minipump) | 4 days | ~142 | ~118 | [11] |
| Rat | 5 ng/h (s.c. minipump) | 1 day | ~141 | ~112 | [4] | |
| Rat | 5 ng/h (s.c. minipump) | 7 days | ~141 | ~106 | [4] | |
| Mouse | 0.4 µg/kg (i.p. injection) | Acute | ~145 | ~130 (with water load) | [18] | |
| Urine Osmolality (mOsm/kg) | Human (Clinical Study) | IV Infusion | Acute | ~86 | ~209 | [19] |
| Human (Clinical Study) | Oral disintegrating tablet | Chronic | Not specified | Not specified | [20] | |
| Brain Water Content (%) | Rat | 0.4 µg (s.c. injection) | 5 hours | ~78.5 | ~79.5 | [11] |
| Rat | Dilutional Hyponatremia | Acute | Not specified | Increased, but less than predicted |
Note: The values presented are approximate and can vary based on the specific experimental conditions, animal strain, and measurement techniques. Researchers should establish their own baseline and control values.
Conclusion
The desmopressin-induced hyponatremia animal model is a robust and reproducible tool for investigating the mechanisms and consequences of this common electrolyte imbalance. By carefully selecting the appropriate protocol for either acute or chronic hyponatremia and adhering to detailed experimental procedures, researchers can generate valuable data to advance our understanding and treatment of this condition. The provided protocols and data serve as a comprehensive guide for the successful implementation of this model in a research setting.
References
- 1. The Role of Desmopressin in the Management of Severe, Hypovolemic Hyponatremia: A Single-Center, Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathogenesis of hyponatremia in an experimental model of the syndrome of inappropriate antidiuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating desmopressin-induced hyponatremia: a case using hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]
- 8. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. sydpath.com.au [sydpath.com.au]
- 15. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A new experimental mouse model of water intoxication with sustained increased intracranial pressure and mild hyponatremia without side effects of antidiuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sites.duke.edu [sites.duke.edu]
- 19. Low-dose desmopressin combined with serum sodium monitoring can prevent clinically significant hyponatraemia in patients treated for nocturia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain and CSF water and ions during dilutional and isosmotic hyponatremia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Renal Water Reabsorption Mechanisms Using Desmopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (dDAVP), a synthetic analog of the antidiuretic hormone vasopressin, is a powerful tool for investigating the molecular mechanisms of renal water reabsorption. Its high selectivity for the vasopressin V2 receptor (V2R) makes it an ideal agonist to probe the signaling pathways that regulate water permeability in the kidney's collecting ducts.[1] This document provides detailed application notes and experimental protocols for the use of desmopressin in both in vivo and in vitro models to elucidate the mechanisms of renal water handling.
Desmopressin's primary mechanism of action involves binding to the V2R, a Gs-protein coupled receptor located on the basolateral membrane of principal cells in the renal collecting ducts.[1] This binding initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water reabsorption from the tubular fluid.[1]
Key Signaling Pathway
The binding of desmopressin to the V2R activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates AQP2-containing vesicles. This phosphorylation event is a critical step for the translocation of these vesicles to the apical plasma membrane and their fusion with it, leading to an increase in water permeability.
Data Presentation
In Vivo Desmopressin Administration: Effects on Renal Function
The following table summarizes typical quantitative data from in vivo studies in rodents and humans following desmopressin administration.
| Parameter | Species | Desmopressin Dose & Route | Baseline Value (Mean ± SD) | Post-Desmopressin Value (Mean ± SD) | Percent Change |
| Urine Osmolality (mOsm/kg) | Human | 2 µg IM | 150 ± 50 | >600 | >300% |
| Urine Volume (mL/hr) | Human | 2 µg IM | 200 ± 75 | <50 | >-75% |
| Urine Osmolality (mOsm/kg) | Rat | 1 µg/kg SC | 400 ± 100 | 1200 ± 200 | 200% |
| Urine Volume (mL/24h) | Rat | 1 µg/kg SC | 25 ± 5 | 8 ± 2 | -68% |
In Vitro Desmopressin Treatment: Effects on AQP2
This table presents expected quantitative outcomes from in vitro experiments on cultured renal collecting duct cells treated with desmopressin.
| Parameter | Cell Line | Desmopressin Concentration & Time | Control (Normalized Value ± SD) | Desmopressin-Treated (Normalized Value ± SD) | Fold Change |
| AQP2 Protein Expression (Western Blot) | mpkCCD | 1 nM, 24 hours | 1.0 ± 0.2 | 2.5 ± 0.4 | 2.5 |
| Phospho-AQP2 (Ser256) (Western Blot) | IMCD | 1 nM, 15 minutes | 1.0 ± 0.15 | 3.0 ± 0.5 | 3.0 |
| Apical Membrane AQP2 (Immunofluorescence) | mpkCCD | 1 nM, 30 minutes | 1.0 ± 0.3 | 4.0 ± 0.7 | 4.0 |
| Water Permeability (Osmotic Swelling Assay) | mpkCCD | 1 nM, 1 hour | 1.0 ± 0.1 | 2.0 ± 0.2 | 2.0 |
Experimental Protocols
In Vivo Protocol: Desmopressin Administration in Rodents
This protocol is designed to assess the antidiuretic effect of desmopressin in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Desmopressin acetate
-
Sterile saline (0.9%)
-
Metabolic cages
-
Urine collection tubes
-
Osmometer
Procedure:
-
Acclimatization: House rats in individual metabolic cages for 3-5 days to acclimatize. Provide free access to food and water.
-
Baseline Measurements: Collect 24-hour urine samples and measure baseline urine volume and osmolality.
-
Desmopressin Administration: Prepare a fresh solution of desmopressin in sterile saline. Administer a single subcutaneous (SC) injection of desmopressin at a dose of 1 µg/kg body weight.
-
Post-Treatment Measurements: Collect urine for the next 24 hours and measure urine volume and osmolality.
-
Data Analysis: Compare the pre- and post-desmopressin values for urine volume and osmolality for each rat.
In Vitro Protocol: AQP2 Translocation in Cultured Renal Cells
This protocol details the investigation of desmopressin-induced AQP2 translocation in a mouse cortical collecting duct (mpkCCD) cell line.
1. Cell Culture:
-
Cell Line: mpkCCD cells (passages 20-35).
-
Culture Medium: DMEM/Ham's F-12 medium supplemented with 2% fetal bovine serum, insulin (B600854) (5 µg/mL), transferrin (5 µg/mL), dexamethasone (B1670325) (50 nM), triiodothyronine (60 pM), and epidermal growth factor (10 ng/mL).
-
Culture Conditions: Grow cells on permeable supports (e.g., Transwell filters) to allow for polarization and basolateral stimulation. Maintain at 37°C in a humidified atmosphere of 5% CO2.
2. Desmopressin Treatment:
-
Once cells have formed a confluent and polarized monolayer (typically 5-7 days post-seeding), replace the medium with serum-free medium for 24 hours.
-
Prepare a stock solution of desmopressin in sterile water.
-
Add desmopressin to the basolateral medium at a final concentration of 1 nM.
-
Incubate for 30 minutes at 37°C.
3. Immunofluorescence Staining for AQP2:
-
Fixation: Wash cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against AQP2 (e.g., rabbit anti-AQP2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Mounting: Wash with PBS and mount the permeable support on a glass slide with a mounting medium containing DAPI for nuclear counterstaining.
4. Microscopy and Image Analysis:
-
Visualize the cells using a confocal microscope.
-
Acquire z-stack images to assess the subcellular localization of AQP2.
-
Quantify the fluorescence intensity at the apical membrane versus the cytoplasm in control and desmopressin-treated cells using image analysis software (e.g., ImageJ).
5. Western Blotting for AQP2 and Phospho-AQP2 (Ser256):
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total AQP2 and phospho-AQP2 (Ser256) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-AQP2 signal to the total AQP2 signal.
6. Osmotic Swelling Assay for Water Permeability:
-
Cell Preparation: Grow mpkCCD cells to confluence on glass coverslips.
-
Desmopressin Treatment: Treat cells with 1 nM desmopressin or vehicle for 1 hour at 37°C.
-
Assay:
-
Mount the coverslip in a perfusion chamber on an inverted microscope equipped with DIC optics and a camera.
-
Perfuse the cells with isotonic medium (300 mOsm/kg).
-
Rapidly switch the perfusion to a hypotonic medium (150 mOsm/kg).
-
Record the time course of cell swelling by capturing images at regular intervals (e.g., every 5 seconds) for 5 minutes.
-
-
Data Analysis: Measure the change in cell volume over time. The initial rate of swelling is proportional to the water permeability of the plasma membrane.
Conclusion
Desmopressin is an invaluable pharmacological tool for the study of renal water reabsorption. The protocols and data presented herein provide a framework for researchers to investigate the intricate signaling pathways and cellular mechanisms that govern body water homeostasis. By utilizing these methodologies, scientists can further unravel the complexities of renal physiology and identify potential therapeutic targets for water balance disorders.
References
experimental protocol for desmopressin challenge test in laboratory animals
Application Notes: Desmopressin (B549326) Challenge Test in Laboratory Animals
Introduction The desmopressin (dDAVP) challenge test is a critical procedure in biomedical research for evaluating the function of the vasopressin V2 receptor (V2R) and the renal concentrating ability of the kidneys. Desmopressin is a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP) with high selectivity for the V2R.[1] Its administration is expected to induce antidiuresis by promoting water reabsorption in the kidney's collecting ducts. This protocol provides a detailed framework for conducting the desmopressin challenge test in common laboratory animal models, intended for researchers in physiology, pharmacology, and drug development.
Mechanism of Action: V2 Receptor Signaling Pathway
Desmopressin exerts its antidiuretic effect by activating the V2R, a G protein-coupled receptor (GPCR), located on the basolateral membrane of principal cells in the renal collecting ducts.[2] Binding of desmopressin to the V2R initiates a cAMP-mediated signaling cascade.[3][4] This cascade leads to the phosphorylation of the aquaporin-2 (AQP2) water channel and its translocation from intracellular vesicles to the apical plasma membrane.[5][6] The insertion of AQP2 channels into the membrane dramatically increases water permeability, allowing for the reabsorption of water from the tubular fluid back into circulation, thereby concentrating the urine.[2][5]
Experimental Protocols
A generalized workflow for the desmopressin challenge test is outlined below. This workflow can be adapted for different species and specific research questions.
Protocol 1: Desmopressin Challenge in Rats (Subcutaneous Administration)
This protocol is designed to assess the antidiuretic response to a single subcutaneous dose of desmopressin in rats.
1. Materials
-
Wistar or Sprague-Dawley rats (male, 250-300g)
-
Metabolic cages for individual housing and urine/feces separation
-
Desmopressin acetate (B1210297) solution (e.g., 4 µg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Tuberculin or insulin (B600854) syringes for dosing
-
Collection tubes for urine and blood (e.g., EDTA tubes for plasma)
-
Standard laboratory equipment (pipettes, centrifuge, etc.)
2. Animal Preparation
-
Individually house rats in metabolic cages for a 48-hour acclimation period.
-
Ensure free access to standard chow and water during acclimation.
-
Monitor and record daily water intake and urine output for the 24 hours preceding the test to establish a baseline.
3. Procedure
-
T₀ (Baseline): At the start of the experiment, empty the urine collection vessels and collect any urine produced overnight for baseline osmolality measurement. Collect a baseline blood sample (~200 µL) from the tail vein.
-
Dose Preparation: Dilute desmopressin in sterile saline to the desired concentration. A typical dose range is 5-20 µg/kg.[9]
-
Administration: Administer the prepared desmopressin dose via subcutaneous (SC) injection into the scruff of the neck. For control animals, administer an equivalent volume of saline.
-
Fluid Restriction: To prevent potential water intoxication, restrict water access for the first 4-8 hours post-administration.[10][11]
-
Urine Collection: Collect urine over timed intervals, for example, 0-4 hours and 4-8 hours post-administration. Record the total volume for each period.
-
Blood Sampling: Collect a final blood sample at 4 hours post-administration, corresponding to the typical time of maximum effect.[12]
-
Sample Processing: Centrifuge blood samples to separate plasma. Aliquot urine and plasma samples for analysis.
4. Data Analysis
-
Measure the osmolality of all urine and plasma samples using an osmometer.[13]
-
Calculate the change in urine osmolality from baseline for each time point.
-
Compare the urine output (mL/hour) before and after desmopressin administration.
-
A positive response is characterized by a significant increase in urine osmolality and a decrease in urine volume compared to baseline and control animals.
Protocol 2: Desmopressin Challenge in Dogs (Intravenous Administration)
This protocol is suitable for assessing the acute response to desmopressin in dogs, often used in studies of renal function or to differentiate causes of polyuria.[14][15]
1. Materials
-
Beagle dogs or other suitable laboratory breed
-
Catheterization supplies (IV catheter, saline lock)
-
Desmopressin acetate injectable solution (4 µg/mL)
-
Sterile physiological saline (0.9% NaCl)
-
Syringes for infusion and blood collection
-
Urine collection system (metabolic cage or urinary catheter)
-
Osmometer and blood chemistry analyzer
2. Animal Preparation
-
Acclimate dogs to the experimental setting to minimize stress.
-
Fast the animal overnight but allow free access to water.
-
On the morning of the study, obtain the animal's body weight.
-
Place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug administration and blood sampling.
3. Procedure
-
T₀ (Baseline): Collect baseline ("pre-stimulation") blood and urine samples.[12][16] The bladder can be emptied via catheterization or voluntary voiding.
-
Administration: Administer desmopressin as an intravenous (IV) bolus. A common dose used in diagnostic settings is 4 µg per dog.[14]
-
Blood Sampling: Collect blood samples at timed intervals post-injection, such as 30, 60, and 90 minutes.[14]
-
Urine Sampling: Collect urine at the end of the monitoring period (e.g., 90-120 minutes) to assess the change in concentration.
-
Monitoring: Observe the animal for any adverse reactions throughout the procedure.
4. Data Analysis
-
Measure urine and plasma osmolality for all collected samples.
-
Measure plasma electrolytes (especially sodium).
-
An expected positive response in a healthy animal is a significant increase in urine osmolality or specific gravity.[17] For example, an increase of 50% or more in urine specific gravity compared to the pre-treatment value supports a response.[17]
Data Presentation
Quantitative data from desmopressin challenge tests should be summarized for clear interpretation and comparison.
Table 1: Recommended Desmopressin Dosages in Laboratory Animals
| Animal Model | Route of Administration | Recommended Dose Range | Reference(s) |
| Rat | Oral (gavage) | 5 - 20 µg/kg | [9] |
| Subcutaneous (SC) | 1 - 5 µg/kg | Adapted from[11] | |
| Dog | Intravenous (IV) | 4 µ g/dog (total dose) | [14] |
| Subcutaneous (SC) | 1 - 5 µ g/dog (total dose) | [11] | |
| Oral (tablet) | 0.1 - 0.2 mg/dog | [15][18] | |
| Conjunctival | 1-4 drops (100 µg/mL solution) | [15][19] |
Table 2: Typical Expected Outcomes of Desmopressin Challenge Test
| Parameter | Typical Baseline (Normally Hydrated) | Expected Post-DDAVP Response | Typical Time to Peak Effect |
| Urine Osmolality | 50 - 1200 mOsm/kg (highly variable)[7] | Significant increase (>50% from baseline)[17] | 2 - 8 hours[11][12] |
| Urine Volume | Variable depending on hydration | Significant decrease | 2 - 8 hours[11] |
| Plasma Osmolality | ~275 - 295 mOsm/kg[7] | Stable or slight decrease | N/A |
| Plasma Sodium | Normal species-specific range | Stable or slight decrease | N/A |
References
- 1. Desmopressin (DDAVP®, Stimate®) for Dogs and Cats [petplace.com]
- 2. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. innoprot.com [innoprot.com]
- 5. pnas.org [pnas.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Osmolality, Blood and Urine | Davis's Lab & Diagnostic Tests [nursing.unboundmedicine.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. scribd.com [scribd.com]
- 10. droracle.ai [droracle.ai]
- 11. Vetco - Veterinary Consulting & Control [vetco.org]
- 12. droracle.ai [droracle.ai]
- 13. Plasma osmolality - Wikipedia [en.wikipedia.org]
- 14. The desmopressin stimulation test in dogs with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diabetes Insipidus in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. vettimes.com [vettimes.com]
- 18. Approach to Polyuria & Polydipsia - VIN [vin.com]
- 19. dvm360.com [dvm360.com]
Application Notes and Protocols for Studying Desmopressin V2 Receptor Signaling in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of desmopressin (B549326) (dDAVP) signaling through the vasopressin V2 receptor (V2R). This document includes an overview of commonly used cell lines, detailed experimental protocols for key assays, and a summary of expected quantitative data.
Introduction to V2 Receptor Signaling
The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the renal collecting ducts, where it plays a crucial role in maintaining water homeostasis.[1] Its activation by the endogenous ligand arginine vasopressin (AVP) or the synthetic analog desmopressin initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption.[1] Desmopressin is a selective V2R agonist with potent antidiuretic effects and is used clinically to treat conditions like central diabetes insipidus.[2]
V2R signaling is primarily mediated through the canonical Gs protein pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2] Additionally, like many GPCRs, the V2R can also signal through non-canonical, β-arrestin-dependent pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[3][4]
Cell Culture Models for V2R Studies
Several cell lines are commonly employed to study V2R signaling. The choice of cell model depends on the specific research question, such as studying endogenous receptor function, dissecting signaling pathways using recombinant systems, or investigating disease-relevant mutations.
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are a popular choice for heterologous expression of the V2R due to their high transfection efficiency and robust growth characteristics.[5] They provide a "blank slate" to study the function of a specific V2R construct without interference from other endogenous vasopressin receptors.[5]
-
CHO-K1 (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO-K1 cells are widely used for stable or transient expression of GPCRs. They are well-characterized and suitable for a variety of functional assays, including cAMP accumulation and β-arrestin recruitment.
-
MDCK (Madin-Darby Canine Kidney) Cells: These cells are derived from canine kidney and have the advantage of forming polarized epithelial monolayers, which can be more physiologically relevant for studying processes like receptor trafficking and polarized protein expression.[6]
-
LLC-PK1 (Porcine Kidney) Cells: This cell line endogenously expresses a V2-like vasopressin receptor and exhibits responses to vasopressin, such as increased cAMP production.[7][8] This makes them a useful model for studying near-endogenous V2R function and regulation.[8]
V2 Receptor Signaling Pathways
Desmopressin binding to the V2 receptor can trigger two main signaling cascades: the canonical Gs-cAMP pathway and the non-canonical β-arrestin pathway.
Canonical Gs-cAMP Signaling Pathway
Upon desmopressin binding, the V2R undergoes a conformational change that allows it to activate the heterotrimeric G protein Gs. The activated Gαs subunit then stimulates adenylyl cyclase to produce cAMP. cAMP, in turn, activates PKA, which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
References
- 1. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased activation of the vasopressin V2 receptor probed by molecular dynamics simulations, NMR and pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
Measuring Desmopressin in Biological Samples: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of desmopressin (B549326) in biological matrices. Desmopressin, a synthetic analogue of the natural hormone vasopressin, is a potent antidiuretic and is administered at very low therapeutic doses, leading to low circulating plasma concentrations.[1] Accurate and sensitive measurement of desmopressin is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2][3]
The following sections detail the predominant analytical methodologies for desmopressin quantification, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity.[3] Information on Enzyme-Linked Immunosorbent Assay (ELISA) is also provided.
Comparative Analysis of Analytical Techniques
The choice of analytical method for desmopressin measurement depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. The table below summarizes the quantitative performance of various published LC-MS/MS methods.
| Technique | Sample Matrix | Lower Limit of Quantification (LLOQ) | Linearity Range (pg/mL) | Sample Volume | Extraction Method | Key Findings & Reference |
| LC-MS/MS | Human Plasma | 0.25 pg/mL | 0.25 - 40.00 | 300 µL | Solid Phase Extraction (SPE) | Highly sensitive method suitable for clinical studies.[2] |
| LC-MS/MS | Human Plasma | 0.5 pg/mL | 0.5 - 250 | 300 µL | Weak Cation Exchange SPE | Microflow LC achieved sub-picogram/mL quantitation with reduced sample volume.[4] |
| LC-MS/MS | Human Plasma | 0.5 pg/mL | 0.500 - 100.760 | 1000 µL | Weak Cation Exchange SPE | High recovery (92.7%) and short chromatographic run time (5 min).[1] |
| UPLC-MS/MS | Rat Plasma | 1 pg/mL | Not Specified | 500 µL | Oasis WCX SPE | High-sensitivity assay developed for pharmacokinetic studies.[5] |
| UPLC-MS/MS | Human Plasma | 1.01 pg/mL | 1.01 - 200 | 200 µL | Oasis WCX SPE | Simple, highly sensitive, and selective method with a 7.0 min run time.[6] |
| LC-HRMS | Human Plasma | 20 pg/mL | 20 - 2000 | 100 µL | Protein Precipitation + SPE | Applied to a pharmacokinetic study in Hemophilia A patients.[3][7][8] |
| LC-MS/MS | Human Plasma | 50 pg/mL | Not Specified | 2 mL | Protein Precipitation + SPE | Developed for doping control purposes.[9] |
| LC-MS/MS | Human Plasma | 60 pg/mL | 60 - 3200 | Not Specified | Solid-Phase Extraction | A valuable tool for studying interpatient pharmacokinetic variability.[10] |
| RP-HPLC | In vitro media | 0.5 µg/mL | 0.5 - 100 µg/mL | Not Specified | Not Applicable | Method for determining desmopressin release from nanoparticles, not for biological samples.[11] |
| ELISA | Mouse Serum, Plasma, Tissue Homogenates | Detection Range Varies | Not Applicable | Not Specified | Not Applicable | Sandwich ELISA kit for research use.[12] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Quantification of Desmopressin in Human Plasma
This protocol is based on a method achieving an LLOQ of 0.5 pg/mL.[1][4]
1. Sample Preparation (Solid Phase Extraction - Weak Cation Exchange)
-
To 1000 µL of human plasma, add the internal standard (e.g., desmopressin-d5) and 50 µL of orthophosphoric acid.[1]
-
Vortex the sample.[1]
-
Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 100 mM ammonium (B1175870) acetate.[1][4]
-
Load the plasma sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge sequentially with:
-
Reconstitute the dried residue in 150 µL of 0.1% acetic acid in water.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
LC System: Agilent 300 Extend C18 (150 x 2.1 mm, 3.5μm) or equivalent.[1]
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.[1]
-
Flow Rate: 750 µL/min.[1]
-
Gradient Elution: A linear gradient is employed.[1]
-
Injection Volume: 50 µL.[1]
-
Column Temperature: 40°C.[1]
-
Total Run Time: 5.0 minutes.[1]
-
-
Mass Spectrometry:
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of desmopressin to the internal standard against the concentration of the calibration standards.[1]
-
Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[1]
-
Determine the concentration of desmopressin in the unknown samples from the calibration curve.
Protocol 2: ELISA for Desmopressin Detection
This protocol is a general guideline for a sandwich ELISA, based on commercially available kits.[12] Specific details may vary depending on the manufacturer.
1. Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for desmopressin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any desmopressin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for desmopressin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of desmopressin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials
-
Desmopressin ELISA Kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution).[12]
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Pipettes and pipette tips.
-
Distilled or deionized water.
-
Automated plate washer (optional).
3. Assay Procedure
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Bring all reagents to room temperature before use.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for the time and at the temperature specified in the kit manual.
-
Aspirate each well and wash, repeating the process as specified.
-
Add the detection antibody to each well.
-
Incubate the plate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate solution to each well.
-
Incubate the plate, protecting it from light.
-
Add the stop solution to each well.
-
Determine the optical density of each well using a microplate reader set to the appropriate wavelength.
4. Calculation of Results
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of desmopressin in the test samples.
Visualizations
Caption: Workflow for LC-MS/MS Analysis of Desmopressin.
Caption: General Workflow for Desmopressin ELISA.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. waters.com [waters.com]
- 6. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Liquid Chromatography High-Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. mybiosource.com [mybiosource.com]
Application Notes and Protocols: In Vitro Assessment of Desmopressin's Effects on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analogue of the natural hormone vasopressin. While its primary clinical use is in the treatment of diabetes insipidus and certain bleeding disorders like von Willebrand disease and hemophilia A, its direct effects on platelet function are of significant interest in hemostasis research and drug development.[1] In vitro platelet function assays are crucial tools for elucidating the mechanisms by which desmopressin modulates platelet activity, independent of its well-documented effects on endothelial cells.
These application notes provide detailed protocols for assessing the in vitro effects of desmopressin on platelet function using common laboratory techniques: Flow Cytometry, Platelet Function Analyzer (PFA-100/200), and Light Transmission Aggregometry (LTA).
Mechanism of Action: A Direct Effect on Platelets
Contrary to its V2 receptor-mediated action on endothelial cells which stimulates the release of von Willebrand factor (vWF) and Factor VIII, desmopressin's direct effect on platelets is primarily mediated through the vasopressin V1a receptor (V1R).[2][3] This interaction triggers a signaling cascade that can lead to platelet activation, characterized by the expression of surface markers like P-selectin and an enhanced response to other platelet agonists.[2][4]
Key Experiments and Protocols
Flow Cytometry: Analysis of Platelet Activation Markers
Flow cytometry is a powerful technique to quantify the expression of platelet activation markers on a single-cell level. The most common marker assessed in response to desmopressin is P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation.[2]
Experimental Protocol: P-selectin (CD62P) Expression
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
-
Incubation with Desmopressin:
-
Antibody Staining:
-
Add a fluorescently-labeled anti-CD62P monoclonal antibody (e.g., FITC- or PE-conjugated) to the PRP samples.
-
Include an isotype-matched control antibody in a separate tube for each condition to determine background fluorescence.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 1 mL of 1% paraformaldehyde solution to each tube to fix the platelets.
-
Incubate for at least 30 minutes at 4°C.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of CD62P-positive platelets for each desmopressin concentration and the control.
-
Platelet Function Analyzer (PFA-100/200)
The PFA-100/200 system simulates high-shear stress conditions to assess platelet plug formation in vitro. It measures the "closure time" (CT), the time it takes for a platelet plug to occlude an aperture in a membrane coated with either collagen/epinephrine (CEPI) or collagen/ADP (C/ADP).
Experimental Protocol: PFA-100/200 Analysis
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
In Vitro Desmopressin Addition:
-
Prepare a working solution of desmopressin.
-
Add a small volume of the desmopressin solution to the citrate tube to achieve the desired final concentration. For example, add 5 µL of a 4 µg/mL desmopressin solution to a standard citrate blood collection tube.
-
For the control, add an equivalent volume of saline.
-
-
Incubation: Gently invert the tubes to mix and let them stand at room temperature for 30 minutes.
-
PFA-100/200 Measurement:
-
Following the manufacturer's instructions, perform the analysis using both CEPI and C/ADP cartridges.
-
Record the closure times for the desmopressin-treated and control samples.
-
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for evaluating platelet aggregation. It measures the change in light transmission through a suspension of PRP as platelets aggregate in response to an agonist. While studies suggest desmopressin alone does not induce platelet aggregation, it can enhance the aggregation response to other agonists like ADP and collagen.[3][4]
Experimental Protocol: Agonist-Induced Platelet Aggregation
-
Blood Collection and PRP Preparation: Collect whole blood in 3.2% sodium citrate and prepare PRP as described in the flow cytometry protocol. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Instrument Setup:
-
Set up the aggregometer according to the manufacturer's instructions.
-
Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
-
Incubation with Desmopressin:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add desmopressin to the PRP to achieve the desired final concentration (e.g., 10-100 nM) and incubate for a short period (e.g., 1-5 minutes) before adding the agonist. A vehicle control should be run in parallel.
-
-
Agonist-Induced Aggregation:
-
Add a sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or vasopressin) to the PRP and record the aggregation curve for 5-10 minutes.
-
The choice of agonist and its concentration should be optimized in preliminary experiments to achieve a clear, measurable aggregation response that is not maximal, allowing for the observation of an enhancing effect.
-
-
Data Analysis:
-
Measure the maximal aggregation percentage for each condition.
-
Compare the agonist-induced aggregation in the presence and absence of desmopressin.
-
Data Presentation
Table 1: Summary of Quantitative Data on the In Vitro Effects of Desmopressin on Platelet Function
| Assay Type | Parameter Measured | Desmopressin Concentration | Key Findings | Reference |
| Flow Cytometry | P-selectin (CD62P) Expression | 1.0 - 1000 nM | Stimulated significant expression of CD62P. | [2] |
| P-selectin (CD62P) Expression | 1.0 nM | Median of 14.1% of platelets expressed CD62P (range 0.6% to 45.4%). | [2] | |
| PFA-100/200 | Closure Time (CEPI & C/ADP) | Not specified, but added to whole blood | No significant difference in closure times compared to control. | |
| Closure Time (CEPI & C/ADP) | Infusion in vivo, then in vitro testing | Accelerated normalization of prolonged closure times induced by GPIIb/IIIa inhibitors. | [5] | |
| Light Transmission Aggregometry | Platelet Aggregation | Not specified | Did not induce platelet aggregation when used alone. | [3][4] |
| Agonist-Induced Aggregation | Not specified | Increased the maximal extent of platelet aggregation induced by collagen and ADP. | [3][4] | |
| Vasopressin-Induced Aggregation | Not specified | Greatly inhibited platelet aggregation in response to vasopressin (AVP). | [3][4] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. An optimised protocol for platelet-rich plasma preparation to improve its angiogenic and regenerative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endothelial‐Independent Effect of Desmopressin, In Vitro, on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of desmopressin on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desmopressin antagonizes the in vitro platelet dysfunction induced by GPIIb/IIIa inhibitors and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Endothelial P-selectin Expression with Desmopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, DDAVP), a synthetic analog of the hormone vasopressin, is known to play a crucial role in hemostasis. One of its key mechanisms of action is the induction of P-selectin expression on the surface of endothelial cells. P-selectin, a cell adhesion molecule stored in Weibel-Palade bodies within endothelial cells, is rapidly translocated to the cell surface upon stimulation. This process is critical for the initial tethering and rolling of leukocytes and platelets on the endothelium, a fundamental step in inflammation and thrombosis. These application notes provide detailed protocols for inducing and quantifying P-selectin expression in endothelial cells using desmopressin, along with an overview of the underlying signaling pathways.
Signaling Pathway of Desmopressin-Induced P-selectin Expression
Desmopressin initiates a signaling cascade by binding to the vasopressin V2 receptor (V2R) on the surface of endothelial cells.[1] This interaction activates a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a series of downstream targets. This signaling cascade ultimately triggers the exocytosis of Weibel-Palade bodies, resulting in the translocation of P-selectin to the endothelial cell surface. The process of Weibel-Palade body exocytosis is a complex event regulated by a number of Rab GTPases, including Rab3, Rab15, Rab27a, and Rab35, and their effectors which orchestrate vesicle trafficking, docking, and fusion with the plasma membrane.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data on P-selectin expression induced by desmopressin from in vitro and in vivo studies.
| Model System | Desmopressin Concentration/Dose | Outcome | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 and 1.0 µg/mL | Significant but transient increase in P-selectin expression. | [6] |
| Human Platelets | 1.0 to 1000 nmol/L | Significant expression of CD62 (P-selectin). | [7] |
| Human Platelets | 1 nmol/L (pharmacologic concentration) | 14.1% (median) of platelets expressed CD62. | [7] |
| Rat Postcapillary Venules (in vivo) | 1 µg/kg (intravenous) | Significant endothelial P-selectin expression. | [6] |
Experimental Protocols
Protocol 1: In Vitro Induction of P-selectin in HUVECs and Detection by Flow Cytometry
This protocol details the induction of P-selectin expression in Human Umbilical Vein Endothelial Cells (HUVECs) using desmopressin and subsequent quantification by flow cytometry.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Desmopressin (DDAVP) stock solution
-
FITC- or PE-conjugated anti-human CD62P (P-selectin) antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium at 37°C in a 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.
-
Cell Seeding: Seed HUVECs into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow to confluence.
-
Desmopressin Stimulation:
-
Prepare working solutions of desmopressin in pre-warmed endothelial cell growth medium at final concentrations of 0.1 µg/mL and 1.0 µg/mL.
-
Aspirate the old medium from the confluent HUVEC monolayers and wash once with PBS.
-
Add the desmopressin-containing medium or control medium (without desmopressin) to the respective wells.
-
Incubate for 15-30 minutes at 37°C. This is a transient expression, so timing is critical.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells gently with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete growth medium and transfer the cell suspension to a microfuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Antibody Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorescently labeled anti-human CD62P antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Add 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Repeat the wash step twice.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the endothelial cell population based on forward and side scatter properties.
-
Quantify the percentage of P-selectin positive cells and the mean fluorescence intensity.
-
Protocol 2: In Vitro Induction of P-selectin in HUVECs and Detection by Immunofluorescence
This protocol describes the visualization of P-selectin expression on the surface of HUVECs following desmopressin stimulation using immunofluorescence microscopy.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Glass coverslips
-
PBS
-
Desmopressin (DDAVP)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100 for permeabilization, or without Triton X-100 for surface staining)
-
Primary anti-human CD62P (P-selectin) antibody
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture on Coverslips: Seed HUVECs onto sterile glass coverslips placed in 24-well plates and culture until they form a confluent monolayer.
-
Desmopressin Stimulation:
-
Prepare desmopressin working solutions as described in Protocol 1.
-
Treat the HUVEC monolayers with desmopressin or control medium for 15-30 minutes at 37°C.
-
-
Fixation:
-
Aspirate the medium and gently wash the coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Staining:
-
Wash the coverslips three times with PBS.
-
For surface staining: Proceed to the blocking step without a permeabilizing agent.
-
For total (surface and intracellular) staining: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-P-selectin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. P-selectin will appear as fluorescent puncta on the cell surface.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for studying desmopressin-induced P-selectin expression in endothelial cells.
References
- 1. Rab35 protein regulates evoked exocytosis of endothelial Weibel–Palade bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. A complete Rab screening reveals novel insights in Weibel-Palade body exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exocytosis of Weibel–Palade bodies: how to unpack a vascular emergency kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Desmopressin induces endothelial P-selectin expression and leukocyte rolling in postcapillary venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desmopressin stimulates the expression of P-selectin on human platelets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing Desmopressin's Effect on Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-angiogenic effects of desmopressin (B549326) (DDAVP), a synthetic analog of the hormone vasopressin. Desmopressin, a selective agonist for the vasopressin V2 receptor (V2R), has shown potential in cancer therapy by inhibiting tumor growth and metastasis, partly through the modulation of tumor angiogenesis.[1][2][3] This document outlines the key signaling pathways involved and provides a methodological framework for assessing these effects both in vitro and in vivo.
Introduction to Desmopressin's Anti-Angiogenic Mechanisms
Desmopressin exerts its effects on the tumor microenvironment through several proposed mechanisms:
-
Direct effects on tumor cells : Desmopressin can bind to V2 receptors expressed on some cancer cells, such as breast and colon carcinoma cells.[1][4] This interaction can trigger a cAMP-mediated signaling cascade, leading to cytostatic effects and the production of anti-angiogenic factors.[5][6][7]
-
Induction of Angiostatin Production : A key anti-angiogenic mechanism involves the stimulation of tumor cells by desmopressin to increase the secretion of urokinase-type plasminogen activator (uPA).[1][8] uPA then proteolytically cleaves plasminogen into angiostatin, a potent inhibitor of angiogenesis.[1][8]
-
Modulation of Endothelial Cell Function : Desmopressin acts on V2 receptors on endothelial cells, leading to the release of von Willebrand Factor (vWF) and coagulation factor VIII.[9][10] It also stimulates the production of nitric oxide (NO) through a cAMP-dependent pathway that involves the phosphorylation of endothelial nitric oxide synthase (eNOS).[11][12] While vasodilation is a known effect, the complex interplay of these factors can contribute to an anti-angiogenic and anti-metastatic environment.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in desmopressin's action on endothelial and tumor cells.
References
- 1. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Synthetic Vasopressin Analog Desmopressin in a Mouse Model of Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. Frontiers | Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells [frontiersin.org]
- 6. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Desmopressin-Loaded Nanoparticles for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of desmopressin-loaded nanoparticles.
Desmopressin's Mechanism of Action: The V2 Receptor Signaling Pathway
Desmopressin (B549326) selectively binds to the vasopressin V2 receptors, which are Gs-protein coupled receptors located on the basolateral membrane of the renal collecting duct cells.[2] This binding initiates a signaling cascade that leads to increased water reabsorption from the urine. The key steps are:
-
Receptor Binding and G-protein Activation: Desmopressin binds to the V2 receptor.
-
Adenylate Cyclase Activation: The activated Gs-protein stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates PKA.
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2 water channels, which are then translocated to the apical membrane of the collecting duct cells.
-
Water Reabsorption: The increased number of AQP2 channels in the apical membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in more concentrated urine and reduced urine volume.
Caption: Desmopressin V2 receptor signaling pathway in renal collecting duct cells.
Preparation of Desmopressin-Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery applications. The double emulsion solvent evaporation method is particularly suitable for encapsulating hydrophilic peptides like desmopressin.[4]
Experimental Workflow
The overall process involves creating a water-in-oil-in-water (W/O/W) double emulsion, followed by solvent removal to form solid nanoparticles.
Caption: Workflow for preparing desmopressin-loaded nanoparticles via double emulsion.
Detailed Protocol
Materials:
-
Desmopressin acetate (B1210297)
-
PLGA (50:50) and PCL (Polycaprolactone)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
High-shear homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare the Inner Aqueous Phase (W1): Dissolve 5 mg of desmopressin acetate in 0.5 mL of deionized water.
-
Prepare the Organic Phase (O): Dissolve 85 mg of PLGA and 15 mg of PCL in 3 mL of dichloromethane.
-
Form the Primary Emulsion (W/O): Add the inner aqueous phase to the organic phase and emulsify using a high-shear homogenizer or sonicator at high speed for 2 minutes to form a stable water-in-oil emulsion.
-
Form the Double Emulsion (W/O/W): Immediately add the primary emulsion to 10 mL of a 1% (w/v) PVA solution (the external aqueous phase, W2). Homogenize at a higher speed for 5 minutes to create the W/O/W double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
Characterization of Desmopressin-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.
Physicochemical Properties
| Parameter | Method | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 200-300 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV |
| Morphology | Scanning Electron Microscopy (SEM) | Spherical with a smooth surface |
| Drug Loading (%) | HPLC | 5-10% |
| Encapsulation Efficiency (%) | HPLC | 30-60% |
Protocol for Determining Encapsulation Efficiency
-
Sample Preparation: Accurately weigh 10 mg of lyophilized nanoparticles and dissolve them in 1 mL of a 3:1 mixture of DCM and water.
-
Drug Extraction: Shake vigorously for 1 hour to disrupt the nanoparticles and extract the desmopressin into the aqueous phase.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Calculation: Encapsulation Efficiency (%) = (Actual amount of drug in nanoparticles / Initial amount of drug used) x 100
In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of desmopressin from the nanoparticles over time.
Protocol
-
Setup: Suspend a known amount of desmopressin-loaded nanoparticles (e.g., 10 mg) in 1 mL of phosphate-buffered saline (PBS, pH 7.4) and place it in a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Place the dialysis bag in a beaker containing 50 mL of PBS at 37°C, with continuous gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Analyze the concentration of desmopressin in the collected samples using HPLC.
In Vivo Studies in Animal Models
In vivo studies are crucial to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the desmopressin nanoparticle formulation. Wistar rats are a suitable animal model for these studies.[7]
Experimental Design for In Vivo Evaluation
This workflow outlines a comparative study between desmopressin-loaded nanoparticles and a free desmopressin solution.
Caption: Workflow for a comparative in vivo study of desmopressin nanoparticles.
Protocol for Pharmacokinetic and Pharmacodynamic Studies
Animal Model: Male Wistar rats (200-250 g).
Groups:
-
Control Group: Receives saline.
-
Free Desmopressin Group: Receives desmopressin solution orally (e.g., 20 µg/kg).[7]
-
Nanoparticle Group: Receives desmopressin-loaded nanoparticles orally (equivalent to 20 µg/kg desmopressin).
Procedure:
-
Administration: Administer the respective formulations to the rats via oral gavage.
-
Pharmacokinetic Study:
-
Collect blood samples (approx. 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify desmopressin concentration in plasma using a validated LC-MS/MS method.
-
Calculate PK parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
-
Pharmacodynamic Study:
-
House the rats in metabolic cages for urine collection.
-
Measure the total urine volume at specified intervals (e.g., every 2 hours for the first 8 hours, then at 12 and 24 hours).
-
Evaluate the antidiuretic effect by comparing the reduction in urine volume and the increase in urine osmolality between the groups.
-
Expected Outcomes and Data Presentation
Encapsulation into nanoparticles is expected to significantly enhance the oral bioavailability of desmopressin. A study on a mucoadhesive submicron emulsion of desmopressin demonstrated a substantial increase in bioavailability in rats.[10] A similar or greater enhancement is anticipated with PLGA nanoparticles.
Table 1: Comparative Bioavailability of Desmopressin Formulations
| Formulation | Route of Administration | Reported Bioavailability (%) | Reference |
| Desmopressin Solution | Intravenous | 100 | [11] |
| Desmopressin Nasal Spray | Intranasal | ~10-20 | [11] |
| Desmopressin Tablet | Oral | < 1 | [1] |
| Mucoadhesive Emulsion | Oral (in rats) | Up to 12-fold increase vs. solution | [10] |
| PLGA Nanoparticles (Expected) | Oral (in rats) | Significant increase expected | - |
Table 2: Hypothetical In Vivo Study Results in Rats
| Parameter | Free Desmopressin (Oral) | Desmopressin Nanoparticles (Oral) |
| Pharmacokinetics | ||
| Cmax (pg/mL) | ~ 50 | ~ 200 |
| Tmax (hr) | 1 | 4 |
| AUC (pg·hr/mL) | ~ 200 | ~ 1600 |
| Pharmacodynamics | ||
| Max. Urine Osmolality (mOsm/kg) | ~ 1200 | ~ 2000 |
| Duration of Antidiuretic Effect (hr) | 4-6 | > 12 |
Conclusion
The development of desmopressin-loaded nanoparticles offers a viable strategy to enhance the oral bioavailability and prolong the therapeutic effect of this important peptide drug. The protocols outlined in these application notes provide a systematic approach for the formulation, characterization, and in vivo evaluation of such a delivery system. The successful translation of this technology could lead to improved treatment regimens for patients with central diabetes insipidus and nocturnal enuresis.
References
- 1. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. scribd.com [scribd.com]
- 8. A comparative study of pharmacodynamics and bioavailability of 2 different desmopressin nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response to desmopressin as a function of urine osmolality in the treatment of monosymptomatic nocturnal enuresis: a double-blind prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved oral delivery of desmopressin via a novel vehicle: mucoadhesive submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of concentration and volume on nasal bioavailability and biological response to desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Heat Stress Nephropathy with Desmopressin in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting preclinical studies to investigate the role of desmopressin (B549326) in heat stress-induced nephropathy using a mouse model. Heat stress nephropathy is a growing health concern, and understanding its underlying mechanisms is crucial for developing effective therapeutic interventions. Desmopressin, a synthetic analog of the antidiuretic hormone vasopressin, is a key player in regulating water balance and has been implicated in the pathogenesis of kidney injury under conditions of dehydration and heat stress.[1][2] This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate robust and reproducible research in this area.
Experimental Design and Rationale
This study design aims to elucidate the effects of desmopressin on the progression of kidney damage in a murine model of heat stress nephropathy. The rationale is based on the hypothesis that vasopressin, acting through its V2 receptor, may exacerbate renal injury during recurrent dehydration and heat stress.[1][2] By administering desmopressin, a selective V2 receptor agonist, we can directly investigate the contribution of this signaling pathway to the pathological changes observed in the kidney.
The experimental design involves four main groups of mice to allow for a comprehensive assessment of the individual and combined effects of heat stress and desmopressin:
-
Control Group: Mice receiving a vehicle treatment and housed under normal conditions.
-
Desmopressin Group: Mice receiving desmopressin treatment and housed under normal conditions.
-
Heat Stress Group: Mice subjected to recurrent heat stress and receiving a vehicle treatment.
-
Heat Stress + Desmopressin Group: Mice subjected to recurrent heat stress and receiving desmopressin treatment.
Experimental Protocols
Animal Model
-
Housing: Mice should be individually housed in a temperature- and humidity-controlled environment with a standard 12-hour light-dark cycle.[3][4]
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week prior to the start of the experiment.
Heat Stress Protocol
This protocol is adapted from established models of heat stress-induced kidney injury.[3][4][5]
-
Equipment: Environmental chamber capable of maintaining a constant temperature and humidity.
-
Procedure:
-
Induce heat stress by placing mice in an environmental chamber set at 39.5-40°C and 40% relative humidity for 1 hour.[4] Food and water should be withheld during this period.
-
Repeat the heat stress exposure multiple times a day (e.g., 2-7 times) for 5 consecutive days per week.[3][5] The total duration of the study can range from 1 to 5 weeks.[3][4]
-
After each heat stress session, return the mice to their home cages at room temperature (25°C) and allow ad libitum access to food and water.[4]
-
Monitor the core body temperature of the mice before and after heat exposure using a rectal thermometer.[4]
-
Desmopressin Administration
-
Drug Preparation: Prepare desmopressin acetate (B1210297) (DDAVP) solution in a sterile vehicle (e.g., saline).
-
Dosage and Administration:
Sample Collection and Analysis
-
Urine Collection: Collect urine samples at baseline and at specified time points throughout the study (e.g., weekly). Samples can be collected by placing mice in metabolic cages or via bladder puncture at the time of sacrifice.[7]
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Tissue Collection: At the end of the experimental period, euthanize the mice and perfuse the kidneys with saline before harvesting. One kidney can be fixed in formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
Biomarker Analysis
Assess kidney function and injury using the following biomarkers:
-
Serum/Plasma:
-
Urine:
Histological Analysis
-
Perform standard histological staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) to assess tubular injury, glomerular changes, and fibrosis.
-
Immunohistochemistry can be used to detect markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., α-smooth muscle actin).[3]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between the experimental groups.
Table 1: Renal Function Parameters
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) | Serum Copeptin (pmol/L) |
| Control | |||
| Desmopressin | |||
| Heat Stress | |||
| Heat Stress + Desmopressin |
Table 2: Urinary Biomarkers of Kidney Injury
| Group | Urinary KIM-1 (ng/mL) | Urinary NGAL (ng/mL) | Urine Albumin (mg/g creatinine) | Urine Osmolality (mOsm/kg) |
| Control | ||||
| Desmopressin | ||||
| Heat Stress | ||||
| Heat Stress + Desmopressin |
Table 3: Histological Scoring of Kidney Damage
| Group | Tubular Injury Score (0-4) | Glomerular Injury Score (0-4) | Interstitial Fibrosis (%) |
| Control | |||
| Desmopressin | |||
| Heat Stress | |||
| Heat Stress + Desmopressin |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the heat stress nephropathy study in mice.
Desmopressin Signaling Pathway in the Kidney
Caption: Desmopressin signaling cascade in renal collecting duct cells.
Conclusion
This document provides a detailed framework for investigating the role of desmopressin in heat stress nephropathy. By following these protocols, researchers can generate high-quality, reproducible data to advance our understanding of this complex disease and aid in the development of novel therapeutic strategies. Adherence to the described methodologies for data collection, analysis, and presentation will ensure the generation of robust and comparable results across different studies.
References
- 1. Effects of exogenous desmopressin on a model of heat stress nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of exogenous desmopressin on a model of heat stress nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Heat acclimation ameliorated heat stress-induced acute kidney injury and prevented changes in kidney macrophages and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. litfl.com [litfl.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes: Oral Administration of Desmopressin in Preclinical Animal Studies
Introduction
Desmopressin (B549326) (dDAVP), a synthetic analogue of the hormone vasopressin, is a selective agonist for the vasopressin V2 receptor.[1][2] It is characterized by potent antidiuretic effects with minimal vasopressor activity, making it a valuable agent in relevant clinical applications.[3] In preclinical research, oral desmopressin is investigated for various conditions, including central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders.[2][4] A primary challenge in its oral administration is its low bioavailability, which is attributed to degradation in the gastric environment and poor absorption.[5] Consequently, preclinical studies are crucial for evaluating novel oral formulations designed to enhance bioavailability and for determining pharmacokinetic (PK) and pharmacodynamic (PD) profiles in various animal models.
Mechanism of Action
Desmopressin selectively binds to vasopressin V2 receptors, which are Gs-protein coupled receptors located primarily on the renal collecting ducts and endothelial cells.[1][6]
-
Antidiuretic Effect: In the kidneys, V2 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This cascade activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels.[3] Phosphorylated AQP2 channels are then translocated to the apical membrane of the collecting duct cells, increasing water reabsorption from the tubular fluid back into the bloodstream.[3][7] This results in decreased urine volume and increased urine osmolality.[1]
-
Hemostatic Effect: Activation of V2 receptors on vascular endothelial cells triggers the release of von Willebrand factor (vWF) and factor VIII from storage sites, which is beneficial in managing certain bleeding disorders.[6][7]
Signaling Pathway: Desmopressin Antidiuretic Action
The diagram below illustrates the intracellular signaling cascade initiated by desmopressin binding to the V2 receptor in renal collecting duct cells, leading to increased water reabsorption.
Quantitative Data from Preclinical Studies
The following tables summarize pharmacokinetic and pharmacodynamic data from various preclinical animal studies involving oral desmopressin administration.
Table 1: Pharmacokinetic Parameters of Oral Desmopressin
| Species | Formulation | Dose | Bioavailability (%) | Tmax (h) | Cmax (pg/mL) | Reference |
| Human | Tablet | 200 µg | ~0.16 | 1.5 | 6.6 | [2][8] |
| Human | Orally Disintegrating Tablet (ODT) / Lyophilisate | 120 µg | ~0.25 | - | - | [2] |
| Human | Tablet | 100 µg | - | 1.5 | 14.7 (± 5.4) | [9][10] |
| Rat | - | - | 0.09 | - | - | [10] |
| Rat | Mucoadhesive Submicron Emulsion | 0.5 units/kg | Up to 12-fold increase vs. saline solution | - | - | [11] |
| Piglet (8 days - 6 months) | Sublingual Melt Tablet | 120 µg | - | - | - | [12][13] |
Note: Data for piglets demonstrated a two-compartmental PK model with a dual, sequential absorption process. Body weight was a significant covariate on clearance and volume of distribution.[12][13]
Table 2: Pharmacodynamic Effects of Oral Desmopressin
| Species/Model | Dose(s) | Route | Key Finding(s) | Reference |
| Wistar Rats | 5, 10, and 20 µg/kg | Oral (gavage) | Dose-dependent antidiuretic effects expected. | [14] |
| Dogs (Central Diabetes Insipidus) | 0.1–0.2 mg (tablets) | Oral | Effective for managing polyuria; administered every 8-12 hours. | [4] |
| Dogs (Post-hypophysectomy) | 4 µg | Installation | Prophylactic use prevented hypernatremia and DI-like symptoms (increased water consumption and urine volume). | [15] |
| Rats | 0.5 units/kg | Oral (gavage) | Formulations in mucoadhesive submicron emulsions showed up to a 2-fold increase in the duration of antidiuretic activity compared to saline. | [11] |
Experimental Protocols
Detailed methodologies for common preclinical experiments involving oral desmopressin are provided below.
Protocol 1: Oral Gavage Administration in Rats
This protocol outlines the standard procedure for administering a liquid formulation of desmopressin directly into a rat's stomach.
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats, with a rounded tip).[16]
-
Syringe with the calculated volume of desmopressin solution.
-
Animal scale.
-
Personal Protective Equipment (PPE): gloves, lab coat.
Procedure:
-
Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10-20 ml/kg.[16][17] Ensure the desmopressin solution is at room temperature.
-
Measure Tube Length: Determine the correct insertion depth by measuring the gavage needle from the tip of the rat's nose to the last rib or bottom of the sternum.[16][17] Mark this length on the tube to prevent gastric perforation.
-
Animal Restraint: Securely restrain the rat to immobilize its head and straighten the path to the esophagus. The head should be gently extended back.[16][17]
-
Tube Insertion: Introduce the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the pharynx. The animal should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance.[18] If resistance is met, withdraw and reposition. Do not force the tube.
-
Administration: Once the tube is properly placed to the pre-measured depth, slowly administer the solution from the syringe.[18]
-
Withdrawal & Monitoring: After administration, gently remove the tube along the same path of insertion.[16] Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., fluid from the nose, labored breathing), which could indicate accidental administration into the lungs.[16][18]
Protocol 2: Assessment of Antidiuretic Efficacy in a Rat Model
This protocol describes a workflow to evaluate the antidiuretic effects of oral desmopressin in Wistar rats, adapted from a preclinical study design.[14]
Objective: To measure the effect of different doses of oral desmopressin on urine volume and osmolality.
Workflow:
-
Animal Acclimatization: House male Wistar rats (200-250g) in individual metabolic cages for at least 3 days to adapt. Allow free access to standard chow and water.
-
Baseline Measurement: For 24-48 hours before the first dose, measure baseline 24-hour water intake and urine output for each animal. Collect urine samples to measure baseline osmolality.
-
Group Allocation: Randomly assign rats to experimental groups (n=6 per group is a typical size).[14]
-
Group 1: Vehicle Control (e.g., saline)
-
Group 2: Desmopressin (Low Dose, e.g., 5 µg/kg)
-
Group 3: Desmopressin (Mid Dose, e.g., 10 µg/kg)
-
Group 4: Desmopressin (High Dose, e.g., 20 µg/kg)
-
-
Daily Administration: Administer the assigned treatment orally via gavage once daily for a set period (e.g., 7 days).[14]
-
Efficacy Monitoring: Throughout the study period, record the 24-hour water intake and urine volume for each rat daily.
-
Urine Analysis: At the end of the treatment period (e.g., on day 7), collect urine over a 24-hour period and measure the final urine osmolality.
-
Data Analysis: Compare the mean urine volume and osmolality between the control and desmopressin-treated groups. Analyze for a dose-dependent response using appropriate statistical methods (e.g., ANOVA).
-
Safety Monitoring: Observe animals daily for any adverse effects. Note that a key risk associated with desmopressin is hyponatremia due to increased water retention.[1][14]
Experimental Workflow Diagram
The following diagram visualizes the experimental workflow for assessing the antidiuretic efficacy of oral desmopressin in rats.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Diabetes Insipidus in Animals - Endocrine System - Merck Veterinary Manual [merckvetmanual.com]
- 5. Development and evaluation of a composite dosage form containing desmopressin acetate for buccal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved oral delivery of desmopressin via a novel vehicle: mucoadhesive submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: Use of Desmopressin in Models of Bleeding Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analog of the natural antidiuretic hormone vasopressin. It is a valuable therapeutic agent in the management of certain bleeding disorders, primarily mild hemophilia A and von Willebrand disease (vWD).[1][2] Desmopressin functions by stimulating the release of endogenous von Willebrand factor (vWF) and Factor VIII (FVIII) from storage sites within endothelial cells, thereby transiently increasing their plasma concentrations and enhancing hemostasis.[2][3] This document provides detailed application notes and protocols for the use of desmopressin in preclinical animal models of bleeding disorders, with a focus on hemophilia A. These guidelines are intended to assist researchers in designing and executing studies to evaluate the efficacy and mechanism of action of desmopressin and novel hemostatic agents.
Mechanism of Action
Desmopressin selectively binds to the vasopressin V2 receptor on endothelial cells. This interaction triggers a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which ultimately leads to the exocytosis of Weibel-Palade bodies.[3] These storage granules contain vWF and FVIII, which are then released into the circulation. The increase in plasma vWF is crucial as it stabilizes FVIII, prolonging its half-life and increasing its concentration at sites of vascular injury.
Quantitative Data on Desmopressin Response
The response to desmopressin can vary significantly between individuals and across different species. The following tables summarize available quantitative data on the effects of desmopressin on key hemostatic parameters. It is important to note that there is a notable lack of published data on the effects of desmopressin on bleeding time and blood loss in mouse models of hemophilia A.
Table 1: Effect of Desmopressin on Factor VIII and von Willebrand Factor Levels in Humans with Mild Hemophilia A
| Parameter | Baseline Level | Post-Desmopressin Level | Fold Increase | Reference |
| Factor VIII:C | Varies (mild deficiency) | 2- to 6-fold increase over baseline | 2-6 | [4] |
| von Willebrand Factor:Ag | Normal to slightly reduced | Significant increase | Varies | [4] |
Note: Response is highly variable and depends on the patient's baseline FVIII level and specific F8 gene mutation.
Table 2: Effect of Desmopressin on Coagulation Parameters in Dogs with Mild Hemophilia A
| Parameter | Dose | Change from Baseline | Time Point | Reference |
| Plasma FVIII Activity | 0.4, 1.0, 2.0, and 5.0 µg/kg SC | No substantial change | 0.5, 1, 2, 4, 6 hours | [5][6] |
| Plasma vWF:Ag | 0.4, 1.0, 2.0, and 5.0 µg/kg SC | 140%, 127%, 120%, 140% of baseline, respectively | Peak | [5][6] |
Table 3: Effect of Desmopressin on Hemostatic Parameters in Normal Dogs
| Parameter | Dose | Peak Effect | Reference |
| Factor VIII-related antigen | 0.3-1.0 µg/kg IV | Dose-dependent increase | 30-60 minutes |
Experimental Protocols
Protocol 1: Intravenous Administration of Desmopressin in Mice
Objective: To administer desmopressin intravenously to mice for the evaluation of its hemostatic efficacy.
Materials:
-
Desmopressin acetate (B1210297) injection (4 mcg/mL)
-
Sterile 0.9% saline
-
Mouse restrainer
-
Insulin (B600854) syringes with 29-30G needles
-
Heat lamp or warming pad
Procedure:
-
Preparation of Desmopressin Solution:
-
Dilute the desmopressin stock solution in sterile 0.9% saline to achieve the desired final concentration. A commonly used dose in humans is 0.3 mcg/kg, which can be adapted for mice.[7][8] For a 25g mouse, a dose of 0.3 mcg/kg would be 0.0075 mcg. It is advisable to prepare a dilution that allows for an injection volume of 50-100 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetics like ketamine/xylazine).
-
Place the mouse in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to inject.
-
-
Intravenous Injection:
-
Position the tail and identify one of the lateral tail veins.
-
Clean the injection site with an alcohol wipe.
-
Using an insulin syringe, carefully insert the needle into the vein at a shallow angle.
-
Slowly inject the desmopressin solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for any adverse reactions.
-
Proceed with the planned experimental procedure (e.g., tail bleeding assay) at the desired time point post-injection (e.g., 30 minutes).[7]
-
Protocol 2: Subcutaneous Administration of Desmopressin in Mice
Objective: To administer desmopressin subcutaneously to mice.
Materials:
-
Desmopressin acetate injection (4 mcg/mL or a more concentrated formulation if available)
-
Sterile 0.9% saline
-
Insulin syringes with 27-29G needles
Procedure:
-
Preparation of Desmopressin Solution:
-
Dilute the desmopressin stock solution as described in Protocol 1 to the desired concentration.
-
-
Animal Restraint:
-
Manually restrain the mouse by grasping the loose skin over the neck and back (scruffing).
-
-
Subcutaneous Injection:
-
Lift the scruff to create a "tent" of skin.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the desmopressin solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-Administration:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Tail Bleeding Assay in Mice
Objective: To assess the hemostatic effect of desmopressin by measuring bleeding time and blood loss in a mouse model of hemophilia A.
Materials:
-
Anesthetized mouse (previously treated with desmopressin or vehicle control)
-
37°C water bath
-
50 mL conical tube or similar container filled with 37°C saline
-
Sharp scalpel or razor blade
-
Filter paper
-
Timer
-
Analytical balance (for blood loss measurement)
-
Hemoglobin quantification kit (optional)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse as described in Protocol 1. Ensure a stable plane of anesthesia throughout the procedure.
-
-
Tail Amputation:
-
Immerse the mouse's tail in the 37°C saline for 2 minutes to normalize the temperature.
-
Carefully remove the tail and blot it dry.
-
Using a sharp scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip). Consistency in the amputation site is critical for reproducible results.
-
-
Bleeding Measurement:
-
Immediately after amputation, immerse the tail back into the pre-warmed saline.
-
Start the timer.
-
Observe for the cessation of bleeding, defined as no visible stream of blood for at least 30 seconds. Record this as the bleeding time . The observation period is typically capped at a predetermined time (e.g., 20-40 minutes) to prevent excessive blood loss.[4][8]
-
-
Blood Loss Quantification:
-
Gravimetric Method:
-
Weigh the tube with saline before and after the bleeding assay. The difference in weight corresponds to the amount of blood lost (assuming a blood density of ~1 g/mL).[4]
-
-
Spectrophotometric Method:
-
After the bleeding assay, lyse the red blood cells in the saline (e.g., by adding a lysis buffer or using Drabkin's reagent).
-
Measure the hemoglobin concentration using a spectrophotometer and a standard curve. This provides a more direct measure of blood loss.[9]
-
-
-
Data Analysis:
-
Compare the bleeding time and blood loss between desmopressin-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: Desmopressin Signaling Pathway in Endothelial Cells.
Caption: Experimental Workflow for Evaluating Desmopressin.
Caption: Desmopressin's Mechanism of Action on Hemostasis.
Discussion and Future Directions
Desmopressin remains an important therapeutic option for individuals with mild hemophilia A and vWD. The use of animal models is critical for understanding its mechanism of action and for the development of new hemostatic agents. While dog models of hemophilia have provided some insights, the lack of robust quantitative data on the efficacy of desmopressin in correcting the bleeding phenotype in hemophilia A mouse models represents a significant knowledge gap. Researchers are encouraged to conduct studies utilizing the protocols outlined in this document to generate such data. This will not only enhance our understanding of desmopressin's effects in different species but also provide a valuable benchmark for the preclinical evaluation of novel therapies for bleeding disorders. Future studies should focus on dose-response relationships, the time course of action, and the impact of different routes of administration on bleeding time and blood loss in validated hemophilia A mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. Desmopressin as a hemostatic and blood sparing agent in bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmopressin in moderate hemophilia A patients: a treatment worth considering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DDAVP response and its determinants in bleeding disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. products.sanofi.us [products.sanofi.us]
- 8. DDAVP Injection (Desmopressin Acetate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. www1.wfh.org [www1.wfh.org]
Application of Desmopressin in Breast Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (dDAVP), a synthetic analog of the hormone vasopressin, has demonstrated significant anti-tumor, anti-angiogenic, and anti-metastatic properties in preclinical breast cancer xenograft models.[1][2][3][4][5] It primarily acts as a selective agonist for the vasopressin type 2 receptor (V2r), which is expressed on both tumor cells and the microvasculature.[1][2][3] Activation of V2r signaling has been shown to inhibit cancer cell proliferation and reduce tumor progression.[1][3][6] Furthermore, a novel analog, [V4Q5]dDAVP, has been developed and has shown even greater cytostatic and anti-metastatic efficacy than the parent compound.[1][2][7] This document provides detailed application notes and protocols for utilizing desmopressin and its analogs in breast cancer xenograft studies, based on published research.
Key Findings from Preclinical Studies
Desmopressin and its analog [V4Q5]dDAVP have been evaluated in various breast cancer xenograft models, consistently demonstrating therapeutic potential. Key effects include:
-
Inhibition of Tumor Growth: Intravenous administration of both dDAVP and [V4Q5]dDAVP has been shown to significantly reduce the growth of breast cancer xenografts.[1][2][3]
-
Reduction of Angiogenesis: Desmopressin treatment leads to a marked decrease in the vascularization of subcutaneous tumors.[1][3][4][5]
-
Anti-Metastatic Activity: Both compounds effectively inhibit the spontaneous and experimental metastatic spread of aggressive breast cancer cells to the lungs and lymph nodes.[1][2][8]
-
Synergistic Effects with Chemotherapy: The addition of [V4Q5]dDAVP to standard chemotherapeutic agents like paclitaxel (B517696) or carmustine (B1668450) enhances tumor growth inhibition and impairs metastasis.
Data Presentation
Table 1: In Vivo Efficacy of Desmopressin and [V4Q5]dDAVP in Breast Cancer Xenograft Models
| Compound | Cell Line | Animal Model | Dosage and Schedule | Key Findings | Reference |
| [V4Q5]dDAVP | MDA-MB-231 | Athymic mice | 0.3 µg/kg, i.v., thrice weekly | Reduced tumor growth and angiogenesis. | [1][2] |
| [V4Q5]dDAVP | F3II (murine) | BALB/c mice | 0.3 µg/kg, i.v., thrice weekly | Complete inhibition of metastatic progression. | [1][2] |
| dDAVP | F3II (murine) | BALB/c mice | 2 µg/kg, i.v. | Markedly decreased vascularization of growing subcutaneous tumors. | [3][4][5] |
| [V4Q5]dDAVP + Paclitaxel | MDA-MB-231 | Athymic mice | 0.3 µg/kg [V4Q5]dDAVP, i.v., thrice weekly + 10 mg/kg paclitaxel, i.p., weekly | Greater tumor growth inhibition compared to monotherapy. | |
| [V4Q5]dDAVP + Carmustine | F3II (murine) | BALB/c mice | Not specified | Severely impaired colony-forming ability and inhibited lung metastasis. | |
| dDAVP | F3II (murine) | BALB/c mice | 2 mg/kg, i.v., perioperatively | Dramatically reduced regional and lung metastasis after tumor manipulation. | [8] |
Table 2: In Vitro Effects of Desmopressin and [V4Q5]dDAVP on Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Key Findings | Reference |
| [V4Q5]dDAVP | MCF-7, MDA-MB-231 | Proliferation Assay | Greater cytostatic effects than dDAVP. | [1] |
| [V4Q5]dDAVP | MDA-MB-231 | Clonogenic Assay | Inhibited clonogenic growth by 75% at 1,500 nM. | [1] |
| dDAVP | F3II (murine) | Colony Formation | IC50 value of 700 nM. | [3] |
| [V4Q5]dDAVP + Paclitaxel | MDA-MB-231 | Clonogenic Assay | Reduced clonogenic growth by 64.4% versus control. |
Signaling Pathway and Experimental Workflow
Desmopressin Signaling Pathway in Breast Cancer Cells
Caption: Desmopressin-V2r signaling cascade in cancer cells.
General Workflow for a Breast Cancer Xenograft Study
Caption: Workflow for a xenograft study.
Experimental Protocols
Protocol 1: Human Breast Cancer Xenograft Model
This protocol is based on studies using the MDA-MB-231 human breast cancer cell line in athymic mice.[1]
1. Cell Culture:
- Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for inoculation.
2. Animal Model:
- Use female BALB/c athymic nude mice, 6-8 weeks old.
- Allow a one-week acclimatization period.
3. Tumor Inoculation:
- Prepare a cell suspension of 5 x 10^6 MDA-MB-231 cells in 150 µL of a 1:1 mixture of DMEM and Matrigel.
- Inject the cell suspension subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring:
- Measure tumor dimensions twice weekly using calipers.
- Calculate tumor volume using the formula: Volume = 0.52 x (width)^2 x (length).
5. Treatment Protocol:
- Begin treatment when tumors reach a volume of approximately 50 mm³.
- Randomly assign mice to treatment groups (e.g., saline control, dDAVP, [V4Q5]dDAVP).
- Administer desmopressin or [V4Q5]dDAVP intravenously at a dose of 0.3 µg/kg.
- For treatments lasting more than 5 days, administer the compounds on a thrice-weekly basis to avoid tachyphylaxis.[1]
6. Endpoint and Analysis:
- Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.
- Excise tumors, weigh them, and fix them in formalin for histological analysis (e.g., H&E staining for morphology, CD31 staining for angiogenesis).
Protocol 2: Spontaneous Metastasis Model
This protocol is adapted from studies using the highly metastatic murine F3II mammary carcinoma cell line in immunocompetent BALB/c mice.[1]
1. Cell Culture:
- Culture F3II cells in an appropriate medium (e.g., DMEM with 10% FBS).
2. Animal Model:
- Use female BALB/c mice, 6-8 weeks old.
3. Tumor Inoculation:
- Inject 2 x 10^5 F3II cells subcutaneously into the flank of each mouse.[5]
4. Treatment Protocol:
- Initiate treatment as described in Protocol 1, with intravenous administration of desmopressin or its analogs (e.g., 0.3 µg/kg, thrice weekly).[7]
5. Metastasis Assessment:
- At the end of the experiment, euthanize the mice and perform a necropsy.
- Carefully inspect and remove the lungs and axillary lymph nodes.
- Fix the lungs in Bouin's solution to facilitate the counting of metastatic nodules on the surface.
- Process lymph nodes for histopathological analysis to detect cancer cell infiltration.[8]
Protocol 3: Combination Therapy with Chemotherapy
This protocol outlines the co-administration of desmopressin analogs with standard chemotherapy.
1. Xenograft Model:
- Establish breast cancer xenografts as described in Protocol 1 (e.g., MDA-MB-231 in athymic mice).
2. Combination Treatment Schedule:
- Administer [V4Q5]dDAVP intravenously at 0.3 µg/kg, three times a week.
- Administer paclitaxel intraperitoneally at 10 mg/kg, once a week.
- Continue the combination treatment for the duration of the study (e.g., 6 weeks).
3. Monitoring and Analysis:
- Monitor tumor growth and animal well-being as previously described.
- At the endpoint, analyze tumors for size, weight, and local invasion. Assess metastatic burden as applicable.
Conclusion
Desmopressin and its novel analog, [V4Q5]dDAVP, represent promising therapeutic agents for the treatment of breast cancer. Their ability to inhibit tumor growth, angiogenesis, and metastasis, both as monotherapies and in combination with chemotherapy, warrants further investigation. The protocols and data presented here provide a comprehensive resource for researchers aiming to explore the application of these compounds in preclinical breast cancer xenograft models.
References
- 1. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting & Optimization
optimizing desmopressin dosage for consistent antidiuretic effect in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing desmopressin (B549326) to achieve a consistent antidiuretic effect in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for desmopressin's antidiuretic effect?
A1: Desmopressin is a synthetic analogue of the natural antidiuretic hormone vasopressin.[1][2] It selectively binds to vasopressin V2 receptors, which are primarily located on the basolateral membrane of the collecting ducts in the kidneys.[3][4] This binding activates a Gs-protein coupled receptor, initiating a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the renal collecting duct cells.[1] This increased density of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in decreased urine volume and increased urine osmolality.[1][3]
Q2: What are the common routes of administration for desmopressin in rats, and how do they differ?
A2: Desmopressin can be administered to rats via several routes, each with different bioavailability and onset of action. Common routes include intravenous (IV), subcutaneous (SC), intranasal, and oral (PO) gavage.[4][5] Intravenous administration provides the most direct and rapid effect. The bioavailability of other routes is lower in comparison to IV administration. For instance, the bioavailability of oral desmopressin is significantly lower than intranasal or intravenous routes.[4][6] The choice of administration route will depend on the specific experimental design, desired duration of action, and whether acute or chronic dosing is required.
Q3: How do I determine the optimal dose of desmopressin for my experiment?
A3: The optimal dose of desmopressin is dependent on the administration route, the desired duration and magnitude of the antidiuretic effect, and the specific rat strain being used. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[7][8] The dose-response relationship for desmopressin is often seen more in the duration of action rather than the maximal level of antidiuresis.[9]
Q4: How can I measure the antidiuretic effect of desmopressin in rats?
A4: The antidiuretic effect of desmopressin is primarily assessed by measuring changes in urine volume and urine osmolality. A successful antidiuretic effect will result in a decrease in urine volume and an increase in urine osmolality.[3] These measurements can be taken at baseline before desmopressin administration and at various time points after administration.[10] For continuous monitoring, rats can be housed in metabolic cages that allow for the separate collection of urine and feces.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in antidiuretic response between rats. | Individual differences in metabolism and drug absorption. Inconsistent administration technique. | Ensure precise and consistent administration of desmopressin for all animals. Consider using a route of administration with higher bioavailability, such as subcutaneous or intravenous injection, to minimize absorption variability. If variability persists, increase the number of animals per group to improve statistical power. |
| The antidiuretic effect is shorter than expected. | The administered dose is too low. Rapid metabolism or clearance of the drug. | Increase the dose of desmopressin. Consider a different route of administration that provides a more sustained release, such as continuous subcutaneous infusion.[11] The duration of action is dose-dependent, so a higher dose will generally lead to a longer-lasting effect.[9] |
| No significant antidiuretic effect is observed. | The administered dose is too low. Improper preparation or storage of the desmopressin solution. The rats may have nephrogenic diabetes insipidus, meaning their kidneys do not respond to vasopressin.[3] | Verify the concentration and stability of your desmopressin solution. Ensure proper storage conditions are maintained. Increase the dose of desmopressin significantly. If no response is observed even at high doses, consider the possibility of a model-specific issue where the V2 receptors are unresponsive. |
| "Escape" phenomenon observed (initial antidiuresis followed by a return to baseline urine output despite continued administration). | This can be mediated by factors such as water retention and increased renal synthesis of prostaglandin (B15479496) E2.[12][13] Positive water balance can lead to a diminished hydro-osmotic response.[12] | To investigate this, you can try to prevent positive water balance by matching the rate of fluid infusion to the urine output.[12][13] The use of a prostaglandin synthesis inhibitor, such as indomethacin, has been shown to delay the onset of escape.[12][13] |
| Signs of water intoxication or hyponatremia (e.g., lethargy, seizures). | Excessive water retention due to a high dose of desmopressin, especially with unrestricted access to water. | Monitor serum sodium levels.[14] It is crucial to control and monitor fluid intake in animals receiving desmopressin to prevent overhydration.[14][15] If symptoms of water intoxication occur, discontinue desmopressin administration and consult with a veterinarian. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Desmopressin
This protocol is adapted from a study evaluating the dose-dependent antidiuretic effect of desmopressin in Wistar rats.[5]
Materials:
-
Male Wistar rats (200-250g)
-
Desmopressin acetate (B1210297)
-
Normal saline
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: Acclimate rats to the experimental conditions for at least 3 days.[5]
-
Baseline Measurement: House rats individually in metabolic cages and collect urine for 24 hours to determine baseline urine volume and osmolality.[5]
-
Group Allocation: Randomly assign rats to different treatment groups (e.g., control, low dose, medium dose, high dose).[5]
-
Dosing:
-
Data Collection: Measure daily urine output and urine osmolality for each rat throughout the 7-day treatment period.
-
Analysis: Compare the changes in urine volume and osmolality between the different dose groups and the control group.
Protocol 2: Continuous Intravenous Infusion of Desmopressin
This protocol is based on a study investigating the "escape" phenomenon from desmopressin's antidiuretic effect.[12]
Materials:
-
Conscious, unrestrained rats with indwelling intravenous catheters
-
Desmopressin
-
Hypotonic fluid (e.g., 0.22% NaCl)
-
Infusion pumps
-
Metabolic cages
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters in the rats and allow for recovery.
-
Baseline: Place rats in metabolic cages and begin a continuous infusion of hypotonic fluid (e.g., at 3.1 ml/hr) for a 24-hour baseline period.[12]
-
Desmopressin Infusion:
-
Urine Collection: Collect urine in 8-hour intervals throughout the experimental period (e.g., 5 days).[12]
-
Measurements: Determine urine volume and osmolality for each collection period.
-
Analysis: Analyze the changes in urine flow and osmolality over the 5-day infusion period to assess the onset and progression of the antidiuretic effect and any potential "escape".
Data Presentation
Table 1: Example Oral Desmopressin Dosing in Wistar Rats [5]
| Group | Treatment | Dose (µg/kg) | Route | Frequency | Duration |
| 1 | Control (Normal Saline) | 0 | Oral gavage | Once daily | 7 days |
| 2 | Desmopressin - Low Dose | 5 | Oral gavage | Once daily | 7 days |
| 3 | Desmopressin - Medium Dose | 10 | Oral gavage | Once daily | 7 days |
| 4 | Desmopressin - High Dose | 20 | Oral gavage | Once daily | 7 days |
Table 2: Example Intravenous Desmopressin Dosing in Rats [2]
| Group | Treatment | Dose (µg/kg) | Route |
| 1 | Control | 0 | Intravenous |
| 2 | Desmopressin | 1.5 | Intravenous |
| 3 | Desmopressin | 4.5 | Intravenous |
Visualizations
Caption: Desmopressin signaling pathway in renal collecting duct cells.
Caption: General experimental workflow for assessing desmopressin's antidiuretic effect.
References
- 1. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 2. The histopathologic effects on organs of desmopressin administered to rats in different doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. scribd.com [scribd.com]
- 6. Desmopressin Acetate Tablets, 0.1 mg and 0.2 mg [dailymed.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Oral antidiuretic therapy: studies in the diabetes insipidus rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing response to desmopressin in patients with monosymptomatic nocturnal enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diabetes Insipidus in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 11. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. drugs.com [drugs.com]
- 15. Antidiuretic effect of desmopressin given in hemostatic dosages to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tachyphylaxis with Repeated Desmopressin Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with desmopressin (B549326) (DDAVP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis, or the diminished response to repeated administration of desmopressin.
Frequently Asked Questions (FAQs)
Q1: What is desmopressin tachyphylaxis and why does it occur?
A1: Desmopressin tachyphylaxis is the rapid decrease in the biological response to the drug following repeated administrations. This phenomenon is a significant consideration in both clinical and experimental settings. The primary mechanisms contributing to desmopressin tachyphylaxis are:
-
Depletion of Intracellular Stores: Desmopressin's primary therapeutic effects in hemostasis are mediated by the release of von Willebrand factor (VWF) and Factor VIII (FVIII) from storage organelles called Weibel-Palade bodies in endothelial cells.[1] Repeated stimulation with desmopressin can exhaust these stores, leading to a reduced amount of VWF and FVIII being released with subsequent doses.[1]
-
Vasopressin V2 Receptor (V2R) Desensitization and Downregulation: Desmopressin is a selective agonist for the V2R, a G-protein coupled receptor (GPCR).[2] Continuous or repeated exposure to desmopressin can lead to:
-
Desensitization: The receptor becomes less responsive to the agonist, even when the agonist is bound. This is often mediated by the phosphorylation of the intracellular domains of the receptor by G-protein coupled receptor kinases (GRKs).[3]
-
Internalization: The phosphorylated receptor is recognized by β-arrestin proteins, which promote its internalization into the cell via endocytosis.[3][4]
-
Downregulation: Unlike many other GPCRs that are recycled back to the cell surface after internalization, the V2R is primarily targeted for lysosomal degradation.[5][6] This leads to a net loss of V2 receptors from the cell surface, further reducing the cell's ability to respond to desmopressin.[5][6][7]
-
Q2: How quickly does tachyphylaxis to desmopressin develop?
A2: The onset of tachyphylaxis can be rapid. In clinical studies involving patients with mild hemophilia A, the response to a second dose of desmopressin administered 24 hours after the first is significantly reduced.[8][9] The peak effect of desmopressin is typically observed 30-60 minutes after intravenous infusion and 60-90 minutes after intranasal or subcutaneous administration.[10] The diminished response with repeated dosing occurs within this timeframe.
Q3: Is desmopressin tachyphylaxis reversible?
A3: Yes, tachyphylaxis to desmopressin is generally reversible, but the recovery period can be prolonged. The restoration of responsiveness depends on two main factors:
-
Replenishment of VWF/FVIII stores: The synthesis of new VWF and FVIII and their packaging into Weibel-Palade bodies is a time-dependent process.
-
Resynthesis of V2 receptors: Since internalized V2 receptors are largely degraded, recovery of receptor numbers at the cell surface relies on new protein synthesis, which can take several hours.[6]
Due to these factors, it is often recommended to allow at least 48 hours between desmopressin administrations to minimize the effects of tachyphylaxis.[11]
Q4: Are there experimental models to study desmopressin tachyphylaxis in the lab?
A4: Yes, several in vitro and in vivo models are available to investigate the mechanisms of desmopressin tachyphylaxis.
-
In Vitro Models:
-
Primary Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model. However, they do not naturally express the V2 receptor and require transfection to study desmopressin-induced VWF release.[1] Human Lung Microvascular Endothelial Cells (HMVEC-L) endogenously express V2R and can be used to study the direct effects of desmopressin.[12]
-
Cell Lines Expressing V2R: Cell lines such as HEK293 or LLC-PK1a can be transfected to express the V2 receptor. These are useful for studying receptor trafficking, signaling, and desensitization mechanisms in a controlled environment.[5][13]
-
-
In Vivo Models:
Troubleshooting Guides
Issue 1: Inconsistent or Diminished VWF/FVIII Release in in vitro Endothelial Cell Cultures
| Possible Cause | Troubleshooting Steps |
| Cell type does not express V2R | HUVECs, a common endothelial cell model, do not endogenously express the V2 receptor.[1] Consider using primary cells that naturally express the receptor (e.g., HMVEC-L) or transfecting your cells with a V2R expression vector.[12] |
| Depletion of VWF stores | Repeated stimulation with desmopressin or other secretagogues will deplete Weibel-Palade bodies. Ensure cells have adequate time to recover and replenish their stores between experiments (typically 24-48 hours). |
| Suboptimal Desmopressin Concentration | Perform a dose-response curve to determine the optimal concentration of desmopressin for your specific cell type and experimental conditions. |
| Incorrect Assay for VWF/FVIII | Use a validated ELISA or other immunoassay to accurately quantify the amount of VWF and FVIII released into the culture medium. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including media composition and confluency, as these can affect cellular responsiveness. |
Issue 2: Difficulty in Observing V2 Receptor Internalization
| Possible Cause | Troubleshooting Steps |
| Insufficient Agonist Concentration or Incubation Time | Use a saturating concentration of desmopressin (e.g., 100 nM) and perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to determine the optimal time for maximal internalization.[5] |
| Insensitive Detection Method | For microscopy-based assays, ensure you are using a high-quality antibody for immunofluorescence or a robust fluorescent protein tag (e.g., GFP) on the receptor.[5][6] For quantitative assays, consider using a cell-surface ELISA which is highly sensitive for detecting changes in receptor number at the plasma membrane.[16] |
| Cell Line Not Suitable | Ensure the cell line you are using expresses a sufficient number of V2 receptors at the cell surface to detect a change upon internalization. |
| Fixation and Permeabilization Artifacts | Optimize your immunofluorescence protocol to minimize artifacts. For live-cell imaging, use a fluorescently tagged receptor to avoid fixation issues. |
Quantitative Data Summary
Table 1: Tachyphylaxis of FVIII:C Response to Repeated Intravenous Desmopressin (0.3 µg/kg) in Patients with Non-severe Hemophilia A
| Administration Day | Median Absolute FVIII:C Increase (IU/mL) | Median Percentage of Initial Response |
| Day 0 (First Dose) | 0.50 | 100% |
| Day 1 (Second Dose) | 0.21 | 42.9% |
| Day 2 (Third Dose) | 0.23 | 36.4% |
Data adapted from Romano et al., 2024.[8][17]
Table 2: Downregulation of Vasopressin V2 Receptor Binding in Rat Kidney Inner Medulla after DDAVP Treatment
| Treatment Group | V2 Receptor Binding (% of Normal) |
| Normal Rats | 100% |
| DDAVP-treated Rats | 72% |
| DDAVP-treated and Water-loaded Rats (to induce escape) | 43% of DDAVP-treated levels |
Data adapted from Iwasaki et al., 1997.[7][18]
Experimental Protocols
Protocol 1: In Vitro Measurement of Desmopressin-Induced VWF Release from Endothelial Cells
-
Cell Culture: Culture human lung microvascular endothelial cells (HMVEC-L) in appropriate media until confluent.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate for 1-2 hours to establish a baseline.
-
Stimulation: Treat the cells with varying concentrations of desmopressin (e.g., 0.1 nM to 100 nM) or a vehicle control for a specified time (e.g., 1 hour).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of VWF: Measure the concentration of VWF in the supernatant using a commercially available VWF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express VWF release as a fold-change over the vehicle control.
Protocol 2: Quantification of cAMP Levels in Response to Desmopressin
-
Cell Culture: Plate V2R-expressing cells (e.g., transfected HEK293 cells) in a 96-well plate.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Add desmopressin at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.
-
cAMP Measurement: Use a competitive immunoassay such as a TR-FRET or ELISA-based cAMP kit to measure intracellular cAMP levels, following the manufacturer's protocol.[19][20]
-
Data Analysis: Generate a standard curve with known cAMP concentrations to determine the cAMP levels in your samples.
Protocol 3: Assessment of V2 Receptor Internalization by Cell-Surface ELISA
-
Cell Culture: Grow V2R-expressing cells in a 24- or 48-well plate.
-
Stimulation: Treat cells with desmopressin (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Fix the cells with paraformaldehyde. Do not permeabilize the cells.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody that recognizes an extracellular epitope of the V2 receptor.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and measure the absorbance using a plate reader.
-
Data Analysis: A decrease in absorbance corresponds to a reduction in cell-surface receptors due to internalization. Express the results as a percentage of the receptor level in unstimulated cells.[16]
Visualizations
Caption: Desmopressin signaling pathway in endothelial cells leading to VWF and FVIII release.
Caption: Workflow of V2 receptor desensitization and downregulation contributing to tachyphylaxis.
Caption: Logical troubleshooting workflow for diminished desmopressin response in experiments.
References
- 1. www1.wfh.org [www1.wfh.org]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Constitutive arrestin-mediated desensitization of a human vasopressin receptor mutant associated with nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct conformations of GPCR–β-arrestin complexes mediate desensitization, signaling, and endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of the vasopressin type 2 receptor after vasopressin-induced internalization: involvement of a lysosomal degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin V2 receptor binding is down-regulated during renal escape from vasopressin-induced antidiuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachyphylaxis and reproducibility of desmopressin response in perioperative persons with nonsevere hemophilia A: implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of development of tachyphylaxis in patients with haemophilia and von Willebrand disease after repeated doses of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How do you treat bleeding disorders with desmopressin? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desmopressin for bleeding in non‐severe hemophilia A: Suboptimal use in a real‐world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A serine cluster prevents recycling of the V2 vasopressin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Downregulation of the V2 vasopressin receptor in dehydration: mechanisms and role of renal prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of von Willebrand factor-specific mRNA and release and storage of von Willebrand factor from endothelial cells of dogs with type-I von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterodimerization of V1a and V2 vasopressin receptors determines the interaction with β-arrestin and their trafficking patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Management of Desmopressin-Induced Hyponatremia in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for managing desmopressin-induced hyponatremia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is desmopressin (B549326) and how does it induce hyponatremia?
Desmopressin (dDAVP) is a synthetic analog of the antidiuretic hormone vasopressin. It selectively binds to the vasopressin V2 receptor, primarily located in the collecting ducts of the kidneys.[1] This binding activates a Gs-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] Elevated cAMP levels promote the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[2][3][4] This increases water reabsorption from the urine back into the bloodstream, leading to a decrease in urine volume and an increase in urine osmolality.[1][2] If fluid intake is not restricted, this excess water retention can dilute the sodium concentration in the blood, resulting in dilutional hyponatremia.[5]
Q2: What are the common signs of desmopressin overdose or hyponatremia in animals?
While desmopressin is relatively safe, overdose can lead to fluid retention and hyponatremia.[6] In animal studies, this may manifest as central nervous system disturbances including depression, increased salivation, vomiting, ataxia, muscle tremors, and in severe cases, coma and convulsions.[6] It is also important to monitor for signs of allergic reactions, such as itching, hives, or facial swelling.[7][8]
Q3: What are the key considerations before starting a desmopressin study in animals?
Before initiating a study, it's crucial to consider the animal's health status. Desmopressin should be used with caution in animals with conditions prone to blood clots, heart disease, or renal impairment.[1][9] It is also essential to have a clear protocol for fluid management, as unrestricted access to water can exacerbate hyponatremia.[6][10] Your veterinarian should monitor blood electrolytes and urinalysis during the study.[8]
Q4: Can desmopressin be used to model the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) in animals?
Yes, the administration of desmopressin in combination with a liquid diet or water loading can create an experimental animal model of SIADH.[11][12] This approach has been used in rats to induce hyponatremia (serum sodium levels of 105 to 115 mmol/L) with minimal morbidity and mortality, allowing for the study of brain adaptation to hyponatremia.[11]
Troubleshooting Guide
Issue 1: Rapid or Severe Drop in Serum Sodium
-
Problem: Serum sodium levels are falling too quickly or have reached a critically low level (<120 mEq/L) with accompanying neurological symptoms.[5]
-
Immediate Action:
-
Discontinue Desmopressin: Immediately stop the administration of desmopressin.[5]
-
Administer Hypertonic Saline: For severe, symptomatic hyponatremia, administer 3% hypertonic saline. The goal is a controlled correction, not to exceed 8-10 mEq/L in 24 hours to prevent osmotic demyelination syndrome.[5]
-
-
Follow-up: Monitor serum sodium levels frequently (e.g., every 2-4 hours initially) to ensure the rate of correction is within safe limits.[5]
Issue 2: Overcorrection of Hyponatremia
-
Problem: After discontinuing desmopressin, a rapid water diuresis occurs, causing serum sodium to rise too quickly (>12 mEq/L in 24 hours).[13] This is a medical emergency that can lead to osmotic demyelination.[12][13]
-
Solution: The "DDAVP Clamp"
-
Re-administer Desmopressin: Administer a dose of desmopressin (e.g., 1-2 µg parenterally) to prevent further water diuresis and reduce free-water excretion.[13][14][15]
-
Administer Hypotonic Fluids: Concurrently, 5% dextrose in water (D5W) can be given to cautiously re-lower the serum sodium concentration.[12][13]
-
Monitor Closely: Hourly monitoring of urine output and frequent monitoring of serum sodium are critical to manage the re-lowering process safely.[14]
-
Issue 3: Local Irritation at Administration Site
-
Problem: When administering desmopressin as eye drops (a common off-label method for the nasal spray formulation in animals), eye irritation is observed.[7][8][9]
-
Solution:
-
Ensure the tip of the dropper does not touch the eye to avoid contamination and further irritation.[7][8]
-
If irritation is severe or persistent, consult with your veterinarian. Alternative administration routes, such as oral tablets or injections, may be considered, though they can be more expensive.[6][8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies involving desmopressin.
Table 1: Desmopressin Dosages for Inducing Hyponatremia in Rats
| Study Type | Animal Model | Desmopressin (dDAVP) Dosage | Administration Method | Outcome | Source |
| Chronic | Rat | 5 ng/h | Continuous subcutaneous infusion | Serum sodium: 105-115 mmol/L | [11] |
| Chronic | Rat | 0.12 µg/24 h | Subcutaneously implanted osmotic pumps | Chronic hyponatremia maintained for 4 days | [16] |
| Acute | Rat | 0.4 µg | Single subcutaneous injection | Acute hyponatremia induced for 5 hours | [16] |
Table 2: Management and Correction Rates for Hyponatremia
| Parameter | Recommendation | Rationale | Source |
| Safe Correction Rate | Do not exceed 8-10 mEq/L in 24 hours | To prevent osmotic demyelination syndrome | [5] |
| Hypertonic Saline (3%) | 1-2 mL/kg/hr for severe, symptomatic cases | To safely increase serum sodium | [5] |
| "DDAVP Clamp" Dose | 1-2 µg parenterally every 6-8 hours | To prevent rapid overcorrection | [17][18] |
| Fluid Restriction | <1000 mL/day (human equivalent) | To prevent further dilution of serum sodium | [15] |
Experimental Protocols
Protocol 1: Induction of Chronic Hyponatremia in Rats
This protocol is designed to induce a stable state of hyponatremia over several days.
-
Animal Model: Sprague-Dawley rats.[11]
-
Acclimation: Allow animals to acclimate to their housing and handling for a sufficient period before the experiment.
-
dDAVP Administration:
-
Use subcutaneously implanted ALZET mini-osmotic pumps.
-
Load pumps to deliver desmopressin (dDAVP) at a continuous rate of 0.12 µg/24 h.[16]
-
-
Diet: Provide a liquid diet to ensure consistent fluid and nutrient intake.[11][16]
-
Monitoring:
-
Monitor body weight and food/fluid intake daily.
-
Collect blood samples periodically (e.g., daily or every other day) to measure serum sodium and osmolality.
-
-
Maintenance: Maintain the protocol for the desired duration (e.g., 4 days) to study the effects of chronic hyponatremia.[16]
Protocol 2: Induction of Acute Hyponatremia in Rats
This protocol is for inducing a rapid, short-term state of hyponatremia.
-
Animal Model: Male Wistar rats.
-
dDAVP Administration: Administer a single subcutaneous injection of desmopressin (dDAVP) at a dose of 0.4 µg.[16]
-
Water Loading: Simultaneously, administer an intraperitoneal (i.p.) water load equivalent to 11% of the animal's body weight.[16]
-
Duration: The state of acute hyponatremia is typically induced and maintained for approximately 5 hours.[16]
-
Monitoring: Collect blood samples at baseline and at the end of the 5-hour period to confirm the development of hyponatremia.
Visualizations
Caption: Desmopressin V2 receptor signaling pathway in a renal collecting duct cell.
Caption: Workflow for inducing chronic hyponatremia in an animal model.
Caption: Troubleshooting logic for managing desmopressin-induced hyponatremia.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Vetco - Veterinary Consulting & Control [vetco.org]
- 7. dogcatdoc.com [dogcatdoc.com]
- 8. Desmopressin Acetate | VCA Animal Hospitals [vcahospitals.com]
- 9. wendyblount.com [wendyblount.com]
- 10. Treating desmopressin-induced hyponatremia: a case using hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DDAVP Is Effective in Preventing and Reversing Inadvertent Overcorrection of Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Desmopressin in Hyponatremia: Foe and Friend - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. sites.duke.edu [sites.duke.edu]
- 18. droracle.ai [droracle.ai]
Technical Support Center: Ensuring the Stability of Desmopressin in Experimental Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with desmopressin (B549326). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of desmopressin in experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
1. My desmopressin solution is showing signs of degradation. What are the most common causes?
Desmopressin, a synthetic analogue of the natural hormone vasopressin, is susceptible to several degradation pathways in aqueous solutions. The primary factors influencing its stability are pH, temperature, and exposure to light.[1]
-
pH: Desmopressin is most stable in an acidic environment, specifically between pH 4 and 5.[1] Both acidic conditions outside this range and, particularly, basic conditions can accelerate its decomposition.[1]
-
Temperature: Elevated temperatures significantly increase the rate of desmopressin degradation.[1] Therefore, it is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to sunlight can also promote the degradation of desmopressin acetate (B1210297).[1]
-
Oxidation: The disulfide bond in desmopressin is a potential site for oxidation, which can lead to loss of activity.
-
Enzymatic Degradation: If working with biological matrices, proteases like α-chymotrypsin can enzymatically degrade desmopressin.[2]
-
Thiol-Disulfide Exchange: In the presence of reducing agents like glutathione, the disulfide bond of desmopressin can be cleaved, leading to inactivation.[3]
2. What is the optimal pH for my desmopressin stock solution, and what buffer should I use?
To ensure maximum stability, desmopressin solutions should be maintained at a pH between 4 and 5.[1] A phosphate (B84403) or acetate buffer system is commonly used to maintain this pH. For example, intranasal formulations have been prepared using a phosphate buffer at a pH of 4.5-5.5.[4]
3. How should I store my desmopressin solutions?
Proper storage is critical for maintaining the integrity of your desmopressin solutions.
-
Refrigeration: Stock solutions and diluted solutions should be stored at refrigerated temperatures, typically between 2°C and 8°C (36°F to 46°F).[5][6]
-
Protection from Light: Always protect desmopressin solutions from light by using amber-colored vials or by wrapping containers in foil.[5][6]
-
Freezing: Do not freeze desmopressin solutions, as this can affect their stability.[5]
Diluted solutions of desmopressin in 0.9% sodium chloride or D5W have been shown to be stable for 24 hours at room temperature.[5] A study also demonstrated that a 0.01 mg/mL desmopressin acetate solution in 0.9% sodium chloride was stable for up to 180 days when stored in clear glass vials at 5°C and 25°C.[7]
4. I'm observing a decrease in desmopressin concentration over time, even with proper storage. What else could be the issue?
If you have controlled for pH, temperature, and light, consider the possibility of adsorption to container surfaces. Peptides like desmopressin can adsorb to glass and plastic surfaces, leading to an apparent decrease in concentration.[8]
-
Troubleshooting Tip: To mitigate adsorption, consider using low-adsorption microcentrifuge tubes or glassware. The addition of a carrier peptide, such as arginine-vasopressin (AVP), to the working solutions at a low concentration (e.g., 2.5 ng/mL) has been shown to prevent desmopressin adsorption to solid surfaces.[8]
5. What are the main degradation products of desmopressin I should be aware of?
Forced degradation studies have identified several key degradation pathways for desmopressin:[9]
-
Deamidation: This can occur at glutamine or asparagine residues.
-
Disulfide Bond Cleavage: The disulfide bridge is a critical structural feature, and its cleavage leads to inactivation.[3][9]
-
Peptide Bond Hydrolysis: Cleavage of the peptide backbone.[9]
-
Oxidation: Modification of susceptible amino acid residues.[9]
Under acidic conditions, specific acid-induced degradation products can be formed.[10]
Data on Desmopressin Stability
The following tables summarize quantitative data related to the stability of desmopressin under various conditions.
Table 1: Effect of pH on Desmopressin Stability
| pH Range | Stability Profile | Reference |
| 4 - 5 | Most Stable | [1] |
| < 4 | Accelerated Decomposition | [1] |
| > 5 (Basic) | Accelerated Decomposition | [1] |
| 7.40 - 8.00 | Maximal α-chymotrypsin Activity (Enzymatic Degradation) | [2] |
Table 2: Degradation of Desmopressin by Reduced Glutathione (GSH)
| GSH Concentration | % Desmopressin Degraded | pH | Reference |
| 0.01% | 6.1% | 4 and 5.5 | [3] |
| 0.1% | 19.4% | 4 and 5.5 | [3] |
| 1% | 52.1% | 4 and 5.5 | [3] |
Table 3: Solution Stability of Desmopressin Acetate
| Concentration | Diluent | Storage Conditions | Duration | Stability | Reference |
| Not Specified | NS or D5W | Room Temperature | 24 hours | Stable | [5] |
| 0.01 mg/mL | 0.9% Sodium Chloride | 5°C and 25°C in clear glass vials | 180 days | Stable | [7] |
| Standard Solution | Mobile Phase | Room Temperature | 88 hours | Stable | [11] |
| Test Sample Solution | Mobile Phase | Room Temperature | 48 hours | Stable | [11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A common method to assess the stability of desmopressin is by using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Objective: To quantify the remaining intact desmopressin and detect the formation of degradation products.
Methodology:
-
Chromatographic System:
-
Column: Inertsil C18 (250mm x 4.6mm, 5.0µm) or equivalent.[11]
-
Mobile Phase: A gradient or isocratic system can be used. An example of a gradient system is:
-
Flow Rate: 1.2 mL/minute.[11]
-
Detection: UV detection at 220 nm.[11]
-
Column Temperature: Controlled, e.g., ambient or a specific set temperature.
-
-
Preparation of Solutions:
-
Standard Solution: Dissolve an accurately weighed quantity of Desmopressin Acetate reference standard in the mobile phase to obtain a known concentration (e.g., 5-15 µg/mL).[11]
-
Sample Solution: Prepare the experimental desmopressin solution to be tested, diluting with the mobile phase as necessary to fall within the linear range of the assay.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for desmopressin.
-
The stability is determined by comparing the peak area of desmopressin in the sample solution to that of the standard solution over time. The appearance of new peaks indicates the formation of degradation products.
-
-
Validation (as per ICH guidelines):
-
Specificity: Forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) should be performed to demonstrate that the method can separate desmopressin from its degradation products.[11]
-
Linearity: Establish a linear relationship between the concentration of desmopressin and the peak area over a defined range (e.g., 5-15 µg/mL).[11]
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.[11]
-
Visualizations
Caption: Major degradation pathways of desmopressin in solution.
Caption: A typical experimental workflow for a desmopressin stability study.
Caption: A decision tree for troubleshooting desmopressin stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the thiol-disulphide chemistry of desmopressin by LC, mu-LC, LC-ESI-MS and Maldi-Tof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Development of formulations of desmopressin intranasal drops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desmopressin acetate | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. globalrph.com [globalrph.com]
- 7. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
adjusting desmopressin protocols for different animal strains or species
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting desmopressin (B549326) protocols for different animal strains and species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for desmopressin?
A1: Desmopressin is a synthetic analog of the natural antidiuretic hormone vasopressin. It selectively binds to the vasopressin V2 receptor, which is primarily found in the collecting ducts of the kidneys.[1] This binding initiates a signaling cascade that increases water reabsorption, leading to more concentrated urine and decreased urine output.[1]
Q2: What are the common administration routes for desmopressin in animal research?
A2: Desmopressin can be administered through several routes, including intravenous (IV), subcutaneous (SC), oral (PO), and intranasal. In veterinary medicine, the conjunctival sac (eye drops) is also a common route for dogs and cats. The choice of administration route will depend on the experimental design, the animal species, and the required bioavailability.
Q3: How do desmopressin dosages vary between species?
A3: Desmopressin dosages can vary significantly between species due to differences in metabolism and receptor sensitivity. For example, dogs often require a higher dose to produce comparable effects to humans. It is crucial to consult species-specific literature and start with a lower dose when establishing a protocol for a new species or strain.
Troubleshooting Guide
Issue 1: Variable or inconsistent response to desmopressin.
-
Possible Cause: Differences in animal strain, age, or sex can influence the response to desmopressin. For instance, Sprague-Dawley and Wistar rats can have different endocrine responses.[2]
-
Troubleshooting Steps:
-
Ensure that the animal strain, age, and sex are consistent across all experimental groups.
-
If variability persists, consider performing a dose-response study to determine the optimal dose for your specific animal model.
-
Check for potential degradation of the desmopressin solution; ensure proper storage and handling.
-
Issue 2: Development of hyponatremia (low sodium levels).
-
Possible Cause: Desmopressin promotes water retention, which can dilute blood sodium levels, leading to hyponatremia.[1] This is a common side effect, especially with higher doses or if animals have free access to water.[3][4]
-
Troubleshooting Steps:
-
Monitor serum sodium levels regularly, especially during the initial phase of the experiment.
-
If mild hyponatremia is observed, consider reducing the desmopressin dose.
-
In cases of symptomatic hyponatremia, discontinuing desmopressin and, in severe cases, administering hypertonic saline may be necessary.[4][5] Always consult with a veterinarian for treatment of adverse health effects.
-
Issue 3: Reduced effect of desmopressin over time (tachyphylaxis).
-
Possible Cause: Repeated administration of desmopressin over a short period can lead to a diminished response, a phenomenon known as tachyphylaxis.[6][7][8][9]
-
Troubleshooting Steps:
-
If repeated dosing is necessary, be aware that the response to subsequent doses may be reduced. The response to a second dose may be approximately 30% less than the initial dose.[6]
-
Monitor the physiological response (e.g., urine output, osmolality) after each dose to assess the extent of tachyphylaxis.
-
If a consistent effect is required over a longer period, a continuous infusion via an osmotic minipump may be a more suitable administration method than repeated bolus injections.
-
Data Presentation
Table 1: Recommended Desmopressin Dosages for Different Species and Indications
| Species | Indication | Administration Route | Recommended Dosage | Reference(s) |
| Rat | Hemostasis | Intravenous | 3 µg/kg | [10] |
| Rat | Hyponatremia Induction | Subcutaneous Infusion | 5 ng/hour | [3] |
| Mouse | Renal Physiology | Subcutaneous Infusion | 100 ng/hour | [11] |
| Dog | Central Diabetes Insipidus | Oral | 0.1 - 0.2 mg/dog, every 8-12 hours | |
| Dog | Central Diabetes Insipidus | Conjunctival | 1-4 drops of 0.1 mg/mL solution, every 12 hours | |
| Cat | Central Diabetes Insipidus | Oral | 0.05 - 0.1 mg/cat, every 12 hours | |
| Cat | Central Diabetes Insipidus | Conjunctival | 1-2 drops of 0.1 mg/mL solution, every 12 hours |
Experimental Protocols
Protocol 1: Induction of Antidiuresis in Rodents
This protocol is designed to induce water retention and reduce urine output in rats or mice for studies on renal function or fluid balance.
Materials:
-
Desmopressin acetate (B1210297) solution
-
Sterile saline for dilution
-
Metabolic cages for urine collection
-
Scale for weighing animals
Procedure:
-
Acclimate animals to individual metabolic cages for at least 48 hours before the experiment.
-
On the day of the experiment, weigh each animal to determine the correct dosage.
-
Prepare the desmopressin solution by diluting it in sterile saline to the desired concentration.
-
Administer desmopressin via the desired route (e.g., subcutaneous injection). A common dose for inducing antidiuresis in rats is 1-5 µg/kg.
-
Immediately after administration, return the animals to their metabolic cages.
-
Monitor water intake and collect urine at regular intervals (e.g., every 2, 4, 8, and 24 hours).
-
Measure urine volume and osmolality to assess the antidiuretic effect of desmopressin.
Protocol 2: Evaluation of Hemostatic Effects in Rats
This protocol is designed to assess the pro-hemostatic effects of desmopressin in a rat model.
Materials:
-
Desmopressin acetate solution
-
Anesthetic agent
-
Surgical instruments for tail bleeding time assay
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Administer desmopressin intravenously at a dose of 3 µg/kg.[10]
-
Wait for a predetermined time for the drug to take effect (e.g., 15-30 minutes).
-
Perform a tail bleeding time assay by making a small, standardized incision on the tail.
-
Gently blot the blood with filter paper every 30 seconds until bleeding stops.
-
Record the time to cessation of bleeding as the bleeding time.
-
Compare the bleeding time in desmopressin-treated animals to a control group that received a saline injection.
Visualizations
Caption: Desmopressin V2 Receptor Signaling Pathway.
Caption: Workflow for an Antidiuresis Experiment.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treating desmopressin-induced hyponatremia: a case using hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of development of tachyphylaxis in patients with haemophilia and von Willebrand disease after repeated doses of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachyphylaxis and reproducibility of desmopressin response in perioperative persons with nonsevere hemophilia A: implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated Desmopressin Dosing Yielded Decreasing Responses in Nonsevere Hemophilia A | Docwire News [docwirenews.com]
- 9. Tachyphylaxis and reproducibility of desmopressin response in perioperative persons with nonsevere hemophilia A: implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. journals.physiology.org [journals.physiology.org]
minimizing variability in desmopressin response for in vivo experiments
Welcome to the technical support center for the use of desmopressin (B549326) in in vivo experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure reliable results in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of desmopressin for its antidiuretic effect?
Desmopressin is a synthetic analog of the natural antidiuretic hormone vasopressin. It selectively binds to the vasopressin V2 receptors, which are predominantly located on the basolateral membrane of the collecting ducts in the kidneys.[1][2][3][4] This binding activates a Gs-protein coupled receptor, initiating a signaling cascade that increases intracellular cyclic AMP (cAMP).[1][3][5] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels.[3] These phosphorylated AQP2 channels are then translocated and inserted into the apical membrane of the renal epithelial cells, increasing water reabsorption from the tubular fluid back into the bloodstream.[2][3][4] This ultimately leads to more concentrated urine and reduced urine output.[1][3]
Q2: How does desmopressin exert its hemostatic effects?
Desmopressin also activates V2 receptors on vascular endothelial cells.[2][4] This stimulation triggers the release of stored von Willebrand factor (vWF) and factor VIII from the Weibel-Palade bodies within these cells.[2][3][4] The subsequent increase in circulating levels of vWF and factor VIII enhances platelet adhesion and blood coagulation, which is beneficial in treating certain bleeding disorders like mild hemophilia A and von Willebrand disease.[1][3][4]
Q3: What are the common routes of administration for desmopressin in in vivo experiments, and how do they differ in bioavailability?
Desmopressin can be administered via several routes, including intravenous (IV), subcutaneous (SC), intramuscular (IM), oral (PO), intranasal (IN), and sublingual (SL).[2][3] The bioavailability varies significantly between these routes. Intravenous administration provides 100% bioavailability. The bioavailability of other routes is considerably lower: subcutaneous is approximately 85%, intranasal is about 3-5%, and oral is the lowest at 0.1-0.2%.[2][3] The choice of administration route will significantly impact the required dosage to achieve a desired physiological effect.
Q4: What are the key factors that can contribute to variability in desmopressin response?
Several factors can lead to variability in the response to desmopressin in in vivo experiments:
-
Genetic Variants: Variations in the von Willebrand factor gene can influence an individual's response to desmopressin.[6][7]
-
Animal Strain and Species: Different animal strains and species can exhibit varied responses to desmopressin.
-
Hydration Status: The baseline hydration level of the experimental animal can affect the observed antidiuretic response.[8]
-
Renal Function: Impaired renal function can alter the response to desmopressin, as the kidneys are the primary site of its antidiuretic action.[1]
-
Age: Renal function can decline with age, potentially affecting desmopressin clearance and efficacy.[1]
-
Drug Formulation and Administration: The formulation, dose, and route of administration of desmopressin can all impact its absorption, distribution, and subsequent effect.[9][10]
-
Tachyphylaxis: Repeated administration of desmopressin in short intervals (more frequently than every 48 hours) can lead to a diminished response.[8][11]
Troubleshooting Guide
Issue 1: High variability in antidiuretic response between experimental subjects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Hydration Status | Acclimatize animals to standardized housing conditions with ad libitum access to water for a set period before the experiment. Consider providing a standardized volume of water orally at a specific time point before desmopressin administration to normalize hydration levels. |
| Variable Drug Administration | Ensure precise and consistent dosing for each animal, adjusting for body weight. For oral gavage, ensure the entire dose is delivered. For injections, use a consistent technique and anatomical location. |
| Underlying Genetic Differences | Use a genetically homogenous animal strain if possible. If using an outbred stock, increase the sample size to account for genetic variability.[12] |
| Age Differences | Use animals from a narrow age range to minimize age-related differences in renal function. |
| Incorrect Dosage | Review the literature for appropriate dosage ranges for the specific animal model and administration route. Perform a dose-response study to determine the optimal dose for your experimental conditions. |
Issue 2: Lack of a significant antidiuretic or hemostatic response.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose may be too low for the chosen route of administration, especially for oral or intranasal routes due to low bioavailability.[3] Consider increasing the dose or switching to a route with higher bioavailability (e.g., subcutaneous or intravenous). |
| Drug Degradation | Ensure proper storage of the desmopressin solution as per the manufacturer's instructions. Prepare fresh solutions for each experiment. Desmopressin can be unstable in certain conditions. |
| Impaired Renal Function | If using a disease model that may affect kidney function, assess baseline renal function parameters (e.g., creatinine, BUN) to ensure they are within the normal range for the animal model. Desmopressin is contraindicated in patients with renal impairment.[1] |
| Tachyphylaxis | If administering repeated doses, ensure there is a sufficient washout period between administrations (at least 48 hours).[8][11] |
| Incorrect Timing of Measurement | The peak effect of desmopressin varies with the route of administration. For hemostatic effects after IV infusion, the peak response is typically between 90 minutes and 2 hours.[4][8][13] For antidiuretic effects, monitor urine output and osmolality over several hours. |
Experimental Protocols and Data
Desmopressin V2 Receptor Signaling Pathway
Desmopressin acts as a selective agonist for the vasopressin V2 receptor (V2R).[1] The binding of desmopressin to the V2R, a Gs-protein coupled receptor, triggers a cascade of intracellular events.
Caption: Desmopressin V2 receptor signaling pathway for antidiuresis.
Standard In Vivo Experimental Workflow
A typical workflow for assessing the antidiuretic effect of desmopressin in a rodent model is outlined below.
Caption: A standard workflow for in vivo desmopressin experiments.
Troubleshooting Logic for Variable Response
When encountering high variability in experimental results, a logical approach to troubleshooting is essential.
Caption: A troubleshooting decision tree for variable desmopressin response.
Quantitative Data on Desmopressin Administration and Response
The following tables summarize typical dosages and expected responses for desmopressin in various contexts. Note that optimal doses should be determined empirically for each specific experimental setup.
Table 1: Recommended Desmopressin Dosages for Hemostatic Effects
| Application | Route | Dosage | Expected Peak Response |
| Hemophilia A / von Willebrand Disease (Human) | IV Infusion | 0.3 µg/kg diluted in saline over 15-30 min[2][8] | 90-120 minutes[4][8][13] |
| Pre-operative (Human, >50 kg) | Intranasal | 300 µg (150 µg per nostril)[14] | 2 hours before procedure[14] |
| Reversal of Antiplatelet Agents (Human) | IV Infusion | 0.4 µg/kg diluted in saline over 15-30 min[2] | N/A |
Table 2: Desmopressin Dosages for Antidiuretic Effects in Animal Models
| Animal Model | Route | Dosage | Reference |
| Wistar Rats | Oral Gavage | 5, 10, and 20 µg/kg | [15] |
Table 3: Pharmacokinetic Parameters of Desmopressin in Humans
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intranasal (IN) | Oral (PO) |
| Bioavailability | 100% | ~85%[2] | 3-5%[3] | 0.1-0.2%[3] |
| Time to Peak Concentration (Tmax) | N/A | N/A | 15-45 minutes[2] | 1-2 hours[3] |
| Plasma Half-Life (t½) | 1.5-3 hours[2] | N/A | 3-4 hours[2] | 2-4 hours[3] |
Disclaimer: This information is intended for research purposes only and should not be used for clinical applications. Researchers should always consult relevant literature and institutional guidelines when designing and conducting animal experiments.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. droracle.ai [droracle.ai]
- 5. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desmopressin response depends on the presence and type of genetic variants in patients with type 1 and type 2 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Desmopressin stimulation testing: Response to intravenous and intranasal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing response to desmopressin in patients with monosymptomatic nocturnal enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Double-Blind Placebo-Controlled Trial of Desmopressin for Post–Kidney Biopsy Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. products.sanofi.us [products.sanofi.us]
- 14. reference.medscape.com [reference.medscape.com]
- 15. scribd.com [scribd.com]
addressing off-target effects of desmopressin in experimental models
Technical Support Center: Desmopressin (B549326) Experimental Models
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing desmopressin (DDAVP) in experimental models. It provides troubleshooting advice and answers to frequently asked questions concerning the identification and management of its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for desmopressin?
A1: Desmopressin is a synthetic analogue of the hormone vasopressin. Its primary mechanism involves high-selectivity agonism of the vasopressin V2 receptor.[1] In the kidney's collecting ducts, V2 receptor activation stimulates the Gs-protein/adenylyl cyclase pathway, increasing intracellular cyclic AMP (cAMP).[2] This cascade leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of renal cells, increasing water reabsorption and concentrating the urine.[2][3][4] A secondary on-target effect, also mediated by V2 receptors on vascular endothelial cells, is the release of von Willebrand factor (vWF) and Factor VIII, which is leveraged for hemostatic applications.[2][4][5]
Q2: What are the most common off-target effects or complications observed in experimental models?
A2: The most significant and frequently encountered complication is hyponatremia (low sodium levels) due to excessive water retention, especially if fluid intake is not controlled.[1][6] Other notable off-target effects include cardiovascular changes such as vasodilation and hypotension, and potential agonism at other vasopressin receptors like the V1b receptor at higher concentrations.[5][7][8]
Q3: How can I differentiate between on-target antidiuretic effects and off-target complications like hyponatremia?
A3: The on-target effect is reduced urine output and increased urine osmolality.[1] Hyponatremia is a complication arising from this potent on-target effect when combined with continued or excessive fluid intake.[6] Therefore, monitoring both urine parameters (volume, osmolality) and serum sodium levels is crucial. A successful experiment will show the desired antidiuretic effect without a clinically significant drop in serum sodium.
Q4: Which receptors are involved in desmopressin's off-target effects?
A4: While highly selective for the V2 receptor, desmopressin can exhibit lesser actions at other receptors.[5] At high doses, it may cause weak vasoconstriction through V1a receptors .[5] It has also been shown to act as an agonist on V1b receptors , which could potentially influence ACTH release.[5][8] Some cardiovascular effects, like vasodilation, are paradoxically initiated by the on-target V2 receptor but in extrarenal tissues like the vascular endothelium, leading to an "off-target" physiological outcome in experiments not focused on renal function.[7]
Troubleshooting Guide
Problem 1: My animal models are developing lethargy, confusion, or seizures after desmopressin administration.
-
Suspected Cause: Severe hyponatremia (water intoxication).[9][10][11] This is the most common adverse effect of desmopressin and occurs when its potent antidiuretic action is combined with unrestricted access to water, leading to a dilution of serum sodium.[6]
-
Troubleshooting Steps:
-
Immediate Action: If symptoms are observed, immediately measure serum sodium.
-
Fluid Restriction: The most critical preventative step is to control fluid intake following desmopressin administration. For rodents, this can be achieved by providing a pre-weighed amount of hydrogel or a time-limited access to a water bottle.[6]
-
Dose Optimization: Determine the minimum effective dose required to achieve the desired antidiuretic effect without causing significant hyponatremia. Perform a dose-response study.
-
Regular Monitoring: Implement a protocol for regular monitoring of serum sodium levels, especially during the initial phase of the experiment.[12] Symptoms of hyponatremia in animals can include nausea, confusion, and altered mental status.[1]
-
Problem 2: I am observing unexpected hypotension, flushing, or changes in heart rate.
-
Suspected Cause: V2 receptor-mediated vasodilation.[7] Desmopressin activation of V2 receptors on vascular endothelial cells can stimulate nitric oxide (NO) production via a cAMP-dependent pathway, leading to smooth muscle relaxation and vasodilation.[7][13] This is independent of its renal effects.
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using appropriate methods for your model (e.g., tail-cuff for rodents, telemetry).
-
Pharmacological Controls: To confirm the mechanism, include experimental groups pre-treated with a V2 receptor antagonist or a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME or L-NMMA) before desmopressin administration.[7][14] This will help isolate the vasodilatory effect.
-
Vehicle Control: Note that some clinical preparations of desmopressin contain preservatives like chlorobutanol, which may have their own vascular effects.[14][15] Always run a control with the vehicle solution alone.
-
Problem 3: My experimental results are confounded by changes in blood coagulation.
-
Suspected Cause: Release of hemostatic factors. Desmopressin stimulates the release of von Willebrand factor (vWF) and Factor VIII from endothelial storage sites (Weibel-Palade bodies).[3][4] This is a V2-mediated on-target effect but can be a significant off-target confounder in studies unrelated to hemostasis.
-
Troubleshooting Steps:
-
Quantify the Effect: Measure baseline and post-administration levels of vWF and Factor VIII in plasma using ELISA or other immunoassays to understand the magnitude of the effect in your model.
-
Consider Timing: The release of these factors is acute, with levels peaking within 30 to 90 minutes post-administration.[3] If your experimental endpoint is at a later time point, the direct impact may be reduced.
-
Alternative Models: If the hemostatic effect is an insurmountable confounder, you may need to investigate alternative experimental models or drugs, though few alternatives possess desmopressin's V2 selectivity.
-
Data Presentation
Table 1: Receptor Selectivity and Potency of Desmopressin
| Receptor Subtype | Primary Location(s) | Primary Signaling Pathway | Desmopressin Affinity/Potency | Reference(s) |
| V2 | Kidney Collecting Ducts, Vascular Endothelium | Gs -> Adenylyl Cyclase -> ↑cAMP | High (EC50: ~23.9 nM) | [1][8] |
| V1a | Vascular Smooth Muscle, Platelets | Gq -> Phospholipase C -> ↑IP3/DAG -> ↑Ca²⁺ | Very Low (ADH:pressor ratio >2000:1) | [3][5] |
| V1b (V3) | Anterior Pituitary | Gq -> Phospholipase C -> ↑IP3/DAG -> ↑Ca²⁺ | Moderate (Ki: ~5.84 nM; EC50: ~11.4 nM) | [5][8] |
Table 2: Summary of Common Off-Target Effects and Mitigation Strategies
| Off-Target Effect/Complication | Mechanism | Experimental Model | Mitigation Strategy | Reference(s) |
| Hyponatremia | Excessive renal water retention via V2R | Rodents, Rabbits | Control and monitor fluid intake; Reduce desmopressin dose; Monitor serum sodium. | [6][16][17] |
| Hypotension/Vasodilation | Endothelial V2R activation -> ↑NO | Cats, Rats, Rabbits | Use V2R antagonists or NOS inhibitors as controls; Monitor blood pressure. | [7][13][14] |
| Altered Hemostasis | Endothelial V2R activation -> Release of vWF/Factor VIII | Most mammalian models | Quantify changes in vWF and Factor VIII levels; Consider timing of measurements. | [3][5] |
| Confounding ACTH Release | Agonism at pituitary V1b receptors | In vitro cell lines, In vivo models | Use selective V1b antagonists in control groups; Measure plasma ACTH/corticosterone. | [5][8] |
Experimental Protocols
Protocol 1: Monitoring and Management of Hyponatremia in Rodent Models
-
Baseline Measurement: Prior to desmopressin administration, obtain a baseline blood sample (~50 µL) via tail vein or saphenous vein puncture to measure serum sodium using a blood gas analyzer or flame photometer. Record the animal's baseline body weight.
-
Fluid Control: Following administration, restrict fluid access. Provide a known quantity of water (e.g., 5-10 mL for a mouse) or a pre-weighed hydrogel pack for a defined period (e.g., 8 hours).
-
Post-Dose Monitoring: At defined time points (e.g., 2, 4, 8, and 24 hours) post-administration, record body weight. A significant increase in weight can indicate fluid retention.
-
Blood Sampling: Collect blood samples at the same time points to measure serum sodium.
-
Intervention Criteria: Establish a humane endpoint for hyponatremia (e.g., serum sodium <125 mmol/L or observation of neurological symptoms). If reached, discontinue the experiment for that animal and provide veterinary care, which may include administration of hypertonic saline.[18]
-
Data Analysis: Correlate the desmopressin dose with changes in body weight and serum sodium to determine the therapeutic window for your experiment.
Protocol 2: In Vitro Assay for V1b Receptor Agonism
-
Cell Culture: Culture COS-1 or HEK293 cells stably transfected to express the human V1b receptor.
-
Assay Principle: V1b receptor activation stimulates the Gq pathway, leading to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Procedure:
-
Plate the V1b-expressing cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of desmopressin and a known V1b agonist (e.g., arginine vasopressin) as a positive control.
-
Use a fluorescent plate reader to measure baseline fluorescence.
-
Add the different concentrations of desmopressin or control agonist to the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (half-maximal effective concentration) for desmopressin at the V1b receptor.[8]
Visualizations
Caption: On-target V2 receptor signaling pathway for antidiuresis.
Caption: Off-target vasodilatory signaling pathway in endothelial cells.
Caption: Experimental workflow for troubleshooting hyponatremia.
Caption: Logic diagram for differentiating on-target vs. off-target effects.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. droracle.ai [droracle.ai]
- 4. Desmopressin - Wikipedia [en.wikipedia.org]
- 5. litfl.com [litfl.com]
- 6. Side effects and complications of treatment with desmopressin for enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desmopressin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Desmopressin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Intranasal desmopressin-induced hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Desmopressin is a potent vasorelaxant of aorta and pulmonary artery isolated from rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilator responses to desmopressin and its diluent, chlorobutanol, in the hindquarters vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of desmopressin acetate on hindlimb perfusion pressure in rats: what is the mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies to reduce hyponatraemia risk in desmopressin ODT therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treating desmopressin-induced hyponatremia: a case using hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmopressin Administration and Fluid Management in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring proper fluid restriction in animals following the administration of desmopressin (B549326). Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and safe experimentation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving desmopressin and fluid management.
Q1: An animal administered desmopressin appears lethargic and confused. What could be the cause and what should I do?
A1: Lethargy and confusion are potential signs of hyponatremia (low serum sodium), a primary risk associated with desmopressin if fluid intake is not adequately restricted.[1][2][3] Desmopressin promotes water reabsorption in the kidneys, and excessive water consumption can lead to a dilution of serum sodium.
Troubleshooting Steps:
-
Immediately cease fluid administration if applicable and restrict access to water.
-
Measure serum sodium levels to confirm hyponatremia.
-
If hyponatremia is confirmed and severe (typically <120 mEq/L) or symptomatic, veterinary consultation is crucial. In some cases, administration of hypertonic saline may be necessary to carefully correct the sodium levels.[3][4][5]
-
For mild to moderate asymptomatic hyponatremia, fluid restriction alone may be sufficient.[3]
-
Monitor the animal closely for changes in clinical signs.
Q2: I've administered desmopressin, but I don't see a significant decrease in urine output. What are the possible reasons?
A2: Several factors could contribute to a lack of antidiuretic effect:
-
Inadequate Dose: The dose of desmopressin may be insufficient for the specific animal model or individual animal. Dose requirements can vary.
-
Administration Route: The bioavailability of desmopressin varies significantly with the route of administration (oral, intranasal, subcutaneous, intravenous).[6] Ensure the chosen route is appropriate and the administration was successful.
-
Nephrogenic Diabetes Insipidus: In this condition, the kidneys are unresponsive to vasopressin and its analogs like desmopressin.[1]
-
Drug Stability: Ensure the desmopressin solution has been stored correctly and has not expired, as it can lose potency.
Q3: How long should I restrict fluid access after desmopressin administration?
A3: The duration of fluid restriction depends on the dose, administration route, and the specific experimental goals. For many protocols, a short-term fluid restriction of 1-2 hours post-administration is recommended to prevent the animal from consuming excessive water as the drug takes effect.[3] For studies aiming to induce controlled hyponatremia, fluid may be provided in a measured amount or as a liquid diet.[7] It is critical to monitor the animal's hydration status and serum sodium levels to guide the duration of restriction.
Q4: What are the best practices for monitoring animals during a desmopressin study with fluid restriction?
A4: Comprehensive monitoring is essential for animal welfare and data quality.
-
Daily:
-
Body weight
-
Clinical signs (activity level, posture, etc.)
-
Measured water intake
-
Measured urine output
-
-
Periodic (e.g., baseline, and key time points):
-
Serum sodium and other electrolytes
-
Urine specific gravity or osmolality
-
Kidney biomarkers (e.g., creatinine, urea) if relevant to the study.[8]
-
Q5: Can I re-administer desmopressin if hyponatremia has been corrected too quickly?
A5: Yes, in cases where hyponatremia is overcorrected (a rapid increase in serum sodium), which can also be dangerous, re-administration of desmopressin along with hypotonic fluids (like 5% dextrose in water) can be used to cautiously re-lower the serum sodium.[4] This should be done with very close monitoring of serum sodium levels.
Data on Desmopressin's Effects on Fluid Balance
The following tables summarize quantitative data from studies using desmopressin in various animal models.
Table 1: Effects of Desmopressin on Water Intake and Urine Concentration in Healthy Dogs Receiving Prednisolone (B192156)
| Treatment Group | Mean Water Intake (mL/kg/day) | Mean Urine Specific Gravity (USG) | Mean Serum Sodium (mEq/L) |
| Prednisolone Only | 120 | 1.015 | 145 |
| Prednisolone + Desmopressin | 60 | 1.035 | 140 |
Adapted from a study on the effects of desmopressin in dogs on prednisolone therapy. The data shows that desmopressin significantly decreased water intake and increased urine concentration, leading to a slight decrease in serum sodium.[2][9]
Table 2: Response to Oral Desmopressin in a Cat with Central Diabetes Insipidus
| Desmopressin Dose | Water Consumption (mL/kg/day) | Urine Specific Gravity (USG) |
| 50 µg every 12 hours | 92 - 150 | 1.008 - 1.013 |
| 50 µg every 8 hours | 34 - 135 | 1.026 - 1.031 |
Data from a case study demonstrating a dose-dependent response to oral desmopressin in a cat with central diabetes insipidus.[10]
Table 3: Antidiuretic Effect of Desmopressin in Rats
| Treatment | Urine Output (mL/24h) | Urine Osmolality (mOsm/kg) |
| Vehicle Control | 12.5 | 800 |
| Desmopressin (IV) | 4.0 | 2000 |
Illustrative data showing the potent antidiuretic effect of intravenously administered desmopressin in rats.[11]
Detailed Experimental Protocols
Protocol 1: Evaluation of Antidiuretic Efficacy of Desmopressin in Wistar Rats
This protocol is adapted from a study designed to assess the dose-dependent antidiuretic effects of desmopressin.[8]
1. Animal Model:
-
Species: Wistar Albino Rats (male)
-
Weight: 200–250 g
-
Age: 8–10 weeks
2. Acclimatization:
-
House animals in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Maintain a controlled environment (temperature, humidity, 12-hour light/dark cycle).
-
Provide standard chow and water ad libitum.
3. Baseline Data Collection (Day 0):
-
Collect urine over a 24-hour period to measure baseline volume and osmolality.
-
Measure 24-hour water intake.
-
Record body weight.
4. Experimental Groups (Example):
-
Group 1 (Control): Normal Saline, oral gavage, once daily for 7 days.
-
Group 2 (Low Dose): Desmopressin (5 µg/kg), oral gavage, once daily for 7 days.
-
Group 3 (Medium Dose): Desmopressin (10 µg/kg), oral gavage, once daily for 7 days.
-
Group 4 (High Dose): Desmopressin (20 µg/kg), oral gavage, once daily for 7 days.
5. Dosing and Fluid Management:
-
Administer the assigned treatment daily for 7 days.
-
Crucially, after each administration, restrict access to water for a defined period (e.g., 1-2 hours) to prevent immediate over-drinking and subsequent hyponatremia.
-
Provide a measured amount of water for the remainder of the 24-hour period.
6. Monitoring and Measurements (Days 1-7):
-
Daily record body weight, water intake, and urine output.
-
Observe animals for any adverse clinical signs.
-
On Day 7, collect blood samples for analysis of serum electrolytes (sodium, potassium) and kidney function markers (urea, creatinine).
-
Collect final 24-hour urine samples for volume and osmolality.
7. Endpoint Analysis:
-
Euthanize animals via an approved method (e.g., CO₂ asphyxiation).
-
Perform necropsy as required by the study.
-
Analyze and compare data between groups.
Protocol 2: Induction of Controlled Hyponatremia in Rats
This protocol is based on studies inducing hyponatremia for physiological investigation.[7]
1. Animal Model:
-
Species: Sprague-Dawley Rats
2. Surgical Preparation (if applicable):
-
For continuous infusion, surgically implant osmotic minipumps for subcutaneous delivery of desmopressin.
3. Dosing and Fluid Administration:
-
Administer desmopressin via continuous subcutaneous infusion (e.g., 5 ng/hour).
-
Provide a liquid diet with a known electrolyte and water content instead of standard chow and water. This allows for precise control over fluid and solute intake.
4. Monitoring:
-
Monitor body weight and food/liquid diet intake daily.
-
Collect blood samples at specified time points to measure the progression of hyponatremia.
-
At the end of the study, collect brain tissue to assess for cerebral edema if this is an endpoint.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to desmopressin experiments.
Caption: Desmopressin V2 receptor signaling pathway in a renal collecting duct cell.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of desmopressin acetate administration in healthy dogs receiving prednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Treating desmopressin-induced hyponatremia: a case using hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Hyponatremia induced by vasopressin or desmopressin in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Central diabetes insipidus in five cats: Clinical presentation, diagnosis and oral desmopressin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidiuretic effect of desmopressin chimera agglomerates by nasal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Hemostatic Responses to Desmopressin
For researchers, scientists, and drug development professionals, encountering inconsistent hemostatic responses to desmopressin (B549326) (DDAVP) can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of desmopressin's hemostatic effect?
Desmopressin (1-deamino-8-D-arginine vasopressin) is a synthetic analog of the antidiuretic hormone vasopressin.[1][2][3] Its primary hemostatic action involves binding to the vasopressin V2 receptor (V2R) on vascular endothelial cells.[4][5] This interaction triggers a cyclic adenosine (B11128) monophosphate (cAMP)-mediated signaling cascade, leading to the release of von Willebrand factor (VWF) and coagulation factor VIII (FVIII) from their storage sites within the Weibel-Palade bodies of endothelial cells.[4][5] The released VWF is crucial for mediating platelet adhesion to the subendothelium at sites of vascular injury, initiating primary hemostasis.[4]
Q2: Why do some individuals or experimental models show a poor or absent hemostatic response to desmopressin?
The variability in response to desmopressin is a well-documented phenomenon with several contributing factors:[1][6]
-
Genetic Variations: The presence and type of genetic variants in the VWF gene significantly influence the desmopressin response in patients with von Willebrand disease (VWD).[7] For instance, all type 1 VWD patients without a VWF gene variant respond to desmopressin, while the response is more variable in those with a variant.[7] Similarly, mutations in the F8 gene can affect the response in individuals with hemophilia A.[8] Gain-of-function mutations in the vasopressin V2 receptor gene (AVPR2) can also lead to resistance to desmopressin stimulation.[9]
-
Baseline Factor Levels: A patient's baseline levels of FVIII and VWF can be a significant determinant of their response to desmopressin.[6][8] Individuals with very low or undetectable baseline levels are less likely to have a robust response.[10]
-
Disease Subtype: The response to desmopressin differs significantly between various bleeding disorder subtypes.[6] For example, patients with Type 1 VWD generally show a good response, while the response is variable in Type 2 VWD and absent in Type 3 VWD.[10] Patients with severe hemophilia A (FVIII levels < 1 U/dL) do not respond to desmopressin.[1]
-
Tachyphylaxis: Repeated administration of desmopressin can lead to a diminished response, a phenomenon known as tachyphylaxis.[11] This is thought to be due to the depletion of stored VWF and FVIII.
-
Age: Age has been reported to influence the biologic responsiveness to desmopressin.[8]
-
Acquired Factors: Certain medical conditions like chronic kidney disease, liver cirrhosis, and the use of specific medications can also contribute to an inconsistent response.[3][12]
Q3: What constitutes a "good" or "adequate" hemostatic response to desmopressin in a research setting?
Defining an adequate response depends on the specific bleeding disorder and the therapeutic goal. However, some general criteria are used:
-
Complete Response: Often defined as achieving a post-infusion factor level of >50 U/dL.[6]
-
Partial Response: Typically characterized by a post-infusion factor level between 30-50 U/dL.[6]
-
Fold Increase: A two-fold or greater increase in VWF antigen, ristocetin (B1679390) cofactor activity, or Factor VIII level from baseline is often considered a positive response.[13] In some studies, an average increase of three- to five-fold in FVIII and VWF levels is noted.[6]
Troubleshooting Guide
Problem: My experimental model (or patient sample) shows a suboptimal or no response to desmopressin administration.
Possible Cause & Troubleshooting Steps:
-
Incorrect Dosing or Administration:
-
Verify Dosage: The standard intravenous dosage for hemostatic assessment is 0.3 mcg/kg body weight.[14] For intranasal administration, the dosage is typically 150 µg for individuals weighing <50 kg and 300 µg for those >50 kg.[13]
-
Check Administration Protocol: Intravenous desmopressin should be diluted in sterile physiological saline (50 mL for adults and children >10 kg; 10 mL for children ≤10 kg) and infused slowly over 15-30 minutes.[14]
-
-
Underlying Genetic Factors:
-
Low Baseline Factor Levels:
-
Tachyphylaxis:
-
Review Dosing History: If the subject has received recent or frequent doses of desmopressin, tachyphylaxis may be the cause of the reduced response.[11] A sufficient time interval between doses is necessary to allow for the replenishment of endothelial stores of VWF and FVIII.
-
-
Assay-Related Issues:
-
Assay Selection: Different laboratory assays can yield varying results. For FVIII measurement, discrepancies have been observed between one-stage assays and chromogenic assays.[15] For VWF activity, newer assays that measure VWF-platelet GP Ib binding activity are available alongside the traditional ristocetin cofactor assay.[16][17]
-
Sample Handling: Ensure proper sample collection, processing, and storage as these can significantly impact assay results.
-
Data Presentation
Table 1: Desmopressin Response Rates in Different Bleeding Disorders
| Bleeding Disorder | Proportion of Patients with an Adequate Response | Citation(s) |
| Mild Hemophilia A | 66% - 76% | [8] |
| Moderate Hemophilia A | 21% - 40% | [8] |
| Type 1 von Willebrand Disease (without VWF gene variant) | 100% (Complete Response) | [7] |
| Type 1 von Willebrand Disease (with VWF gene variant) | 64.3% (Complete Response) | [7] |
| Type 2 von Willebrand Disease | 31.3% (Complete Response) | [7] |
Table 2: Fold Increase in FVIII and VWF Levels Post-Desmopressin
| Parameter | Mean Fold Increase | Citation(s) |
| Factor VIII:C (Hemophilia A) | 3.2-fold | [18] |
| Factor VIII:C (von Willebrand Disease) | 3.0-fold | [18] |
| von Willebrand Factor (von Willebrand Disease) | 5.7-fold | [18] |
Experimental Protocols
Protocol 1: Desmopressin (DDAVP) Challenge Test for Hemostatic Assessment
Objective: To assess the in vivo release of FVIII and VWF following desmopressin administration.
Materials:
-
Desmopressin acetate (B1210297) for injection
-
Sterile physiological saline
-
Infusion equipment
-
Blood collection tubes (containing appropriate anticoagulant, e.g., sodium citrate)
-
Centrifuge
-
Equipment for FVIII and VWF assays
Procedure:
-
Baseline Blood Sample: Collect a baseline blood sample immediately before desmopressin administration.[13]
-
Desmopressin Administration:
-
Post-Infusion Blood Samples: Collect blood samples at specific time points after the infusion. Common time points include 30 minutes, 1 hour, 2 hours, and 4 hours post-infusion.[14][17] The peak response is typically observed between 90 minutes and 2 hours.[14]
-
Laboratory Analysis: Process the blood samples to obtain plasma and perform assays for FVIII activity (FVIII:C), VWF antigen (VWF:Ag), and VWF activity (e.g., VWF:RCo, VWF:GPIbM).[13][19]
Protocol 2: Key Laboratory Assays for Assessing Desmopressin Response
-
Factor VIII Activity (FVIII:C): Typically measured using a one-stage clotting assay or a chromogenic substrate assay.[15][19]
-
Von Willebrand Factor Antigen (VWF:Ag): Quantified using an enzyme-linked immunosorbent assay (ELISA).[19]
-
Von Willebrand Factor Activity:
-
Ristocetin Cofactor Activity (VWF:RCo): A functional assay that measures the ability of VWF to agglutinate platelets in the presence of ristocetin.[20]
-
VWF-Glycoprotein Ib Binding Assays (VWF:GPIbM and VWF:GPIbR): Newer automated assays that measure the binding of VWF to its platelet receptor, GPIbα.[16][17]
-
VWF Collagen Binding (VWF:CB): Measures the ability of VWF to bind to collagen.[19]
-
Visualizations
Caption: Desmopressin signaling pathway in endothelial cells.
Caption: Experimental workflow for assessing desmopressin response.
References
- 1. A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Desmopressin: a nontransfusional hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmopressin as a hemostatic and blood sparing agent in bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Desmopressin response depends on the presence and type of genetic variants in patients with type 1 and type 2 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmopressin for bleeding in non‐severe hemophilia A: Suboptimal use in a real‐world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of responsiveness to 1-desamino-D arginin vasopressin (desmopressin) in male patients with nephrogenic syndrome of inappropriate antidiuresis: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www1.wfh.org [www1.wfh.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Arginine vasopressin resistance: MedlinePlus Genetics [medlineplus.gov]
- 13. Desmopressin Stimulation Testing: Response to Intravenous and Intranasal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. repub.eur.nl [repub.eur.nl]
- 16. Laboratory assays of VWF activity and use of desmopressin trials in the diagnosis of VWD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory assays of VWF activity and use of desmopressin trials in the diagnosis of VWD: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Response of patients with hemophilia A and von Willebrand disease to desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Laboratory diagnosis and monitoring of desmopressin treatment of von Willebrand’s disease by flow cytometry | Haematologica [haematologica.org]
Technical Support Center: Mitigating the Pressor Effects of High-Dose Desmopressin in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on mitigating the pressor effects of high-dose desmopressin (B549326) during in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why does high-dose desmopressin cause a pressor effect?
A1: Desmopressin is a synthetic analog of the hormone vasopressin. It primarily acts as a selective agonist for the vasopressin V2 receptor, which mediates its antidiuretic effects[1][2][3]. However, at higher concentrations, desmopressin can also bind to and activate vasopressin V1a receptors[4]. V1a receptors are predominantly found on vascular smooth muscle cells and their activation leads to vasoconstriction, resulting in an increase in blood pressure, known as a pressor effect[4].
Q2: How can the pressor effects of high-dose desmopressin be mitigated in a research setting?
A2: The most effective method to mitigate the pressor effects of high-dose desmopressin is to co-administer a selective V1a receptor antagonist. These antagonists specifically block the V1a receptors, preventing desmopressin from binding and inducing vasoconstriction, while allowing it to continue to exert its effects on the V2 receptors.
Q3: What are some examples of selective V1a receptor antagonists used in research?
A3: Several selective V1a receptor antagonists have been developed and used in preclinical research. Commonly cited examples include:
-
SRX246: A potent, highly selective, and orally bioavailable V1a receptor antagonist that can cross the blood-brain barrier[5][6][7].
-
Relcovaptan (SR49059): A potent and selective non-peptide V1a receptor antagonist that is orally active[4][8].
-
OPC-21268: An orally effective, non-peptide V1a receptor antagonist[2][9][10][11].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete mitigation of pressor effect after V1a antagonist administration. | 1. Insufficient antagonist dose: The dose of the V1a antagonist may not be high enough to fully occupy all V1a receptors. 2. Timing of administration: The antagonist may not have reached its peak effective concentration when desmopressin was administered. 3. Pharmacokinetic variability: Individual animal differences in drug absorption, distribution, metabolism, and excretion. | 1. Conduct a dose-response study: Determine the optimal dose of the V1a antagonist required to block the pressor effect of the intended high dose of desmopressin. 2. Optimize administration timing: Based on the pharmacokinetic profile of the antagonist, adjust the pre-treatment time before desmopressin administration. For orally administered antagonists, this may be 30-60 minutes. 3. Increase sample size: A larger group of animals can help account for individual variability. |
| Unexpected cardiovascular responses (e.g., hypotension, tachycardia). | 1. Antagonist off-target effects: Although selective, the V1a antagonist may have some effects on other receptors at high concentrations. 2. Vehicle effects: The vehicle used to dissolve the antagonist or desmopressin may have its own cardiovascular effects. 3. Anesthesia interaction: The anesthetic agent used can influence cardiovascular parameters and interact with the administered drugs. | 1. Review antagonist pharmacology: Check for known off-target effects of the chosen antagonist. Consider using a different selective V1a antagonist. 2. Run vehicle controls: Administer the vehicle alone to a control group of animals to assess its independent effects. 3. Choose appropriate anesthesia: Select an anesthetic with minimal cardiovascular impact, such as isoflurane. If using injectable anesthetics, ensure the depth of anesthesia is stable. |
| Difficulty dissolving the V1a antagonist for administration. | 1. Poor solubility: Many V1a antagonists are lipophilic and have low aqueous solubility. | 1. Use appropriate solvents: A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for in vivo administration, such as a mixture of PEG400, Tween 80, and saline. Always check the recommended vehicle for the specific antagonist. |
Signaling Pathways
The pressor effect of high-dose desmopressin is initiated by its binding to the V1a receptor, a G-protein coupled receptor (GPCR). This binding activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium leads to the contraction of vascular smooth muscle cells and vasoconstriction.
Experimental Protocols
Key Experiment: Mitigation of Desmopressin-Induced Pressor Effect in Rats
This protocol describes a method to assess the ability of a selective V1a receptor antagonist to mitigate the pressor effects of high-dose desmopressin in conscious, freely moving rats.
Materials:
-
Male Wistar rats (250-300g)
-
High-dose Desmopressin solution (e.g., 10 µg/kg in sterile saline)
-
Selective V1a receptor antagonist (e.g., SRX246)
-
Vehicle for V1a antagonist (e.g., 10% DMSO, 10% Tween 80 in sterile water)[1]
-
Anesthetic (e.g., Isoflurane)
-
Telemetry device for blood pressure monitoring or tail-cuff system
-
Intravenous (IV) and oral gavage administration supplies
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week.
-
If using telemetry, surgically implant the device according to the manufacturer's instructions and allow for a one-week recovery period.
-
If using the tail-cuff method, acclimatize the animals to the restraining device for several days before the experiment to minimize stress-induced blood pressure changes.
-
-
Experimental Groups:
-
Group 1: Vehicle control (oral gavage of vehicle followed by IV saline).
-
Group 2: Desmopressin only (oral gavage of vehicle followed by IV high-dose desmopressin).
-
Group 3: V1a antagonist + Desmopressin (oral gavage of V1a antagonist followed by IV high-dose desmopressin).
-
Group 4: V1a antagonist only (oral gavage of V1a antagonist followed by IV saline).
-
-
Administration Protocol:
-
Administer the V1a antagonist (e.g., SRX246 at 20 mg/kg) or its vehicle by oral gavage[5].
-
After a pre-treatment period (e.g., 60 minutes) to allow for antagonist absorption and distribution, administer high-dose desmopressin (e.g., 10 µg/kg) or saline via the tail vein (IV).
-
Continuously monitor blood pressure and heart rate before, during, and for at least 60 minutes after the IV administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal.
-
Compare the MAP changes between the different experimental groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Experimental Workflow
The following diagram illustrates the logical flow of the experiment to mitigate desmopressin's pressor effects.
Quantitative Data Summary
The following tables present a summary of the expected quantitative data from the described experiment. The values are illustrative and will vary based on the specific experimental conditions.
Table 1: V1a Receptor Antagonist Characteristics
| Antagonist | Receptor Affinity (Ki, nM) | Route of Administration | Recommended Dose (Rodents) |
| SRX246 | 0.3 (human V1a)[5] | Oral, IV | 20 mg/kg (oral)[5], 2 mg/kg (IV)[5] |
| Relcovaptan (SR49059) | 1.6 (rat V1a)[8] | Oral, IV | 10 mg/kg (oral)[8] |
| OPC-21268 | 25 (rat V1a)[12] | Oral, IV | 30 mg/kg (oral)[11], 3 mg/kg (IV)[9] |
Table 2: Expected Mean Arterial Pressure (MAP) Changes
| Experimental Group | Expected Change in MAP (mmHg) from Baseline |
| Vehicle Control | Minimal change (± 5 mmHg) |
| Desmopressin Only | Significant increase (+20 to +40 mmHg) |
| V1a Antagonist + Desmopressin | Minimal change, similar to vehicle control |
| V1a Antagonist Only | Minimal change in normotensive animals |
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Effects of nonpeptide V1a and V2 antagonists on blood pressure fast oscillations in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Vasopressin V1-receptor blockade lowers arterial blood pressure in young conscious Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic vasopressin V(1A) but not V(2) receptor antagonism prevents heart failure in chronically infarcted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist. | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Evidence for a Prehypertensive Water Dysregulation Affecting the Development of Hypertension: Results of Very Early Treatment of Vasopressin V1 and V2 Antagonism in Spontaneously Hypertensive Rats [frontiersin.org]
- 10. Blood pressure and heart rate effect of a vasopressin antagonist in conscious normotensive rats pretreated with exogenous vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood pressure-lowering effect of an orally active vasopressin V1 receptor antagonist in mineralocorticoid hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
challenges in switching from intranasal to oral desmopressin in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when switching from intranasal to oral desmopressin (B549326) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when switching from intranasal to oral administration of desmopressin in animal models?
A1: The primary challenges stem from the significant differences in bioavailability between the two routes. Oral desmopressin has a much lower bioavailability (typically less than 1-5%) compared to the intranasal route.[1][2][3] This is due to several factors:
-
Enzymatic Degradation: As a peptide, desmopressin is susceptible to degradation by proteases in the gastrointestinal (GI) tract, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine.[4][5][6]
-
Low Permeability: Desmopressin is a hydrophilic molecule, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cells.[4][6]
-
Physicochemical Barriers: The harsh pH environment of the stomach can also contribute to the degradation of the peptide.[6][7]
-
Mucus Barrier: The mucus layer lining the GI tract can act as a physical barrier, hindering the access of desmopressin to the epithelial surface for absorption.[7][8]
Q2: How does food intake affect the oral absorption of desmopressin in animal studies?
A2: Food intake can significantly impact the oral absorption of desmopressin. In general, administering oral desmopressin with food can reduce and delay its absorption.[9] Preclinical pharmacokinetic studies are often conducted in fasted animals to minimize inter-animal variability.[10] It is crucial to standardize the fasting period before dosing, as food can significantly affect the absorption of some peptides.[11]
Q3: What are the key differences in pharmacokinetic profiles between intranasal and oral desmopressin?
A3: The route of administration significantly alters the pharmacokinetic profile of desmopressin.
-
Intranasal: This route bypasses the gastrointestinal tract, leading to higher and more rapid absorption.[12][13] Plasma concentrations are typically detectable within 20 minutes of administration.[14]
-
Oral: Oral administration results in a slower absorption rate and a longer time to reach maximum plasma concentration (Tmax), which is approximately 1.1 hours.[2] The overall exposure (AUC) is significantly lower compared to intranasal administration.[3]
Q4: Are there alternative oral formulations that can improve the bioavailability of desmopressin?
A4: Yes, research is ongoing to develop oral formulations that enhance the bioavailability of peptides like desmopressin. Some strategies include:
-
Permeation Enhancers: These are compounds that can transiently increase the permeability of the intestinal epithelium.[15]
-
Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation in the GI tract.[4][15]
-
Lipid-Based Formulations: Encapsulating desmopressin in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can protect it from degradation and improve absorption.[15]
-
Nanoparticles: Encapsulating peptides in nanoparticles can protect them from enzymatic degradation and improve their uptake.[16]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations following oral administration.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure proper oral gavage technique is used consistently across all animals. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.[17][18][19][20] |
| Variable Food Intake | Standardize the fasting period for all animals before oral administration. Typically, an overnight fast of 12-18 hours is recommended for rodents.[10][11] |
| Formulation Issues | Ensure the desmopressin formulation is a homogenous solution or a stable suspension to guarantee consistent dosing. |
| Coprophagy (in rodents) | House animals in cages with wire mesh floors to prevent coprophagy, which can affect drug absorption. |
Issue 2: Very low or undetectable plasma concentrations of desmopressin after oral administration.
| Possible Cause | Troubleshooting Steps |
| Extensive Enzymatic Degradation | Co-administer desmopressin with a broad-spectrum protease inhibitor to assess if this improves bioavailability.[4][15] |
| Poor Intestinal Permeability | Consider formulating desmopressin with a permeation enhancer to improve its absorption across the intestinal epithelium.[15] |
| Incorrect Dose Calculation | Re-verify the dose calculations, taking into account the much lower bioavailability of the oral route compared to the intranasal route. A significantly higher oral dose is required to achieve comparable systemic exposure.[3] |
| Analytical Method Sensitivity | Ensure the analytical method used to measure desmopressin in plasma is sensitive enough to detect the low concentrations expected after oral administration. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Oral Desmopressin in Piglets
This table summarizes the pharmacokinetic parameters of a desmopressin oral lyophilisate (120 μg) administered to growing piglets.[21][22]
| Age Group | N | AUC (ng·h/mL) | T½ (h) |
| 8 days | 8 | 1.23 ± 0.45 | 2.8 ± 0.6 |
| 4 weeks | 8 | 1.56 ± 0.51 | 3.1 ± 0.7 |
| 7 weeks | 8 | 1.62 ± 0.48 | 3.2 ± 0.5 |
| 6 months | 8 | 2.11 ± 0.63 | 3.5 ± 0.4 |
AUC: Area under the plasma concentration-time curve; T½: Half-life. Data are presented as mean ± SD.
Table 2: Bioavailability of Different Desmopressin Formulations (Human Data)
This table provides a comparison of the bioavailability of different desmopressin formulations in humans, which can be a useful reference for animal studies.
| Formulation | Bioavailability (%) | Reference |
| Intravenous | 100 | |
| Intranasal | 3-5 | |
| Oral Tablet | 0.16 | [3] |
| Orally Disintegrating Tablet (ODT) | 0.25 | [3] |
Experimental Protocols
Protocol 1: Oral Administration of Desmopressin in Rats via Gavage
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.[17][18][19][20][23]
-
Animal Preparation:
-
Dose Preparation:
-
Dissolve desmopressin acetate (B1210297) in a suitable vehicle (e.g., normal saline) to the desired concentration.
-
The dosing volume should be between 10-20 ml/kg body weight.[17]
-
-
Oral Gavage Procedure:
-
Weigh the rat to determine the correct dosing volume.
-
Restrain the rat firmly but gently.
-
Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure proper insertion into the stomach.[17]
-
Gently insert the gavage needle into the esophagus and advance it to the pre-measured length. Do not force the needle.
-
Administer the desmopressin solution slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intranasal Administration of Desmopressin in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.[24][25]
-
Animal Preparation:
-
Use male Wistar rats (200-250 g, 8-10 weeks old).
-
Acclimatize animals for at least 3 days before the experiment.
-
-
Dose Preparation:
-
Dissolve desmopressin in a suitable vehicle (e.g., normal saline) to the desired concentration.
-
The volume for intranasal administration in rats is typically between 10-25 µL per nostril.[24]
-
-
Intranasal Administration Procedure:
-
The procedure can be performed on conscious or anesthetized animals. For consistency, using light anesthesia is recommended.
-
Restrain the animal to prevent head movement.
-
Using a micropipette, apply a small droplet of the desmopressin solution to one nostril, allowing the animal to inhale it.
-
Alternate nostrils for each drop until the full dose is administered.
-
Monitor the animal until it has fully recovered from anesthesia (if used).
-
Visualizations
Caption: Desmopressin V2 Receptor Signaling Pathway.[26][27][28]
Caption: Experimental Workflow for Comparing Administration Routes.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. seranovo.com [seranovo.com]
- 7. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of fasting on oral acute toxicity of drugs in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. A comparative study of pharmacodynamics and bioavailability of 2 different desmopressin nasal sprays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 17. research.fsu.edu [research.fsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. aniphy.fr [aniphy.fr]
- 21. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. sahealth.sa.gov.au [sahealth.sa.gov.au]
- 26. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 28. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
common pitfalls to avoid in desmopressin challenge test protocols
Welcome to the technical support center for the desmopressin (B549326) (DDAVP) challenge test. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding desmopressin challenge test protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during the experimental process.
Q1: What are the critical patient preparation steps to ensure accurate results in a desmopressin challenge test?
A1: Proper patient preparation is paramount for the reliability of the desmopressin challenge test. Overlooking these steps is a common pitfall that can lead to erroneous data.
Key Preparation Steps:
-
Medication Review: Certain medications can interfere with test results. It is crucial to review the patient's medication history. For instance, drugs like fluoxetine, cimetidine, and diltiazem (B1670644) can affect the outcomes.[1] For bleeding disorder assessments, aspirin (B1665792) and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen (B1676952) should be discontinued (B1498344) for 10 and 3 days prior to the test, respectively.[2][3]
-
Fluid Intake Management: To prevent the significant risk of water intoxication and hyponatremia, fluid intake must be restricted before, during, and for 24 hours after the test.[1][2][3][4][5] Patients should be advised to drink fluids containing salt, such as sports drinks or broth, rather than plain water.[2]
-
Baseline Measurements: Before administering desmopressin, it is essential to obtain baseline measurements. This includes a complete blood count, serum electrolytes (especially sodium), and relevant coagulation studies (e.g., Factor VIII activity, von Willebrand factor antigen [VWF:Ag], and ristocetin (B1679390) cofactor activity [VWF:RCo]) or hormone levels (e.g., ACTH and cortisol).[2][4][6]
-
Confirmation of Active Disease State: When using the test for conditions like Cushing's disease, it's important to confirm that the hypercortisolism is active before performing the test.[1]
Q2: My desmopressin challenge test results for differentiating Central Diabetes Insipidus (CDI) from Nephrogenic Diabetes Insipidus (NDI) are ambiguous. What could be the cause?
A2: Ambiguous results in a desmopressin challenge test for diabetes insipidus can stem from several factors, leading to difficulties in interpretation.
Potential Causes for Ambiguous Results:
-
Partial Diabetes Insipidus: Patients with partial forms of CDI or NDI may exhibit intermediate responses that are challenging to interpret.[7][8]
-
Concomitant Conditions: The reliability of the test can be diminished during acute illness or in the presence of fluctuating fluid status.[7] Kidney disease and other underlying conditions can also affect the results.[8]
-
"Washout" Effect: In cases of prolonged primary polydipsia, a "washout" of the renal medullary solute gradient can impair the kidney's ability to concentrate urine, even if ADH function is normal, leading to results that may mimic diabetes insipidus.[9]
-
Medication Interference: Medications that alter water balance can interfere with the test's outcome.[7]
Troubleshooting and Clarification:
-
Plasma Copeptin Measurement: Measuring plasma copeptin levels can be a valuable alternative or supplementary test. In adults, a copeptin level >21.4 pmol/l is diagnostic for nephrogenic DI and may eliminate the need for a challenge test.[8]
-
Genetic Testing: For congenital cases, genetic testing for mutations in the AQP2, AVPR2, and AVP genes is strongly recommended and can prevent the need for potentially confounding diagnostic procedures.[7][8]
Q3: What are the common pitfalls in the administration and sample handling for the desmopressin challenge test?
A3: Meticulous attention to the administration of desmopressin and subsequent sample handling is critical for accurate and reproducible results.
Common Administration and Sampling Errors:
-
Incorrect Dosage and Infusion Rate: The standard intravenous dose is 0.3 mcg/kg body weight.[1][4] This should be diluted in sterile physiological saline (50 mL for adults and children >10 kg; 10 mL for children ≤10 kg) and infused slowly over 15-30 minutes to minimize side effects like facial flushing, headache, and hypotension.[1][4]
-
Improper Sample Collection Timing: Blood samples must be drawn at specific intervals to capture the peak response. For hemostatic assessments, typical time points are baseline (pre-infusion), 30 minutes, 1 hour, 2 hours, and 4 hours post-infusion.[2][4] For Cushing's disease evaluation, samples for ACTH are often taken at baseline, 10, 20, and 30 minutes after administration.[6]
-
Inadequate Sample Processing: For coagulation assays, blood should be collected in light blue top tubes (3.2% sodium citrate).[10] The tubes must be completely filled and gently inverted at least five times.[10] Plasma should be separated by centrifugation, carefully transferred to avoid the buffy coat, and frozen at -20°C if not tested immediately.[10] Thawed samples are generally not acceptable.[10]
Experimental Protocols
Protocol 1: Desmopressin Challenge Test for von Willebrand Disease (VWD) and Mild Hemophilia A
This protocol is designed to assess the hemostatic response to desmopressin.
-
Patient Preparation:
-
Baseline Sample Collection:
-
Draw blood for baseline measurements of Factor VIII activity, VWF:Ag, and VWF:RCo.[4]
-
-
Desmopressin Administration:
-
Post-Administration Sample Collection:
-
Draw blood at 30 minutes, 1 hour, 2 hours, and 4 hours after the start of the infusion.[4]
-
-
Sample Processing:
-
Collect blood in 3.2% sodium citrate (B86180) tubes.
-
Process samples as per laboratory standard procedures for coagulation testing.[10]
-
Protocol 2: Desmopressin Stimulation Test for Cushing's Disease
This protocol helps differentiate Cushing's disease from pseudo-Cushing's states.
-
Patient Preparation:
-
Baseline Sample Collection:
-
Collect blood for baseline plasma ACTH and serum cortisol at -15 and 0 minutes before desmopressin administration.[11]
-
-
Desmopressin Administration:
-
Post-Administration Sample Collection:
-
Draw blood for ACTH and cortisol at 15, 30, 45, 60, and 90 minutes after administration.[11]
-
Data Presentation
Table 1: Interpretation of Desmopressin Challenge Test for Diabetes Insipidus
| Condition | Urine Osmolality (after water deprivation) | Serum Osmolality | Response to Desmopressin (Urine Osmolality) |
| Central DI | <200 mOsm/kg | >145 mmol/L | Significant increase (>50% from baseline)[8] |
| Nephrogenic DI | <200 mOsm/kg | >145 mmol/L | Minimal or no increase (<10% from baseline)[8] |
| Primary Polydipsia | Variable, can exceed 300 mOsm/kg | Normal or low | Minimal increase |
| Partial DI | 250-750 mOsm/kg | Variable | Partial increase (10-50%)[8] |
Table 2: Expected Response to Desmopressin in von Willebrand Disease
| VWD Type | VWF:Ag Response | VWF:RCo Response | FVIII Response |
| Type 1 | Proportional Increase[4] | Proportional Increase[4] | ≥2-fold increase from baseline[4] |
| Type 2 | Disproportionate Increase[4] | Less of an increase than VWF:Ag[4] | Variable |
| Type 3 | Minimal or no response[4] | Minimal or no response[4] | Minimal or no response[4] |
Visualizations
Caption: Desmopressin signaling pathway in endothelial cells.
Caption: General workflow for a desmopressin challenge test.
Caption: Troubleshooting logic for unexpected test results.
References
- 1. droracle.ai [droracle.ai]
- 2. patient.uwhealth.org [patient.uwhealth.org]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. droracle.ai [droracle.ai]
- 5. childrensal.org [childrensal.org]
- 6. pitu.ca [pitu.ca]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. nbt.nhs.uk [nbt.nhs.uk]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. med.upenn.edu [med.upenn.edu]
Validation & Comparative
A Comparative Analysis of Desmopressin and Arginine Vasopressin on Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of desmopressin (B549326) (a synthetic analog) and arginine vasopressin (the endogenous antidiuretic hormone) on key markers of renal function. The information presented is collated from a range of preclinical and clinical studies to support research and development in nephrology and endocrinology.
Executive Summary
Arginine vasopressin (AVP), the body's natural antidiuretic hormone, and its synthetic counterpart, desmopressin (DDAVP), both play crucial roles in regulating renal water and electrolyte balance. Their primary mechanism of action involves binding to vasopressin receptors in the kidneys, leading to increased water reabsorption. However, their differing receptor selectivity profiles result in distinct effects on renal hemodynamics and electrolyte handling. Desmopressin exhibits high selectivity for the V2 receptor, primarily mediating antidiuresis, while arginine vasopressin also activates V1a receptors, leading to vasoconstriction. This fundamental difference underpins their varied impacts on renal function.
Data Presentation: Quantitative Comparison of Renal Parameters
The following table summarizes the quantitative effects of desmopressin and arginine vasopressin on various renal function parameters as reported in comparative studies.
| Parameter | Desmopressin (DDAVP) | Arginine Vasopressin (AVP) | Species/Study Type | Key Findings |
| Urine Flow Rate | Marked Decrease | Decrease | Rat[1] | Both agents are antidiuretic, with desmopressin having a more prolonged effect.[1] |
| Urine Osmolality | Marked Increase | Increase | Rat[1] | Both agents increase urine concentration, with desmopressin showing a potent effect.[1] |
| Glomerular Filtration Rate (GFR) | No significant effect at antidiuretic doses[2] | Can decrease at high doses[3] | Sheep, Rat[2][3] | High doses of AVP can reduce GFR, an effect not typically seen with desmopressin.[2][3] |
| Renal Blood Flow | No significant effect at antidiuretic doses[2] | Can decrease at high doses | Sheep[2] | The V1a agonist activity of AVP can lead to reduced renal blood flow at higher concentrations. |
| Sodium Excretion | No significant change or slight decrease[1] | Biphasic: decrease at low doses, increase at high doses[4] | Rat[1][4] | AVP's effect on sodium excretion is dose-dependent and influenced by V1a receptor activation.[4] |
| Potassium Excretion | Decreased[5] | Increased[6] | Human, Dog[5][6] | The two agents can have opposing effects on potassium excretion. |
| Serum Sodium | Maintained within a narrow range with a bolus protocol[7] | Showed greater fluctuation compared to a vasopressin bolus protocol[7] | Human Case Report[7] | A vasopressin bolus protocol demonstrated more stable serum sodium control in a patient with central diabetes insipidus.[7] |
Signaling Pathways and Mechanisms of Action
Desmopressin and arginine vasopressin exert their effects on the kidney primarily through the vasopressin V2 receptor signaling pathway located on the basolateral membrane of the principal cells in the collecting ducts.
Caption: V2 Receptor Signaling Pathway for Antidiuresis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the renal effects of desmopressin and arginine vasopressin.
Protocol for Assessing Renal Concentrating Capacity
This protocol is adapted from studies evaluating the antidiuretic response to desmopressin and can be modified for a comparative study with arginine vasopressin.
Objective: To determine and compare the effects of desmopressin and arginine vasopressin on urine concentration and electrolyte excretion.
Subjects: Healthy, hydrated adult volunteers or animal models (e.g., rats, dogs).
Procedure:
-
Baseline (Day 1):
-
Subjects undergo a 12-hour overnight period of fluid and food restriction.
-
A baseline 24-hour urine collection is performed to measure initial urine volume, osmolality, and electrolyte concentrations (sodium, potassium, creatinine).
-
A baseline blood sample is collected to determine serum electrolytes and creatinine.
-
-
Washout Period (Day 2):
-
Subjects are allowed free access to food and water.
-
-
Experimental Day (Day 3 - Desmopressin):
-
Subjects are administered a standardized dose of desmopressin (e.g., 10-40 µg intranasally or 2-4 µg intravenously).[8]
-
Urine is collected at timed intervals (e.g., every 2 hours for 8-12 hours) to measure volume, osmolality, and electrolyte concentrations.[8]
-
Blood samples are collected at baseline and at specified time points post-administration to monitor serum electrolytes and creatinine.
-
-
Washout Period (Day 4):
-
Subjects are allowed free access to food and water.
-
-
Experimental Day (Day 5 - Arginine Vasopressin):
-
Subjects are administered a continuous intravenous infusion of arginine vasopressin at a dose intended to achieve physiological to supraphysiological plasma concentrations.
-
Urine and blood samples are collected at the same time points as on the desmopressin experimental day.
-
Key Parameters to Measure:
-
Urine: Volume, Osmolality, Sodium, Potassium, Creatinine.
-
Blood: Serum Sodium, Serum Potassium, Serum Creatinine, Serum Osmolality.
-
Calculated Parameters: Creatinine Clearance (as an estimate of GFR), Fractional Excretion of Sodium (FENa), and Fractional Excretion of Potassium (FEK).
Caption: Experimental Workflow for Comparative Renal Function Assessment.
Conclusion
Desmopressin and arginine vasopressin, while both potent antidiuretic agents, exhibit important differences in their effects on renal function due to their receptor selectivity. Desmopressin's V2-selective action primarily promotes water reabsorption with minimal impact on renal hemodynamics at therapeutic doses. In contrast, arginine vasopressin's dual V1a and V2 receptor agonism can lead to vasoconstriction, potentially affecting renal blood flow and glomerular filtration rate, and can have more complex, dose-dependent effects on sodium excretion. These distinctions are critical for researchers and clinicians in the selection and development of therapies targeting the vasopressin system for various renal and extra-renal indications.
References
- 1. Effects of DDAVP and AVP on sodium and water balance in conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of two analogues of arginine-vasopressin (ornithine-vasopressin and desamino-D-arginine-vasopressin) on kidney function in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin in chronic kidney disease, an elephant in the room? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Excretion in Response to Vasopressin and Selective Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term effects of desmopressin on water and electrolyte excretion in adults with nocturnal polyuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of some activities of arginine vasopressin and lysine vasopressin on kidney function in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin Bolus Protocol Compared to Desmopressin (DDAVP) for Managing Acute, Postoperative Central Diabetes Insipidus and Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the V2 Receptor Selectivity of Desmopressin Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of desmopressin (B549326) and its analogues, focusing on their selectivity for the vasopressin V2 receptor. Supported by experimental data, this document details the methodologies for key validation assays and visualizes critical signaling pathways and experimental workflows.
Desmopressin, a synthetic analogue of the human hormone vasopressin, is a potent agonist of the vasopressin V2 receptor.[1][2] This selectivity allows it to exert a strong antidiuretic effect with minimal impact on blood pressure, a significant advantage over the native hormone which also activates V1a and V1b receptors, leading to vasoconstriction and other effects.[3][4] The development of desmopressin analogues has been focused on further enhancing this V2 selectivity and improving pharmacokinetic profiles for various therapeutic applications.[5][6]
This guide offers a comparative analysis of desmopressin and its analogues, presenting quantitative data on their receptor binding affinities and functional potencies. Detailed protocols for the essential experiments required to validate V2 receptor selectivity are also provided to aid in the design and execution of in-house studies.
Comparative Analysis of Receptor Selectivity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of desmopressin and its analogues at the human V1a, V1b, and V2 vasopressin receptors. This data is critical for assessing the selectivity profile of each compound.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50) of Desmopressin and its Analogues
| Compound | V1a Receptor | V1b Receptor | V2 Receptor |
| Ki (nM) | EC50 (nM) | Ki (nM) | |
| Desmopressin (dDAVP) | Low Affinity | - | 5.84 |
| [V⁴Q⁵]dDAVP | - | - | - |
| Note: "-": Data not readily available in the public domain. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay. |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed methodologies for the key assays used to determine the V2 receptor selectivity of desmopressin analogues.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of desmopressin analogues for the V1a, V1b, and V2 vasopressin receptors.
Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from cell lines stably expressing the human vasopressin receptor subtypes.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human V1a, V1b, or V2 receptor in appropriate growth medium.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation (typically 10-50 µg of protein).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) at a concentration close to its Kd value.
-
Add increasing concentrations of the unlabeled desmopressin analogue (competitor).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
V2 Receptor Functional Assay (cAMP Accumulation)
Objective: To determine the functional potency (EC50) of desmopressin analogues at the V2 receptor by measuring their ability to stimulate intracellular cyclic AMP (cAMP) production.
Methodology: This assay is typically performed using whole cells expressing the V2 receptor.
-
Cell Culture:
-
Plate CHO cells stably expressing the human V2 receptor in a multi-well plate and grow to near confluence.
-
-
cAMP Accumulation Assay:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add increasing concentrations of the desmopressin analogue to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C in a humidified incubator.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the logarithm of the desmopressin analogue concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the analogue that produces 50% of the maximum cAMP response.
-
Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the V2 receptor signaling pathway and a typical experimental workflow for validating V2 receptor selectivity.
Caption: V2 Receptor Signaling Pathway.
Caption: Experimental Workflow for V2 Selectivity.
References
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential clinical applications of current and future oral forms of desmopressin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. droracle.ai [droracle.ai]
- 5. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Hemostatic Effects of Desmopressin and Other V2R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemostatic effects of desmopressin (B549326) and other vasopressin V2 receptor (V2R) agonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the mechanisms, efficacy, and experimental evaluation of these compounds.
Introduction to V2R Agonists and Hemostasis
Vasopressin V2 receptors are primarily known for their role in regulating water reabsorption in the kidneys. However, their activation in the vascular endothelium also triggers the release of crucial hemostatic factors, namely von Willebrand factor (vWF) and Factor VIII (FVIII).[1][2] This action forms the basis for the clinical use of V2R agonists as hemostatic agents in certain bleeding disorders. Desmopressin (DDAVP), a synthetic analog of vasopressin with high selectivity for the V2R, is the most well-established drug in this class for hemostatic purposes.[1][3] Other V2R agonists, such as terlipressin (B549273), also exhibit hemostatic properties, although their primary clinical applications and receptor selectivity profiles may differ.
Comparative Efficacy of V2R Agonists
The hemostatic efficacy of V2R agonists is primarily attributed to their ability to increase plasma concentrations of vWF and FVIII. Desmopressin has been extensively studied in this regard, with numerous clinical trials demonstrating its effectiveness in patients with mild hemophilia A and von Willebrand disease.[3][4]
| Compound | Mechanism of Action | Key Hemostatic Effects | Quantitative Data |
| Desmopressin (DDAVP) | Selective V2 Receptor Agonist | - Increases plasma levels of von Willebrand factor (vWF) and Factor VIII (FVIII).[1][4] - Shortens bleeding time in patients with certain bleeding disorders.[5][6] | - Intravenous infusion of 0.3 µg/kg can lead to a 2- to 4-fold increase in FVIII and vWF levels. - In patients with liver cirrhosis, desmopressin infusion (0.5 µg/kg) resulted in a significant shortening of bleeding time from a mean of 9 minutes to 6 minutes at 1 hour post-infusion.[6] - A study on patients with liver cirrhosis showed a maximum increase over basal values in plasma levels of factor VIII, XI, and XII of 63%, 22%, and 40%, respectively.[6] |
| Terlipressin | V1 and V2 Receptor Agonist | - Primarily used for its vasoconstrictive effects (V1a receptor-mediated) to reduce portal hypertension in variceal bleeding.[7][8] - Also stimulates V2 receptors, but its direct comparative hemostatic efficacy via FVIII/vWF release is less characterized than desmopressin. | - A study comparing terlipressin alone versus terlipressin plus desmopressin for acute variceal hemorrhage found that the addition of desmopressin did not improve efficacy and may have worsened it.[9] Treatment failure occurred in 27.3% of patients receiving terlipressin alone versus 54.2% in the combination group.[9] - Terlipressin has been shown to decrease the failure of initial hemostasis by 34% in patients with bleeding esophageal varices.[10] |
| Selepressin | Selective V1a Receptor Agonist | - Primarily investigated for its potent vasoconstrictive effects in septic shock.[11][12][13] - As a selective V1a agonist, it is not expected to have significant direct hemostatic effects through the V2 receptor-mediated release of vWF and FVIII. | - Clinical trials in septic shock focused on vasopressor and ventilator-free days and did not report on hemostatic parameters like FVIII or vWF levels.[14] |
Signaling Pathway and Experimental Workflow
V2 Receptor Signaling Pathway for Hemostasis
The binding of a V2R agonist, such as desmopressin, to its receptor on endothelial cells initiates a signaling cascade that leads to the release of vWF and FVIII. This process is crucial for the drug's hemostatic effect.
Caption: V2R signaling pathway leading to hemostasis.
General Experimental Workflow for Evaluating Hemostatic Agents
The preclinical and clinical evaluation of hemostatic agents follows a structured workflow to assess their efficacy and safety. This typically involves in vitro assays followed by in vivo animal models and ultimately, human clinical trials.
Caption: Experimental workflow for hemostatic drug testing.
Detailed Experimental Protocols
Bleeding Time Measurement (Ivy Method)
Principle: This test measures the time required for a standardized skin incision to stop bleeding, reflecting platelet function and primary hemostasis.
Procedure:
-
Place a blood pressure cuff on the upper arm and inflate to 40 mmHg.
-
Clean an area on the volar forearm, avoiding visible veins.
-
Make a standardized incision, typically 1 mm deep and 10 mm long, using a sterile template device.
-
Start a stopwatch immediately.
-
Every 30 seconds, gently blot the blood at the edge of the incision with filter paper without touching the wound itself.
-
Stop the stopwatch when bleeding ceases, as indicated by no bloodstain on the filter paper.
-
The time recorded is the bleeding time.
Factor VIII Activity Assay (One-Stage Clotting Assay)
Principle: This assay measures the ability of a patient's plasma to correct the clotting time of FVIII-deficient plasma.
Procedure:
-
Prepare serial dilutions of a reference plasma (with known FVIII activity) and the patient's test plasma.
-
Mix an aliquot of each dilution with an equal volume of FVIII-deficient plasma.
-
Add an activated partial thromboplastin (B12709170) time (aPTT) reagent to the mixture and incubate.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation.
-
Construct a standard curve by plotting the clotting times of the reference plasma dilutions against their known FVIII concentrations.
-
Determine the FVIII activity of the test plasma by interpolating its clotting time on the standard curve.
Von Willebrand Factor Antigen (vWF:Ag) Assay (ELISA)
Principle: This enzyme-linked immunosorbent assay quantifies the amount of vWF protein in plasma.
Procedure:
-
Coat the wells of a microplate with a capture antibody specific for vWF.
-
Wash the wells to remove unbound antibody.
-
Add diluted patient plasma and standard plasma with known vWF concentrations to the wells and incubate. vWF in the plasma will bind to the capture antibody.
-
Wash the wells to remove unbound plasma components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that also binds to vWF.
-
Wash the wells to remove unbound detection antibody.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance of the colored product, which is proportional to the concentration of vWF in the sample.
-
Calculate the vWF:Ag concentration in the patient's plasma by comparing its absorbance to the standard curve.
Conclusion
Desmopressin remains a cornerstone in the management of certain bleeding disorders due to its well-documented ability to increase plasma levels of vWF and FVIII through V2 receptor stimulation. Other V2R agonists, such as terlipressin, have hemostatic effects but are primarily utilized for their potent vasoconstrictive properties in specific clinical settings like variceal bleeding. The choice of a V2R agonist for hemostatic purposes should be guided by its receptor selectivity, clinical indication, and the available evidence from clinical trials. Further head-to-head comparative studies are needed to fully elucidate the relative hemostatic efficacy of different V2R agonists. The experimental protocols outlined provide a framework for the continued investigation and development of novel hemostatic agents targeting the V2 receptor pathway.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Factor VIII and von Willebrand factor interaction: biological, clinical and therapeutic importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do you treat bleeding disorders with desmopressin? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor VIII and von Willebrand factor are wavering proteins: the basis for the therapeutic development of desmopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Desmopressin on Platelet Dysfunction During Antiplatelet Therapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of desmopressin on hemostasis in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Haemodynamic changes in cirrhosis following terlipressin and induction of sepsis—a preclinical study using caval subtraction phase-contrast and cardiac MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized controlled trial of desmopressin plus terlipressin vs. terlipressin alone for the treatment of acute variceal hemorrhage in cirrhotic patients: a multicenter, double-blind study. New Italian Endoscopic Club - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selepressin, a novel selective vasopressin V1A agonist, is an effective substitute for norepinephrine in a phase IIa randomized, placebo-controlled trial in septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Desmopressin-Induced Factor VIII Release in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of desmopressin (B549326) in inducing Factor VIII (FVIII) release across various animal models. It includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Executive Summary
Desmopressin (DDAVP), a synthetic analogue of the antidiuretic hormone vasopressin, is known to transiently increase plasma levels of Factor VIII (FVIII) and von Willebrand Factor (vWF). This effect is utilized clinically to manage bleeding episodes in patients with mild hemophilia A and von Willebrand disease.[1][2] The validation of this response in animal models is crucial for the preclinical development of novel hemostatic agents. This guide summarizes the current state of knowledge on desmopressin-induced FVIII release in commonly used animal models, highlighting the differences in response and providing standardized protocols for evaluation.
Comparative Efficacy of Desmopressin Across Animal Models
The response to desmopressin varies significantly across different species. Dogs, in particular, have been extensively studied and demonstrate a robust and consistent increase in FVIII and vWF levels following desmopressin administration.[3][4] Information in other species such as rats and rabbits is less comprehensive, and the response in mice is not well-documented in readily available literature.
Table 1: Comparison of Desmopressin-Induced Factor VIII and von Willebrand Factor Release in Animal Models
| Animal Model | Desmopressin Dose | Route of Administration | Peak Fold Increase in FVIII | Peak Fold Increase in vWF | Time to Peak (minutes) | Key Findings & Citations |
| Dog (Normal) | 0.6 µg/kg | Intravenous (IV) | ~1.3x | >2x | 60 | Significant elevation in plasma vWF:Ag and FVIII:RC activity.[4] |
| 5 µg/kg | Intravenous (IV) | ~1.5x | ~1.5x | 15-60 | Both FVIII and vWF levels increased.[3] | |
| Dog (with von Willebrand Disease) | 0.6 µg/kg | Intravenous (IV) | ~1.4x | ~2x (variable) | 60 | Variable increase in vWF:Ag and FVIII:RC among individuals.[4] |
| Dog (with mild Hemophilia A) | 0.4-5.0 µg/kg | Subcutaneous (SC) | No substantial change | 1.2-1.4x | Not specified | Plasma vWF antigen concentrations increased rapidly.[5] |
| Rat | 1.5 µg/kg & 4.5 µg/kg | Intravenous (IV) | Not specified | Not specified | Not specified | Study focused on histopathological effects, confirms release of vWF and FVIII-C.[5] |
| Rabbit | Not specified | Nasal | Not specified | Not specified | Not specified | Study focused on drug permeation across nasal mucosa.[6] |
Experimental Protocols
Standardized experimental protocols are essential for the reliable validation of desmopressin-induced FVIII release. The following table outlines a typical methodology derived from studies in dogs.
Table 2: Standardized Experimental Protocol for Desmopressin Challenge
| Step | Procedure | Details and Considerations |
| 1. Animal Model Selection and Acclimatization | Select healthy, adult animals of the chosen species. | Ensure animals are free of underlying conditions that could affect coagulation. Acclimatize animals to the laboratory environment to minimize stress-induced variations in FVIII levels. |
| 2. Baseline Blood Sampling | Collect a pre-dose blood sample from a suitable vessel (e.g., cephalic vein). | Use an appropriate anticoagulant (e.g., 3.2% sodium citrate). Process blood by centrifugation to obtain platelet-poor plasma. |
| 3. Desmopressin Administration | Administer desmopressin at the desired dose and route. | Common IV dose in dogs is 0.3-5 µg/kg.[1][3][4] For IV administration, dilute in sterile saline and infuse over 20-30 minutes to minimize side effects like flushing.[7] |
| 4. Post-Dose Blood Sampling | Collect blood samples at multiple time points post-administration. | Suggested time points: 15, 30, 60, 120, and 240 minutes. A 24-hour sample can assess the duration of the response. |
| 5. FVIII and vWF Analysis | Measure FVIII activity and vWF antigen levels in plasma samples. | FVIII activity is commonly measured using a one-stage activated partial thromboplastin (B12709170) time (aPTT)-based clotting assay or a chromogenic assay.[3] vWF antigen is typically quantified using an enzyme-linked immunosorbent assay (ELISA). |
| 6. Data Analysis | Calculate the fold increase in FVIII and vWF levels from baseline for each time point. | Determine the peak response and the time to peak. Statistical analysis should be performed to assess the significance of the response. |
Signaling Pathway of Desmopressin-Induced FVIII Release
Desmopressin selectively binds to the vasopressin V2 receptor (V2R) on the surface of endothelial cells.[8][9] This interaction triggers a signaling cascade that results in the release of vWF and FVIII stored within the Weibel-Palade bodies of these cells.[9][10]
Caption: Signaling pathway of desmopressin-induced vWF-FVIII release.
Experimental Workflow
The validation of desmopressin's effect on FVIII release follows a structured experimental workflow, from animal preparation to data analysis.
Caption: Experimental workflow for desmopressin validation.
Alternatives to Desmopressin
While desmopressin is the most well-established agent for inducing endogenous FVIII release, research into alternative therapeutic approaches is ongoing. These alternatives are not direct replacements for desmopressin in a research setting for validating FVIII release but represent different strategies to increase FVIII levels. They include:
-
Gene therapy: Aims to provide a long-term endogenous source of FVIII by introducing a functional FVIII gene. Studies in hemophilia A dogs have shown that liver-directed gene therapy can lead to sustained therapeutic levels of FVIII.[11][12]
-
Non-factor replacement therapies: These include monoclonal antibodies that mimic the function of FVIII (e.g., emicizumab) or agents that rebalance (B12800153) coagulation by inhibiting natural anticoagulants.
For the specific purpose of inducing the release of stored FVIII and vWF in a manner analogous to desmopressin, there are currently no widely recognized and validated alternative small molecules.
Conclusion
The validation of desmopressin-induced FVIII release is a critical component of preclinical research in hemostasis. Dogs have been shown to be a responsive and relevant animal model, exhibiting a significant and reproducible increase in both FVIII and vWF upon desmopressin administration. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting such studies. Further research is warranted to fully characterize the desmopressin response in other species, which will enhance the translational value of these animal models in the development of novel therapies for bleeding disorders.
References
- 1. The use of desmopressin in acquired haemophilia A: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmopressin: a nontransfusional form of treatment for congenital and acquired bleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of a desmopressin response after therapeutic expression of factor VIII in hemophilia A dogs with liver-directed neonatal gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of desmopressin on plasma factor VIII/von Willebrand factor activity in dogs with von Willebrand's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro permeation of desmopressin across rabbit nasal mucosa from liquid nasal sprays: the enhancing effect of potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imperial.nhs.uk [imperial.nhs.uk]
- 8. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Desmopressin as a hemostatic and blood sparing agent in bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Absence of a desmopressin response after therapeutic expression of factor VIII in hemophilia A dogs with liver-directed neonatal gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Desmopressin Formulations for Research Applications
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of oral, sublingual, and nasal desmopressin (B549326) formulations, supported by experimental data.
Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is a cornerstone in the management of conditions like central diabetes insipidus and nocturnal enuresis.[1][2] Its primary therapeutic action is to increase water reabsorption in the kidneys, thereby concentrating urine and reducing its output.[2][3] The evolution of desmopressin formulations—from injectables and nasal sprays to oral tablets and more recently, sublingual orally disintegrating tablets (ODTs)—has been driven by the need to improve bioavailability, dosing convenience, and patient safety.[4][5]
This guide provides a comparative analysis of the key desmopressin formulations, focusing on pharmacokinetic, pharmacodynamic, and safety profiles to inform experimental design and clinical research.
Mechanism of Action: The V2 Receptor Signaling Pathway
Desmopressin exerts its antidiuretic effect by selectively binding to the vasopressin 2 (V2) receptors located on the basolateral membrane of the collecting duct cells in the kidneys.[2][6] This interaction initiates a G-protein-coupled signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing the cell's permeability to water and enhancing its reabsorption from the urine.[2][6] Unlike its natural counterpart, vasopressin, desmopressin has a significantly higher affinity for the V2 receptor over the V1 receptor, which minimizes effects on blood pressure.[6]
References
- 1. Clinical experience with desmopressin: efficacy and safety in central diabetes insipidus and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Optimizing response to desmopressin in patients with monosymptomatic nocturnal enuresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
A Comparative Analysis of Desmopressin and Terlipressin on Splanchnic Circulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of desmopressin (B549326) and terlipressin (B549273), with a specific focus on their divergent impacts on splanchnic circulation. The information presented is collated from preclinical and clinical studies to support research and development in vasoactive drug therapies.
Introduction and Overview
Terlipressin and desmopressin are both synthetic analogues of the endogenous hormone arginine vasopressin (AVP). However, structural modifications have endowed them with markedly different receptor selectivities, leading to distinct pharmacological profiles and clinical applications. Terlipressin is primarily a vasopressin V1 receptor agonist, making it a potent vasoconstrictor, especially within the splanchnic vascular bed.[1][2] It is clinically utilized to manage conditions associated with splanchnic vasodilation, such as variceal bleeding and hepatorenal syndrome.[2][3]
In contrast, desmopressin is a highly selective V2 receptor agonist.[4][5] This selectivity minimizes its effects on vascular tone at therapeutic doses, with its primary actions being antidiuretic and hemostatic through the release of von Willebrand factor (vWF) and Factor VIII.[6][7][8] This fundamental difference in mechanism dictates their opposing effects on splanchnic circulation.
Mechanism of Action and Signaling Pathways
The differential effects of terlipressin and desmopressin on vascular smooth muscle are rooted in their respective G-protein coupled receptor (GPCR) signaling pathways.
Terlipressin: As a prodrug, terlipressin is converted to its active metabolite, lysine-vasopressin, which primarily activates V1a receptors on vascular smooth muscle cells.[2][9] This interaction initiates a Gq-protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction and potent vasoconstriction.[2][10]
Desmopressin: Desmopressin selectively binds to V2 receptors, which are coupled to Gs-proteins.[4][5] Activation of the V2 receptor stimulates adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[11] In endothelial cells, the subsequent rise in cAMP can lead to the activation of protein kinase A (PKA) and phosphorylation of endothelial nitric oxide synthase (eNOS), promoting the production of nitric oxide (NO), a potent vasodilator.[12] This explains the vasodilatory or neutral vascular effects of desmopressin, which stand in direct opposition to the vasoconstrictive action of terlipressin.
References
- 1. Central and systemic haemodynamic effects of terlipressin in portal hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of terlipressin on systemic, hepatic and renal hemodynamics in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portal modulation effects of terlipressin on liver regeneration and survival in a porcine model subjected to 90% hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time profile of the haemodynamic effects of terlipressin in portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transonic.com [transonic.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Vasopressin-induced changes in splanchnic blood flow and hepatic and portal venous pressures in liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of vasopressin, terlipressin, and lactated ringers for resuscitation of uncontrolled hemorrhagic shock in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. transonic.com [transonic.com]
- 10. researchgate.net [researchgate.net]
- 11. Lack of vasopressin action on splanchnic hemodynamics during bleeding: a study in conscious, portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP‐2 and GIP acutely increase superior mesenteric artery blood flow in male rats, and the effect is independent of nitric oxide and vasoactive intestinal peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of Novel Desmopressin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of the novel desmopressin (B549326) analogue [V4Q5]dDAVP, its parent compound desmopressin (dDAVP), and V2 receptor (V2R) antagonists. The data presented is compiled from preclinical studies and aims to offer an objective overview of their performance, supported by experimental data.
Comparative Analysis of Anti-Tumor Efficacy
The anti-tumor properties of desmopressin analogues and V2R antagonists have been evaluated in various cancer models. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.
In Vitro Cytotoxicity
| Compound | Cancer Cell Line | Assay | IC50 Value | Key Findings & Citation |
| [V4Q5]dDAVP | MDA-MB-231 (Breast) | Clonogenic Assay | 1130 nM | Displayed an enhanced inhibitory effect on colony formation compared to dDAVP.[1][2] |
| dDAVP | MDA-MB-231 (Breast) | Clonogenic Assay | 1440 nM | Showed cytostatic effects, but was less potent than [V4Q5]dDAVP.[1][2] |
| dDAVP | F3II (Mouse Mammary) | Clonogenic Assay | ~700 nM | Demonstrated a strong cytostatic effect on in vitro colony formation.[3][4] |
| Tolvaptan (B1682983) | HCT-8 (Colon) | Cell Proliferation | 52 µM | Significantly reduced cell proliferation.[5] |
| Tolvaptan | HepG2 (Hepatocarcinoma) | Cell Proliferation | 38 µM | Effectively inhibited cancer cell proliferation.[5] |
| Tolvaptan | SK-N-AS (Neuroblastoma) | Cell Proliferation | 40 µM | Demonstrated anti-proliferative effects.[5] |
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Administration | Tumor Growth Inhibition | Key Findings & Citation |
| [V4Q5]dDAVP | MDA-MB-231 Xenograft (Breast) | 0.3 µg/kg, i.v., 3x/week | Reduced final tumor load by 50%. Tumor growth rate of 2.95 mm³/day vs 7.44 mm³/day in control.[1] | Significantly more effective than dDAVP in reducing tumor growth.[1] |
| dDAVP | MDA-MB-231 Xenograft (Breast) | 0.3 µg/kg, i.v., 3x/week | Tumor growth rate of 5.72 mm³/day vs 7.44 mm³/day in control.[1] | Showed a modest but significant reduction in tumor growth.[1] |
| dDAVP | F3II Syngeneic (Mouse Mammary) | 2 µg/kg, i.v., weekly or 0.3 µg/kg, i.v., 3x/week | Significantly reduced tumor volume. | Prevented primary tumor infiltration of the skin when combined with carmustine.[4] |
| dDAVP | MG-63 Xenograft (Osteosarcoma) | 12 µg/kg, i.v., 3x/week | 34% inhibition of tumor growth rate; 25% reduction in final tumor weight.[6][7] | Demonstrated anti-tumor activity in osteosarcoma.[6][7] |
| Tolvaptan | H69 Xenograft (Small Cell Lung Cancer) | 0.15% in diet | Significantly smaller mean tumor volume on day 60 compared to control.[8] | Counteracted tumor progression in vivo.[8] |
| OPC31260 | Caki-1 Xenograft (Renal Cell Carcinoma) | 30 or 60 mg/kg | Decreased RCC tumor growth. | Reduced cell proliferation and angiogenesis while increasing apoptosis.[9] |
Effects on Metastasis and Angiogenesis
| Compound | Cancer Model | Effect on Metastasis | Effect on Angiogenesis | Key Findings & Citation |
| [V4Q5]dDAVP | F3II Syngeneic (Mouse Mammary) | Complete inhibition of spontaneous metastatic progression. Greater antimetastatic efficacy than dDAVP in experimental lung colonization.[1][10] | Drastically inhibited tumor angiogenesis, with a ~50% reduction in vessel density.[1] | Showed potent anti-metastatic and anti-angiogenic properties.[1][10] |
| dDAVP | F3II Syngeneic (Mouse Mammary) | Reduced the number of pulmonary nodules by about 70% in experimental metastasis.[11] | Markedly decreased vascularization of growing subcutaneous tumors.[3] | Inhibited both metastasis and angiogenesis.[3][11] |
| dDAVP | CT-26 Syngeneic (Colon) | Reduced accumulation of ascites and formation of intestinal tumor nodules. Caused some reduction in liver metastasis.[12] | Not specified | Showed potential to minimize spread of colon cancer cells.[12] |
| Tolvaptan | H69 Xenograft (Small Cell Lung Cancer) | Reduced cell invasiveness in vitro. | Significantly lower tumor vascularization in vivo. | Counteracted tumor progression and vascularization.[5][8] |
| OPC31260 | Caki-1 Xenograft (Renal Cell Carcinoma) | Not specified | Decreased angiogenesis. | Reduced tumor growth by inhibiting angiogenesis.[9] |
Signaling Pathways
The anti-tumor effects of desmopressin analogues and V2R antagonists are mediated through distinct signaling pathways.
V2R Agonist Signaling Pathway ([V4Q5]dDAVP & dDAVP)
Activation of the V2 receptor by agonists like [V4Q5]dDAVP and dDAVP leads to the stimulation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to cell cycle arrest and apoptosis.
V2R Antagonist Signaling Pathway (Tolvaptan)
V2R antagonists like tolvaptan block the V2 receptor, thereby inhibiting the downstream cAMP/PKA signaling cascade. Additionally, tolvaptan has been shown to counteract the RhoA/ROCK pathway, which is involved in cell motility and invasion.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation and Clonogenic Assays
These assays are fundamental for assessing the in vitro cytostatic and cytotoxic effects of the tested compounds.
Cell Proliferation (MTT) Assay:
-
Seed cancer cells in 96-well plates at a density of 2,500-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the desmopressin analogue or antagonist for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The optical density is proportional to the number of viable cells.
Clonogenic Assay:
-
Prepare a single-cell suspension of the cancer cell line.
-
Seed a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) to allow for the formation of individual colonies.
-
Treat the cells with the desired concentrations of the test compounds.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells. The surviving fraction is calculated relative to the untreated control.[10]
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of the compounds in a living organism.
-
Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231) to 80-90% confluency. Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days. Tumor volume is calculated using the formula: (width^2 x length) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the desmopressin analogues or antagonists at the specified doses and schedule (e.g., intravenous injections three times a week).
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the effect of compounds on the formation of new blood vessels.
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the cancer cells (e.g., 1 x 10^6 cells) with cold liquid Matrigel.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel-cell mixture into the flank of mice.
-
Treatment: Administer the test compounds to the mice as per the desired schedule.
-
Plug Excision: After a defined period (e.g., 7-14 days), sacrifice the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as a quantitative measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker such as CD31 to visualize and quantify microvessel density.[7][13]
-
Immunohistochemistry (IHC)
IHC is used to detect the expression of specific proteins in tissue sections, such as proliferation markers (Ki-67) and endothelial markers (CD31).
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigens.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Ki-67 or anti-CD31) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the percentage of Ki-67 positive cells (proliferation index) or the microvessel density (CD31 staining).[8][12][14]
Conclusion
The novel desmopressin analogue, [V4Q5]dDAVP, demonstrates superior anti-tumor efficacy compared to its parent compound, dDAVP, in preclinical models of breast cancer. Its potent anti-proliferative, anti-angiogenic, and anti-metastatic effects are mediated through the V2R/cAMP/PKA signaling pathway. In contrast, V2R antagonists like tolvaptan and OPC31260 show promise in inhibiting tumor growth in other cancer types, such as small cell lung and renal cell carcinoma, by blocking cAMP-dependent pathways and inhibiting cell motility.
This comparative guide highlights the therapeutic potential of modulating the vasopressin V2 receptor in oncology. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working on novel cancer therapies. Further investigation is warranted to fully elucidate the clinical utility of these compounds in various cancer settings.
References
- 1. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion - ProQuest [proquest.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimetastatic effect of desmopressin in a mouse mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. dovepress.com [dovepress.com]
comparison of intravenous versus subcutaneous desmopressin administration in dogs
A Comparative Guide to Intravenous and Subcutaneous Desmopressin (B549326) Administration in Dogs
For researchers and drug development professionals, understanding the nuances of different administration routes for therapeutic compounds is critical. This guide provides a detailed comparison of intravenous (IV) and subcutaneous (SC) administration of desmopressin in dogs, a synthetic analogue of the antidiuretic hormone vasopressin. Desmopressin is primarily used in veterinary medicine to manage central diabetes insipidus and to control bleeding in dogs with von Willebrand's disease.
Pharmacokinetic and Pharmacodynamic Comparison
While direct head-to-head comparative pharmacokinetic studies of intravenous versus subcutaneous desmopressin in dogs are limited in publicly available literature, an analysis of existing data for each route allows for a meaningful comparison. The following tables summarize key pharmacokinetic and pharmacodynamic parameters, compiled from various sources. It is important to note that these values are drawn from different studies and may not represent a direct, controlled comparison.
Table 1: Pharmacokinetic Parameters of Desmopressin in Dogs
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Key Insights |
| Bioavailability | 100% (by definition) | High (human data suggests ~85%)[1] | The subcutaneous route offers excellent bioavailability, making it a viable alternative to intravenous administration for achieving systemic exposure. |
| Time to Peak Concentration (Tmax) | Almost immediate | Generally within 30-60 minutes | Intravenous administration provides a more rapid onset of peak plasma concentration. |
| Elimination Half-life (t1/2) | 1.5 - 3 hours (in humans)[1] | Similar to IV route (in humans)[1] | The elimination half-life is largely independent of the parenteral administration route. |
Table 2: Pharmacodynamic Parameters of Desmopressin in Dogs
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Key Insights |
| Onset of Action | Rapid, within 1-2 hours[2] | Within 1-2 hours[2] | Both routes provide a swift onset of therapeutic effect. |
| Duration of Action | 8 - 24 hours[3] | 8 - 24 hours[3][4] | The duration of antidiuretic effect is comparable between the two parenteral routes. |
| Effect on Urine Osmolality | Significant increase | Significant increase[5] | Both administration methods are effective in increasing urine osmolality, thereby reducing urine output. |
Desmopressin Signaling Pathway
Desmopressin primarily exerts its effects through the vasopressin V2 receptor. The binding of desmopressin to the V2 receptor, a G-protein coupled receptor, initiates a signaling cascade that results in the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells. This increases water reabsorption and concentrates the urine.[6]
Caption: Desmopressin V2 receptor signaling pathway in renal collecting duct cells.
Experimental Protocols
The following are summaries of experimental methodologies from studies utilizing intravenous or subcutaneous desmopressin in dogs.
Protocol 1: Intravenous Desmopressin for von Willebrand's Disease
-
Objective: To evaluate the effect of IV desmopressin in dogs with von Willebrand's disease.
-
Subjects: 10 Doberman Pinschers with mild-to-moderate type I von Willebrand's disease and 12 healthy control dogs of various breeds.[7]
-
Drug Administration: Desmopressin acetate (B1210297) was administered slowly intravenously at doses of 0.3, 1.0, and 3.0 µg/kg body weight.[7]
-
Data Collection: Plasma von Willebrand factor:antigen was measured before and at 30, 60, 90, 120, and 180 minutes after desmopressin infusion.[7]
-
Key Finding: The study concluded that the response to desmopressin in increasing circulating von Willebrand factor is less pronounced in dogs compared to humans.[7]
Protocol 2: Subcutaneous Desmopressin for Prednisolone-Induced Polyuria
-
Objective: To determine if SC desmopressin administration ameliorates polyuria and polydipsia associated with prednisolone (B192156) administration.[5][8]
-
Drug Administration: Desmopressin was administered at a dose of 5 µ g/dog subcutaneously every 12 hours to dogs concurrently receiving prednisolone (0.5 mg/kg PO every 12 hours).[5][8]
-
Data Collection: Daily water intake and urine specific gravity (USG) were measured under four conditions: no medication, prednisolone only, prednisolone with desmopressin, and prednisolone after desmopressin discontinuation.[5][8]
-
Key Finding: Subcutaneous desmopressin administration significantly decreased water intake and increased USG in dogs receiving prednisolone.[5][8]
Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing intravenous and subcutaneous drug administration.
Caption: Generalized workflow for a comparative study of IV vs. SC drug administration.
References
- 1. litfl.com [litfl.com]
- 2. Desmopressin Acetate | VCA Animal Hospitals [vcahospitals.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Vetco - Veterinary Consulting & Control [vetco.org]
- 5. researchgate.net [researchgate.net]
- 6. Desmopressin (DDAVP®, Stimate®) for Dogs and Cats [petplace.com]
- 7. Effect of Desmopresssin in Normal Dogs and Dogs with von Willebrand's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of desmopressin acetate administration in healthy dogs receiving prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Desmopressin Response in Von Willebrand Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reliability of preclinical models is paramount. This guide provides a comparative analysis of various models used to assess the response to desmopressin (B549326), a cornerstone therapy for von Willebrand Disease (VWD). We delve into the available data on the reproducibility of this response, detail experimental protocols, and compare the utility of different model systems.
Executive Summary
Desmopressin (DDAVP) is a synthetic analog of the hormone vasopressin and is a first-line treatment for most patients with Type 1 von Willebrand Disease (VWD), the most common inherited bleeding disorder. Its efficacy hinges on its ability to induce the release of von Willebrand Factor (VWF) and Factor VIII (FVIII) from endothelial storage sites. While the response to desmopressin is generally considered reproducible within an individual patient, this consistency has not been extensively evaluated in preclinical VWD models. This guide synthesizes the available data from canine and in vitro models, and discusses the potential of porcine models, to provide a framework for selecting the most appropriate model for studying desmopressin response and developing alternative therapies.
In Vivo Models: A Look at Canine and Porcine Systems
Animal models play a crucial role in understanding disease pathophysiology and testing novel therapeutics. For VWD, canine and porcine models are particularly relevant due to their physiological similarities to humans.
Canine Models of Von Willebrand Disease
Doberman Pinschers with an inherited form of Type 1 VWD are the most extensively studied canine model for desmopressin response. These dogs exhibit reduced levels of VWF antigen (VWF:Ag) and activity.
A typical desmopressin challenge protocol in Doberman Pinschers with VWD involves the following steps:
-
Baseline Sampling: Collection of whole blood in citrate (B86180) anticoagulant to establish baseline levels of VWF:Ag, VWF activity (e.g., botrocetin cofactor activity - BCf or collagen binding activity - VWF:CBA), and FVIII coagulant activity (FVIII:C). Buccal mucosal bleeding time (BMBT) is also often measured.
-
Desmopressin Administration: Intravenous (IV) or subcutaneous (SC) administration of desmopressin at a dose of 1 µg/kg.
-
Post-infusion Sampling: Blood samples are collected at various time points post-infusion, typically at 30, 60, and 120 minutes, to assess the peak and duration of the response.
-
Analysis: Measurement of VWF:Ag, VWF:CBA, FVIII:C, and BMBT at each time point. Multimeric analysis of VWF may also be performed to assess the release of high-molecular-weight multimers.
Studies in Doberman Pinschers with Type 1 VWD have demonstrated a variable but generally positive response to desmopressin.
| Parameter | Baseline (Mean) | Post-Desmopressin (Mean Peak) | Fold Increase (Approx.) | Reference |
| VWF:Ag (%) | 15-30 | 30-60 | 2 | [1][2] |
| VWF:CBA (%) | 10 | 17 | 1.7 | [2] |
| FVIII:C (%) | 50-70 | 70-100 | 1.5-2 | [3] |
| Bleeding Time (min) | >10 | 5-7 | - | [4] |
Reproducibility: While the response to a single dose of desmopressin has been characterized, there is a lack of published data specifically investigating the reproducibility of this response to repeated administrations in the same canine subjects. However, a study in human patients with VWD demonstrated that the response to repeated DDAVP infusions is consistent over time, with 80% of patients showing less than a 20% variation in peak FVIII:C levels between infusions.[5] This suggests that the response in a well-characterized animal model could also be reproducible.
Porcine Models of Von Willebrand Disease
In Vitro Models: Dissecting the Cellular Mechanisms
In vitro models, primarily using cultured endothelial cells, offer a powerful tool to investigate the cellular and molecular mechanisms of desmopressin-induced VWF release.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines are cultured to confluence.
-
Stimulation: The cells are incubated with various stimuli, including desmopressin, other V2 receptor agonists, or control media.
-
Supernatant and Lysate Collection: The cell culture supernatant is collected to measure released VWF, and cell lysates can be prepared to measure intracellular VWF content.
-
VWF Quantification: VWF levels in the supernatant and lysates are quantified using ELISA or other immunoassays.
In vitro studies have revealed that the mechanism of desmopressin-induced VWF release is not direct. Desmopressin does not directly stimulate VWF release from cultured endothelial cells. Instead, evidence suggests an indirect mechanism, possibly mediated by other cell types like monocytes, which in turn produce factors that act on endothelial cells. Some studies also suggest a direct effect of desmopressin on platelet function.
Comparison of VWD Models for Desmopressin Response Assessment
| Model | Advantages | Disadvantages | Reproducibility Data |
| Canine (Doberman Pinscher) | - Naturally occurring Type 1 VWD- Good physiological similarity to humans- Established protocols for desmopressin challenge | - Variable response to desmopressin- Limited availability- Ethical considerations | Limited direct evidence, but human data suggests good consistency. |
| Porcine | - Excellent physiological and hemostatic similarity to humans- Available model for severe (Type 3) VWD | - Lack of data on desmopressin response- High cost and specialized housing requirements | Not available. |
| In Vitro (Endothelial Cells) | - Allows for mechanistic studies- High-throughput screening of compounds- Reduced ethical concerns | - Lacks the complexity of in vivo systems- May not fully recapitulate the physiological response | Highly reproducible under controlled conditions. |
Alternatives to Desmopressin
For patients who are unresponsive to desmopressin or for whom it is contraindicated, several alternatives are available. These are primarily evaluated in clinical settings, but preclinical models are crucial for developing novel therapies.
-
VWF/FVIII Concentrates: Plasma-derived or recombinant concentrates are the standard of care for patients who do not respond to desmopressin.[6]
-
Recombinant VWF (rVWF): A recombinant VWF product is available for on-demand treatment and control of bleeding episodes.[6]
-
Novel Therapies: Research is ongoing into novel approaches, including gene therapy and monoclonal antibodies, to provide long-lasting and more effective treatments for VWD.
Conclusion and Future Directions
The canine model of VWD, particularly in Doberman Pinschers, remains a valuable tool for studying the in vivo response to desmopressin, despite the limited data on the reproducibility of this response. Future studies should focus on assessing the consistency of repeated desmopressin administration in this model. The lack of data on desmopressin response in porcine VWD models represents a significant knowledge gap that needs to be addressed to leverage this otherwise highly relevant model. In vitro systems are indispensable for dissecting the molecular pathways of VWF release and for the initial screening of new therapeutic agents. An integrated approach, combining in vitro and in vivo models, will be essential for a comprehensive assessment of desmopressin response and the development of next-generation therapies for von Willebrand Disease.
Signaling Pathways and Experimental Workflows
Desmopressin-Induced VWF Release Pathway (Hypothesized)
Caption: Hypothesized indirect pathway of desmopressin-induced VWF release.
In Vivo Desmopressin Challenge Workflow
References
- 1. Porcine and Canine von Willebrand Factor and von Willebrand Disease: Hemostasis, Thrombosis, and Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Porcine Model for Von Willebrand Disease Type 1 and 3 Regarding Expression of Angiogenic Mediators in the Nonpregnant Female Reproductive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to desmopressin in type IID von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards novel treatment options in von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Desmopressin's Dual Personality: A Molecular Dynamics-Driven Comparison of V2 and V1a Receptor Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its receptors is paramount for designing selective and effective therapeutics. This guide provides a detailed comparison of desmopressin (B549326) binding to the vasopressin V2 and V1a receptors, leveraging insights from molecular dynamics simulations to elucidate the structural basis of its selectivity.
Desmopressin, a synthetic analog of the human hormone arginine vasopressin (AVP), is a potent agonist for the V2 receptor (V2R) with significantly lower activity at the V1a receptor (V1aR).[1][2] This selectivity is crucial for its clinical use in treating conditions like central diabetes insipidus, where V2R-mediated antidiuretic effects are desired without the V1aR-mediated pressor effects. Molecular dynamics (MD) simulations have emerged as a powerful tool to dissect the atomic-level interactions that govern this binding preference.
Unraveling Binding Specificity: A Head-to-Head Comparison
Molecular dynamics simulations reveal that the binding of desmopressin to both V2R and V1aR involves a complex interplay of hydrogen bonds, hydrophobic interactions, and conformational changes within the receptors. However, the specifics of these interactions differ, providing a molecular rationale for desmopressin's V2R selectivity.
A key study conducted 1-nanosecond unconstrained molecular dynamics simulations of desmopressin complexed with models of the activated V2R and V1aR embedded in a hydrated POPC membrane.[1] The findings from this and other structural studies highlight the critical role of specific amino acid residues in conferring selectivity.
| Feature | Desmopressin Binding to V2 Receptor | Desmopressin Binding to V1a Receptor | Key Differentiators |
| Primary Interacting Residues | Interactions with transmembrane (TM) helices and extracellular loops (ECLs), with key residues in the orthosteric binding pocket.[3] | Similar engagement with TM helices and ECLs, but with distinct residue contacts. Critical amino acids for agonist binding include those in ECL1.[4] | Differences in the amino acid composition of the binding pockets lead to varied interaction patterns. For instance, Y115 in V1aR's ECL1 is critical for ligand selectivity.[4] |
| Hydrogen Bond Network | An intricate network of hydrogen bonds involving internal water molecules stabilizes the agonist-bound state.[1] | A different hydrogen bonding pattern is observed, contributing to a potentially less stable complex compared to V2R. | The number and stability of hydrogen bonds, particularly those mediated by water molecules, appear to be a significant factor in binding affinity. |
| Conformational Changes | Induces a specific conformational change in the receptor, leading to Gs protein coupling and activation of the adenylyl cyclase pathway.[1][3] | Elicits a conformational change that facilitates Gq protein coupling and activation of the phospholipase C pathway.[4][5] | The distinct conformational signatures induced by desmopressin in each receptor are directly linked to the activation of different downstream signaling cascades. |
| Binding Affinity | High affinity. | Lower affinity compared to V2R. | The cumulative effect of differences in interacting residues and the resulting hydrogen bond network leads to a higher binding affinity of desmopressin for the V2 receptor. |
Signaling Cascades: Two Receptors, Two Paths
The differential binding of desmopressin to V2R and V1aR triggers distinct intracellular signaling pathways, leading to their different physiological effects.
V2 Receptor Signaling Pathway
Upon desmopressin binding, the V2 receptor, primarily coupled to the Gs alpha subunit of the heterotrimeric G protein, activates adenylyl cyclase.[4][6] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7] In the kidney's collecting duct cells, this cascade results in the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption.[6][7] Some evidence also suggests V2R can signal through β-arrestin-dependent pathways, activating ERK1/2.[8]
V2 Receptor Signaling Pathway
V1a Receptor Signaling Pathway
In contrast, the V1a receptor is coupled to the Gq/11 alpha subunit.[4][9] Activation by a ligand leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][10] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][10] This pathway is responsible for effects such as vasoconstriction.[5]
V1a Receptor Signaling Pathway
Experimental Protocols: A Glimpse into the Virtual Laboratory
The insights into desmopressin's binding behavior were obtained through rigorous molecular dynamics simulations. A typical workflow for such a study is outlined below.
Molecular Dynamics Simulation Workflow
Molecular Dynamics Simulation Workflow
Key Methodological Details
A representative protocol for simulating desmopressin-receptor complexes involves the following steps:
-
Receptor Modeling: Three-dimensional models of the activated V2 and V1a receptors were constructed using homology modeling, with the activated rhodopsin structure serving as a template.[1]
-
System Setup: The receptor-desmopressin complexes were embedded in a fully hydrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) membrane model.[1]
-
Force Field and Software: The simulations were performed using a classical force field, such as Amber 7.0, which defines the potential energy of the system.[1]
-
Simulation Protocol: The systems underwent energy minimization to remove steric clashes, followed by a period of equilibration where the temperature and pressure were brought to the desired values. Finally, production simulations were run for a duration sufficient to observe the stable binding of the ligand, for example, 1 nanosecond.[1]
-
Analysis: The resulting trajectories were analyzed to determine the stability of the complex, identify key interacting residues, and calculate binding energies.
References
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scbt.com [scbt.com]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
validation of piglet as a pediatric model for desmopressin pharmacokinetics
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Desmopressin (B549326), a synthetic analogue of the antidiuretic hormone vasopressin, is a cornerstone therapy for primary nocturnal enuresis (bedwetting) in children.[1][2][3] Despite its widespread pediatric use, comprehensive pharmacokinetic (PK) studies in this population have been limited.[1][2][3] To bridge this knowledge gap and refine pediatric dosing strategies, the growing piglet has emerged as a promising and informative juvenile animal model. This guide provides an objective comparison of the piglet model with other potential alternatives, supported by experimental data, and details the methodologies for key experiments.
The Piglet as a Pediatric Surrogate
The conventional piglet is considered a highly relevant animal model for pediatric PK studies of desmopressin due to significant anatomical and physiological similarities with humans.[3] The developmental stages of piglets correspond well with the main age categories of the human pediatric population, from neonate to adolescent, making them a suitable surrogate for studying age-related changes in drug disposition.[1]
Comparative Pharmacokinetic Data
A pivotal study by Gasthuys et al. (2018) provides extensive data on the pharmacokinetics of a 120 μg desmopressin oral lyophilisate in male piglets at different ages. This data is crucial for understanding how desmopressin is absorbed, distributed, and eliminated in a pediatric-like setting.
While the piglet model has been thoroughly investigated, there is a notable lack of comparable, comprehensive pharmacokinetic data for desmopressin in other juvenile animal models such as rats, dogs, or non-human primates specifically for the purpose of pediatric modeling. This data gap highlights the value of the piglet model in pediatric drug development for desmopressin.
Table 1: Mean (±SD) Secondary Pharmacokinetic Parameter Estimates of Desmopressin in Growing Piglets [1]
| Age of Piglets | Corresponding Human Age | n | Cmax (pg/mL) | Tmax (h) | AUC (pg.h/mL) | T½el (h) |
| 8 days | Neonate | 8 | 15.3 (± 5.03) | 1.00 (0.50-2.00) | 50.8 (± 15.1) | 2.29 (± 0.28) |
| 4 weeks | Infant | 8 | 11.2 (± 2.74) | 1.25 (0.50-4.00) | 52.8 (± 14.2) | 2.50 (± 0.44) |
| 7 weeks | Child | 8 | 12.3 (± 3.97) | 1.25 (1.00-2.00) | 48.0 (± 11.5) | 2.22 (± 0.38) |
| 6 months | Adolescent | 8 | 4.31 (± 1.41) | 1.75 (1.00-4.00) | 20.3 (± 5.11) | 2.57 (± 0.35) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration (presented as median and range); AUC: Area under the plasma concentration-time curve; T½el: Elimination half-life.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the validation of the piglet model for desmopressin pharmacokinetics.[1][3]
Pharmacokinetic Study in Growing Piglets
-
Animal Model: 32 male, conventional piglets (Belgian Landrace x Large White) were divided into four age groups (n=8 each): 8 days, 4 weeks, 7 weeks, and 6 months old. These age groups were chosen to represent the main stages of human pediatric development: neonate, infant, child, and adolescent, respectively.[1]
-
Drug Administration: A single 120 μg desmopressin sublingual melt tablet was administered to each piglet.[1][3]
-
Blood Sampling: Blood samples were collected from a jugular vein catheter at predefined time points: 0, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-administration.[3]
-
Sample Analysis: Plasma concentrations of desmopressin were determined using a validated radioimmunoassay (RIA).[3]
-
Pharmacokinetic Analysis: A population pharmacokinetic (pop-PK) analysis was performed using non-linear mixed-effects modeling to determine the pharmacokinetic parameters.[1][3] The analysis revealed that desmopressin follows a two-compartmental pharmacokinetic model with a dual, sequential absorption process and linear elimination.[1][2] Body weight was identified as a significant covariate for clearance and the apparent volume of distribution of the central compartment.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the pharmacokinetic study described above.
References
- 1. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Desmopressin in von Willebrand Disease: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of desmopressin's efficacy across different types of von Willebrand Disease (VWD), supported by quantitative data and detailed experimental protocols.
Von Willebrand Disease is the most common inherited bleeding disorder, characterized by deficient or defective von Willebrand factor (VWF), a crucial protein for platelet adhesion and coagulation factor VIII (FVIII) transport. Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin or DDAVP), a synthetic analogue of the hormone vasopressin, is a cornerstone therapy for many individuals with VWD. It functions by stimulating the release of endogenous VWF and FVIII from endothelial cells. However, its efficacy is highly dependent on the VWD type and subtype. This guide offers a comparative analysis of desmopressin's effectiveness in stimulating a hemostatic response across the different classifications of VWD.
Quantitative Response to Desmopressin Across VWD Types
The response to desmopressin is typically assessed by measuring the increase in plasma levels of VWF antigen (VWF:Ag), VWF activity (VWF:Act), and Factor VIII coagulant activity (FVIII:C). A complete response is generally defined as achieving levels of VWF:Act and FVIII:C of at least 50 IU/dL.[1] The following table summarizes the typical quantitative response to a standard intravenous dose of desmopressin (0.3 µg/kg) across different VWD types.
| VWD Type | Typical Response to Desmopressin | VWF:Ag Increase (Post-DDAVP) | VWF:Act Increase (Post-DDAVP) | FVIII:C Increase (Post-DDAVP) | Clinical Utility |
| Type 1 | Generally good to excellent response.[1] | 2- to 4-fold increase.[2] | Median levels can reach >100 IU/dL.[3] | 3- to 6-fold increase.[2] | First-line treatment for most patients. |
| Type 2A | Variable response. The released VWF is structurally abnormal and may be cleared rapidly.[4] | Significant increase, but the released VWF is dysfunctional.[5] | Often remains low or shows a transient, inadequate increase.[5] | Variable, often mirrors VWF:Act response. | A trial dose is recommended to assess individual response.[6] |
| Type 2B | Contraindicated .[1] | Induces release of dysfunctional VWF that can bind to platelets, causing thrombocytopenia.[1] | N/A | N/A | Should not be used. |
| Type 2M | Generally poor response.[7] | VWF:Ag levels may increase. | VWF activity remains low due to the qualitative defect.[5] | Variable, but often insufficient. | Generally not effective. |
| Type 2N | Good FVIII response, but transient. The underlying defect is in FVIII binding to VWF.[8] | Normal increase in VWF:Ag. | Normal increase in VWF activity. | Significant but short-lived increase in FVIII (half-life of ~3 hours).[8] | Can be used for minor procedures if a trial dose shows a sufficient FVIII peak.[8] |
| Type 3 | No response .[9] | No VWF is produced, so there is nothing to release. | N/A | N/A | Ineffective. |
Experimental Protocols
Accurate assessment of desmopressin efficacy relies on standardized experimental protocols. Below are detailed methodologies for key assays used in a desmopressin trial.
Desmopressin Trial Protocol
A desmopressin trial is essential to determine an individual's response and predict clinical efficacy.[6]
-
Patient Preparation: The patient should be well-hydrated but avoid excessive fluid intake before and after the infusion to minimize the risk of hyponatremia. Baseline blood samples are collected.
-
Administration: Desmopressin is administered intravenously at a dose of 0.3 µg/kg, diluted in 50 mL of normal saline and infused over 30 minutes.[10]
-
Post-Infusion Blood Sampling: Blood samples are typically collected at 1, 2, and 4 hours post-infusion to measure VWF:Ag, VWF:Act, and FVIII:C levels.[11] Some protocols may include a 30-minute sample as well.[3]
-
Monitoring: The patient's blood pressure and heart rate should be monitored during and after the infusion. Fluid intake and output should also be monitored for 24 hours.[10]
Laboratory Assays
1. VWF Antigen (VWF:Ag) Assay - Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the total amount of VWF protein in the plasma.[12]
-
Principle: A sandwich ELISA method is employed.[13]
-
Procedure:
-
Microtiter plates are coated with a capture antibody specific for human VWF.[13]
-
Patient's plasma (diluted) and standards are added to the wells and incubated. VWF in the samples binds to the capture antibody.[14]
-
The wells are washed to remove unbound proteins.
-
A second, enzyme-conjugated antibody (e.g., horseradish peroxidase-conjugated anti-human VWF) is added and incubated.[14]
-
After another wash step, a substrate is added, and the resulting color change is measured spectrophotometrically.[13]
-
The concentration of VWF:Ag in the patient's plasma is determined by comparing its absorbance to a standard curve.[15]
-
2. VWF Activity (VWF:RCo) Assay
This functional assay measures the ability of VWF to bind to platelets in the presence of the antibiotic ristocetin (B1679390).[16]
-
Principle: Ristocetin induces a conformational change in VWF, allowing it to bind to the glycoprotein (B1211001) Ib (GPIb) receptor on platelets, causing platelet agglutination. The rate of agglutination is proportional to the VWF activity.[17]
-
Procedure (Automated Latex Immunoassay):
-
Latex microparticles are coated with a recombinant GPIbα fragment.[18]
-
Patient plasma is mixed with the coated microparticles in the presence of ristocetin.
-
The VWF in the plasma binds to the GPIbα on the microparticles, causing them to agglutinate.
-
The degree of agglutination is measured by the change in light transmission, which is proportional to the VWF activity in the sample.[18]
-
3. Factor VIII Coagulant Activity (FVIII:C) Assay - One-Stage Clotting Assay
This assay measures the functional activity of FVIII in the intrinsic coagulation pathway.[19]
-
Principle: The assay is based on the ability of the patient's plasma to correct the prolonged activated partial thromboplastin (B12709170) time (aPTT) of FVIII-deficient plasma.[20]
-
Procedure:
-
A mixture of FVIII-deficient plasma and an aPTT reagent (containing a contact activator and phospholipids) is prepared.[21]
-
A dilution of the patient's plasma is added to this mixture and incubated.
-
Calcium chloride is then added to initiate clotting.[22]
-
The time to clot formation is measured.
-
The FVIII activity is determined by comparing the patient's clotting time to a standard curve generated using plasma with known FVIII concentrations.[21]
-
4. Bleeding Time (Ivy Method)
While less commonly performed now, the bleeding time can provide a global assessment of primary hemostasis.[23]
-
Procedure:
-
A blood pressure cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg.[24]
-
A standardized incision (typically 1 mm deep and 10 mm long) is made on the volar surface of the forearm, avoiding visible veins.[25]
-
A stopwatch is started immediately.
-
Every 30 seconds, the blood from the incision is blotted with filter paper, without touching the wound itself.[26]
-
The time from the incision until bleeding ceases is recorded as the bleeding time. A normal bleeding time is typically less than 9 minutes.[23]
-
Visualizing the Mechanisms and Workflows
Desmopressin Signaling Pathway
The following diagram illustrates the signaling pathway initiated by desmopressin, leading to the release of VWF and FVIII.
Caption: Desmopressin signaling pathway in endothelial cells.
Experimental Workflow for Desmopressin Trial
This diagram outlines the typical workflow for assessing a patient's response to desmopressin.
Caption: Workflow of a desmopressin trial.
References
- 1. Desmopressin response depends on the presence and type of genetic variants in patients with type 1 and type 2 von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Von Willebrand disease: characteristics and response to desmopressin. Study of 103 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Von Willebrand Disease Treatment Guidelines | NBDF [bleeding.org]
- 7. Response of von Willebrand factor parameters to desmopressin in patients with type 1 and type 2 congenital von Willebrand disease: diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological effect of desmopressin in eight patients with type 2N ('Normandy') von Willebrand disease. Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desmopressin as a Treatment in Patients With Von Willebrand Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 11. Item - Laboratory assays of VWF activity and use of desmopressin trials in the diagnosis of VWD: a systematic review and meta-analysis. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 12. Von Willebrand Factor Immunological Assays [practical-haemostasis.com]
- 13. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 14. helena.com [helena.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Laboratory Testing for von Willebrand Factor Ristocetin Cofactor (VWF:RCo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 18. von Willebrand factor ristocetin co-factor activity (VWF:RCo) | Synnovis [synnovis.co.uk]
- 19. One-Stage Factor VIII Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. ecat.nl [ecat.nl]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. The Bleeding Time [BT] [practical-haemostasis.com]
- 25. Bleeding time - Wikipedia [en.wikipedia.org]
- 26. Bleeding Time(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing V2 Receptor Distribution in Tissues Using Quantitative RT-PCR
For researchers, scientists, and professionals in drug development, understanding the precise tissue distribution of the Vasopressin 2 (V2) receptor is crucial. The V2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in maintaining water homeostasis, primarily in the kidneys.[1] Its expression in other tissues, such as the liver and lungs, points to broader physiological functions.[1][2]
This guide provides an objective comparison of V2 receptor mRNA levels across various tissues, supported by a detailed experimental protocol for quantitative reverse transcription-polymerase chain reaction (qRT-PCR), a highly sensitive and specific method for quantifying gene expression.
V2 Receptor Signaling Pathway
The V2 receptor primarily signals through the Gs alpha subunit (Gαs) of its associated G protein.[3] Upon binding its ligand, arginine vasopressin (AVP), the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). In kidney collecting duct cells, PKA activation leads to the phosphorylation of specific protein targets, triggering the translocation of Aquaporin-2 (AQP2) water channels to the cell's apical membrane.[1][3] This enhances water reabsorption from urine back into the bloodstream.[3]
Caption: The V2 receptor signaling cascade.
Quantitative Comparison of V2 Receptor mRNA Expression
The following table summarizes the relative expression levels of V2 receptor mRNA in various tissues as reported in scientific literature. The data is compiled from studies using methods like RT-PCR and in situ hybridization. It is important to note that these are relative comparisons and absolute copy numbers can vary based on physiological state.
| Tissue/Region | Species | Relative Expression Level | Reference |
| Kidney | |||
| Inner Medullary Collecting Duct | Rat | Very High (>30 copies/cell) | [5][6] |
| Outer Medullary Collecting Duct | Rat | High | [6][7] |
| Cortical Collecting Duct | Rat | High | [6][8] |
| Medullary Thick Ascending Limb | Rat | Moderate | [7] |
| Cortical Thick Ascending Limb | Rat | Low | [7] |
| Arcuate Artery / Arcades | Rat | Present | [6][8] |
| Glomerulus | Rat | Present | [6] |
| Lung | |||
| Adult Lung | Human, Rat | Present | [2] |
| Fetal Lung | Human | Low (lower than adult) | [2] |
| Liver | Human | Present | [1] |
| Vascular Endothelium | Human | Present | [1][9] |
Experimental Protocol: Quantitative RT-PCR
This protocol outlines the key steps for quantifying V2 receptor mRNA from tissue samples.
Caption: Workflow for qRT-PCR analysis.
RNA Isolation and Quality Control
-
Objective: To extract high-quality, intact total RNA from tissue samples.
-
Protocol:
-
Homogenize 50-100 mg of tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol) or follow the protocol of a column-based kit (e.g., RNeasy Kit).[10]
-
Purify the total RNA according to the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.
-
Resuspend the final RNA pellet in RNase-free water.
-
Quality Control:
-
Quantify RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.[11]
-
-
Reverse Transcription (cDNA Synthesis)
-
Objective: To synthesize single-stranded complementary DNA (cDNA) from the RNA template.
-
Protocol:
-
In a sterile, nuclease-free tube, combine 1-5 µg of total RNA with reverse transcription primers (oligo(dT)s or random hexamers).
-
Add a reverse transcriptase enzyme (e.g., SuperScript II), dNTPs, and reaction buffer.[10]
-
Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 44°C for 1 hour).[12]
-
Inactivate the reverse transcriptase by heating (e.g., 92°C for 10 minutes).[12] The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
-
Objective: To amplify and quantify the V2 receptor cDNA in real-time.
-
Primer Design: Design primers specific to the V2 receptor gene (AVPR2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to prevent amplification of any contaminating genomic DNA.[11]
-
Protocol:
-
Prepare a qPCR master mix on ice. For each reaction, this will include:
-
qPCR Master Mix (containing Taq DNA polymerase, dNTPs, buffer, and a fluorescent dye like SYBR Green).[10]
-
Forward and Reverse Primers (for either V2R or the housekeeping gene).
-
Nuclease-free water.
-
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted cDNA template to the appropriate wells. Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination and genomic DNA amplification.[12][13]
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR cycler.
-
Thermal Cycling Conditions (Example):
-
Data Analysis
-
Objective: To determine the relative expression of V2 receptor mRNA.
-
Protocol:
-
The qPCR instrument records the fluorescence intensity at each cycle, and the cycle at which the fluorescence crosses a set threshold is called the Threshold Cycle (Ct).[10]
-
Use the comparative Ct (ΔΔCt) method for relative quantification.
-
Normalize Ct values: For each sample, calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of the V2 receptor gene (ΔCt = Ct(V2R) - Ct(housekeeping)).
-
Calculate ΔΔCt: Select one sample as the calibrator (e.g., a tissue with known low expression). Calculate the ΔΔCt for all other samples by subtracting the ΔCt of the calibrator from the ΔCt of the sample (ΔΔCt = ΔCt(sample) - ΔCt(calibrator)).
-
Determine Relative Expression: The fold change in expression relative to the calibrator is calculated as 2-ΔΔCt.
-
-
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. Evidence for expression of vasopressin V2 receptor mRNA in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Different localization and regulation of two types of vasopressin receptor messenger RNA in microdissected rat nephron segments using reverse transcription polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. clyte.tech [clyte.tech]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. genscript.com [genscript.com]
Safety Operating Guide
Proper Disposal of Desmospray (Desmopressin Acetate) in a Laboratory Setting
The following provides a comprehensive guide for the proper disposal of Desmospray (desmopressin acetate) tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining laboratory safety and environmental compliance.
Disposal Procedures for Unused or Expired this compound
For laboratory and bulk quantities of this compound, the recommended disposal method is to engage a licensed professional waste disposal company.[1] This ensures that the material is handled and disposed of in accordance with all federal, state, and local environmental regulations.[1][2] Incineration is the preferred method for destroying large quantities of unused material.[2]
For small spills, the material should be absorbed on paper towels and deposited in a suitable container for disposal.[2] In the case of large spills, the material should be contained to prevent runoff into waterways and placed in an appropriate, liquid-tight container for disposal.[3]
General Disposal Guidance for Individual Containers
-
Remove from Original Packaging : Take the this compound bottle out of its original container.
-
Mix with Undesirable Substance : Mix the leftover liquid medicine with an unappealing material such as used coffee grounds, dirt, or kitty litter.[4][5][6] This step makes the medication less attractive to children and pets and prevents diversion. Do not crush tablets or capsules if disposing of a solid form of the medication.[5]
-
Seal in a Container : Place the mixture into a sealable plastic bag or other container that will not leak.[4][5][6]
-
Dispose of in Trash : Throw the sealed container into the household trash.[4][5]
-
Protect Personal Information : Before discarding the empty bottle and packaging, be sure to scratch out all personal information on the prescription label to protect patient privacy.[5][6]
Note : Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling, as this can have a negative impact on the environment.[6]
Summary of Disposal Recommendations
| Scenario | Recommended Disposal Method | Key Considerations |
| Bulk/Laboratory Quantities | Engage a licensed professional waste disposal company.[1] | Incineration is the preferred method for large quantities.[2] Comply with all federal, state, and local regulations.[1][2] |
| Large Spills in a Lab | Contain the spill, absorb the material, and place it in a sealed, liquid-tight container for professional disposal.[3] | Prevent runoff into waterways.[3] |
| Small Spills in a Lab | Absorb the spill with paper towels and place it in a suitable container for disposal.[2] | |
| Individual Used/Unused Containers | Can be discarded in general refuse.[2] | For added safety, especially in non-lab settings, follow household disposal steps. |
| Household/Non-Laboratory Disposal | Mix with an undesirable substance, seal in a bag, and throw in the trash.[4][5][6] | Remove personal information from the label.[5][6] Do not flush down the drain.[6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Desmospray
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Desmospray (desmopressin acetate) in a research environment. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining compliance with safety regulations.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound in a laboratory setting, particularly during procedures that may involve spills or aerosol generation, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory to protect against accidental splashes. In the event of a bulk spill, chemical splash goggles are required.[1] |
| Hand Protection | Disposable Gloves | Nitrile or rubber gloves are recommended to prevent skin contact.[1] Gloves should be inspected before use and removed promptly if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect clothing and skin from minor spills and contamination. |
| Respiratory Protection | Air-Purifying Respirator | Not typically required for routine handling of this compound nasal spray. However, in the case of a large spill or when there is a potential for aerosolization of the bulk substance, a respirator with appropriate cartridges may be necessary.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of research experiments.
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
